molecular formula C43H85N3O4S B15578083 CP-LC-0729

CP-LC-0729

Cat. No.: B15578083
M. Wt: 740.2 g/mol
InChI Key: SLYPWRKMBWAIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-LC-0729 is a useful research compound. Its molecular formula is C43H85N3O4S and its molecular weight is 740.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H85N3O4S

Molecular Weight

740.2 g/mol

IUPAC Name

2-hexyldecyl 3-[4-[2-(dimethylamino)ethylamino]-3-(2-hexyldecanoylamino)-4-oxobutyl]sulfanylpropanoate

InChI

InChI=1S/C43H85N3O4S/c1-7-11-15-19-21-24-28-38(27-23-17-13-9-3)37-50-41(47)32-36-51-35-31-40(43(49)44-33-34-46(5)6)45-42(48)39(29-25-18-14-10-4)30-26-22-20-16-12-8-2/h38-40H,7-37H2,1-6H3,(H,44,49)(H,45,48)

InChI Key

SLYPWRKMBWAIST-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CP-LC-0729: A Technical Guide to a Novel Ionizable Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0729 is a novel, ionizable cationic amino lipid that has emerged as a significant tool in the field of nucleic acid delivery. Its primary application in research is as a key component of lipid nanoparticles (LNPs) for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1][2] Developed through a Sequential Thiolactone Amine Acrylate Reaction (STAAR) platform, this compound has demonstrated a favorable safety profile and high efficiency in mediating protein expression, particularly in lung tissue.[3][4][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, LNP formulation and characterization, in vivo performance, and detailed experimental protocols.

Physicochemical Properties and Synthesis

This compound is characterized by its unique chemical structure, which facilitates the encapsulation of RNA and subsequent endosomal escape. Its ionizable nature, with an apparent pKa of 6.78, is crucial for its function.[1][6] At a low pH, such as during LNP formulation, the amino head group of this compound becomes protonated, enabling the electrostatic complexation with negatively charged RNA. At physiological pH, the lipid maintains a near-neutral charge, which is thought to contribute to its favorable safety profile.

The synthesis of this compound is achieved through the efficient STAAR method, which allows for a two-step, scalable, one-pot reaction.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-hexyldecyl ester[6]
Synonyms A4B2C8[6]
CAS Number 3040858-60-1[6]
Molecular Formula C43H85N3O4S[6]
Formula Weight 740.2 g/mol [6]
Apparent pKa 6.78[1][6]

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a key component in the formulation of LNPs for RNA delivery. These LNPs are typically composed of four main components: the ionizable lipid (this compound), a helper phospholipid (such as DSPC or DOPE), cholesterol, and a PEGylated lipid to control particle size and prevent aggregation.

Table 2: Representative LNP Formulation with this compound

ComponentMolar Ratio (%)PurposeReference
This compound 40.7 - 50Ionizable lipid for RNA encapsulation and endosomal escape[7]
DOPE or DSPC 10 - 34.9Helper lipid for structural integrity[7][8]
Cholesterol 23.3 - 38.5Stabilizes the LNP structure[7][8]
DMG-PEG2000 1.2 - 1.5Controls particle size and prevents aggregation[7][8]

The physicochemical characteristics of the resulting LNPs are critical for their in vivo performance.

Table 3: Physicochemical Characterization of this compound LNPs

ParameterTypical ValueReference
Size (Z-average) 70 - 110 nm[1]
Polydispersity Index (PDI) < 0.2[1]
Encapsulation Efficiency > 85%[1]
Zeta Potential Near neutral at physiological pH[1]

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of RNA to the cytoplasm of target cells by this compound LNPs involves several steps, with endosomal escape being a critical bottleneck. The process begins with the cellular uptake of the LNPs, which is not significantly mediated by caveolae-dependent endocytosis.[7]

Once inside the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the amino head group of this compound. The now positively charged ionizable lipid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated RNA into the cytoplasm.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP This compound LNP (Near-neutral charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 2. Late_Endosome Late Endosome/Lysosome (pH ~5.5) Endosome->Late_Endosome 3. Maturation Protonation This compound Protonation (Positively charged) Late_Endosome->Protonation 4. Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization 5. Interaction with endosomal membrane RNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->RNA_Release 6. Translation Protein Translation RNA_Release->Translation

Figure 1: Proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.

In Vivo Performance

Biodistribution

In vivo studies in mice have demonstrated that LNPs formulated with this compound exhibit a distinct biodistribution profile. Following intravenous administration, these LNPs primarily accumulate in the lungs, with lower levels of accumulation observed in the spleen and liver.[6]

Efficacy

This compound has shown remarkable efficacy in mediating protein expression in vivo. Notably, in comparative studies, LNPs formulated with this compound achieved a 32-fold increase in protein expression in the lungs compared to the benchmark ionizable lipid, MC3.[2]

Table 4: In Vivo Efficacy and Biodistribution of this compound LNPs in Mice

ParameterObservationReference
Primary Target Organ Lungs[6]
Secondary Organs Spleen, Liver[6]
Relative Efficacy 32-fold higher lung protein expression vs. MC3[2]
Safety Profile

The safety of this compound LNPs has been evaluated in preclinical studies. Intravenous administration in mice at an mRNA dose of 2.5 mg/kg did not lead to significant changes in body weight over a 15-day period.[7] Furthermore, levels of serum liver enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), remained within the normal range at 24 and 48 hours post-injection, indicating a lack of acute liver toxicity at the tested dose.[7] A hemolysis assay demonstrated that this compound LNPs have low hemolytic activity at physiological pH (7.4), suggesting good blood compatibility.[7]

Table 5: In Vivo Safety Data for this compound LNPs in Mice (2.5 mg/kg mRNA dose)

ParameterResultTime PointReference
Body Weight No significant changeUp to 15 days[7]
Serum ALT No significant increase24h & 48h[7]
Serum AST No significant increase24h & 48h[7]
Serum ALP No significant increase24h & 48h[7]
Hemolysis (pH 7.4) Low1 hour[7]

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic device.

LNP_Formulation_Workflow Prepare_Lipid_Mix 1. Prepare Lipid Stock (this compound, DOPE/DSPC, Cholesterol, PEG-lipid) in Ethanol (B145695) Microfluidic_Mixing 3. Microfluidic Mixing (e.g., NanoAssemblr) Total flow rate: 12 mL/min Flow ratio (Ethanol:Aqueous): 3:1 Prepare_Lipid_Mix->Microfluidic_Mixing Prepare_RNA_Solution 2. Prepare mRNA Solution in Acidic Buffer (e.g., Citrate (B86180), pH 4.0) Prepare_RNA_Solution->Microfluidic_Mixing Dialysis 4. Dialysis Against PBS (pH 7.4) to remove ethanol and raise pH Microfluidic_Mixing->Dialysis Sterile_Filtration 5. Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Characterization 6. Characterization (Size, PDI, Encapsulation Efficiency) Sterile_Filtration->Characterization

Figure 2: Workflow for the formulation of this compound LNPs using microfluidics.

Methodology:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DOPE or DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve the desired molar ratios (e.g., 40.7:34.9:23.3:1.2).

  • Preparation of mRNA Solution: Dilute the mRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. Use a microfluidic mixing device (e.g., a NanoAssemblr platform) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 ethanol to aqueous phase) and total flow rate (e.g., 12 mL/min).[9][10]

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

  • Sterile Filtration: Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

  • Characterization: Determine the particle size (Z-average), polydispersity index (PDI), and mRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a RiboGreen assay.[11][12]

In Vivo Luciferase Expression Assay in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound LNPs using a luciferase reporter gene.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • LNP Administration: Administer the this compound LNPs encapsulating luciferase mRNA to the mice via the desired route (e.g., intravenous injection). The dosage will depend on the specific study design (e.g., 0.3 - 2.5 mg/kg of mRNA).[7][13]

  • Luciferin (B1168401) Injection: At a predetermined time point post-LNP administration (e.g., 6, 24, or 48 hours), inject the mice intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).[6][14]

  • Bioluminescence Imaging: After a short incubation period (e.g., 10-15 minutes) to allow for luciferin distribution, anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).[14]

  • Ex Vivo Analysis: For more detailed biodistribution analysis, euthanize the mice after the final imaging, harvest the organs of interest (e.g., lungs, liver, spleen), and perform ex vivo bioluminescence imaging on the individual organs.

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from the whole body and individual organs to determine the level of protein expression and the biodistribution profile.

Hemolysis Assay

This assay is used to assess the membrane-disrupting potential of the LNPs, which can be indicative of their endosomal escape capability and their hemocompatibility.

Hemolysis_Assay_Workflow Isolate_RBCs 1. Isolate Red Blood Cells (RBCs) from whole blood by centrifugation and washing Prepare_Suspension 2. Prepare RBC Suspension in buffers of different pH (e.g., 7.4 and 5.5) Isolate_RBCs->Prepare_Suspension Incubation 3. Incubate RBCs with LNPs (and controls: PBS for 0% hemolysis, Triton X-100 for 100% hemolysis) Prepare_Suspension->Incubation Centrifugation 4. Centrifuge to pellet intact RBCs Incubation->Centrifugation Measure_Absorbance 5. Measure Absorbance of Supernatant (at ~540 nm to quantify hemoglobin release) Centrifugation->Measure_Absorbance Calculate_Hemolysis 6. Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of CP-LC-0729 Lipid

Introduction

This compound is a novel, ionizable cationic amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic acid payloads, including mRNA, circular RNA (circRNA), and self-amplifying RNA (saRNA).[1][2][3][4][5][6] Its unique chemical structure is designed to facilitate efficient encapsulation of genetic material and promote effective endosomal escape, a critical step for successful cytosolic delivery and subsequent protein expression.[7] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its mechanism of action in the context of LNP-mediated drug delivery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for formulation development and characterization.

Table 1: General Properties of this compound Lipid

PropertyValueReference
CAS Number 3040858-60-1[2][8]
Molecular Weight 740.2 g/mol [2][5][8][9]
Molecular Formula C₄₃H₈₅N₃O₄S[2][7][8][9]
Synonyms A4B2C8[8]
Purity >99%[10][9][11]
Appearance Powder[9][11]
Storage Temperature -20°C[10][8][9][11]
Solubility Sparingly soluble in Ethanol (1-10 mg/ml)[8]

Table 2: Formulation-Relevant Properties of this compound

PropertyValueMethodReference
pKa 6.78TNS fluorescence titration[7][10][8]

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a key component in LNP formulations designed for nucleic acid delivery. A typical formulation consists of the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to provide stability and control particle size.

Table 3: Physicochemical Attributes of a Typical this compound LNP Formulation

Formulation: 50 mol% this compound, 10 mol% DOPE, 38.5 mol% cholesterol, and 1.5 mol% DMG-PEG2000 with a Nitrogen to Phosphate (N/P) ratio of 6.[10]

AttributeValueReference
Size 70-110 nm[10]
Polydispersity Index (PDI) < 0.2[10]
Zeta Potential Near neutral[10]
Encapsulation Efficiency > 85%[10]

Experimental Protocols

Detailed methodologies for the characterization of this compound and its LNP formulations are provided below.

Determination of pKa by TNS Fluorescence Titration

The apparent pKa of the ionizable lipid within an LNP formulation is a critical parameter that governs its ability to interact with and escape the endosome. The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used method for this determination.

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the positively charged surface of an LNP at acidic pH. As the pH of the LNP suspension is titrated from acidic to basic, the ionizable lipid becomes deprotonated and neutral, leading to the release of TNS and a decrease in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[12]

Materials:

  • LNP formulation containing this compound

  • TNS stock solution (e.g., 300 µM in DMSO)

  • A series of buffers with varying pH values (e.g., citrate (B86180), phosphate, and borate (B1201080) buffers covering a range from pH 3 to 10)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of buffer solutions with precise pH values covering the expected pKa range.

  • In a 96-well black microplate, add a fixed volume of each buffer solution to different wells.

  • Add a small volume of the LNP sample to each well to achieve a final lipid concentration of approximately 0.05 mM.

  • Add a small aliquot of the TNS stock solution to each well to a final concentration of approximately 1-2 µM.

  • Mix the contents of the wells thoroughly and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 321 nm and 447 nm, respectively.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pKa is the pH value at which the fluorescence is 50% of the maximum fluorescence.[12]

Determination of Encapsulation Efficiency using RiboGreen Assay

Encapsulation efficiency (EE) is a critical quality attribute of LNPs, representing the percentage of the nucleic acid payload that is successfully entrapped within the nanoparticles. The RiboGreen assay is a common method for quantifying RNA.

Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of unencapsulated ("free") and total RNA can be determined, respectively.

Materials:

  • LNP-RNA formulation

  • Quant-iT™ RiboGreen™ RNA Reagent and buffer (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Detergent solution (e.g., 2% Triton X-100 in TE buffer)

  • RNA standard of known concentration

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Free RNA: Dilute the LNP-RNA sample in TE buffer.

    • Total RNA: Dilute the LNP-RNA sample in the detergent solution to disrupt the LNPs and release the encapsulated RNA. Incubate for 10-15 minutes at room temperature.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • In a 96-well black microplate, add the RNA standards and the prepared "Free RNA" and "Total RNA" samples.

    • Add an equal volume of the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.

  • Calculation:

    • Generate a standard curve by plotting fluorescence intensity versus RNA concentration.

    • Determine the concentration of free RNA and total RNA in the samples using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Hemolysis Assay

The hemolysis assay is an in vitro method used to assess the membrane-disruptive activity of LNP components, which is indicative of their potential for endosomal escape.

Principle: The assay measures the release of hemoglobin from red blood cells (RBCs) upon incubation with the LNP formulation. Hemoglobin release is quantified by measuring the absorbance of the supernatant at a specific wavelength. The assay is typically performed at both physiological pH (7.4) and a lower, endosomimetic pH (e.g., 5.5-6.5) to evaluate the pH-dependent hemolytic activity of the ionizable lipid.

Materials:

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acidic buffer (e.g., citrate or acetate (B1210297) buffer), pH 5.5-6.5

  • LNP formulation

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS or acidic buffer)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash freshly collected RBCs with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in both PBS (pH 7.4) and the acidic buffer.

  • Sample Incubation:

    • In a 96-well plate, add the LNP formulation at various concentrations to the RBC suspension in both buffer systems.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique used to visualize the morphology and internal structure of LNPs in their near-native, hydrated state.

Principle: The LNP suspension is rapidly frozen in a cryogen (e.g., liquid ethane), trapping the nanoparticles in a thin layer of vitrified (non-crystalline) ice. This vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.

Procedure:

  • Grid Preparation: A small volume (typically 3-4 µL) of the LNP suspension is applied to a TEM grid (e.g., a holey carbon grid).

  • Blotting: Excess liquid is blotted away with filter paper to create a thin film of the suspension across the grid holes.

  • Vitrification: The grid is rapidly plunged into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This rapid freezing prevents the formation of ice crystals, which would damage the LNP structure.

  • Imaging: The vitrified grid is transferred to a cryo-TEM holder and inserted into the microscope. Images are acquired at cryogenic temperatures using a low electron dose to minimize radiation damage to the sample.

Mechanism of Action and Signaling Pathways

The efficacy of this compound in mediating nucleic acid delivery is attributed to its ability to facilitate endosomal escape. While a specific signaling pathway is not directly modulated by the lipid itself, its mechanism of action involves a series of physicochemical interactions within the endosomal compartment.

Endosomal Escape Mechanism

The proposed mechanism for endosomal escape of LNPs formulated with ionizable lipids like this compound is a pH-dependent process.

  • Endocytosis: LNPs are taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.

  • Endosomal Acidification: The endosome matures and its internal pH drops from the neutral pH of the extracellular environment to an acidic pH of 5.0-6.5.

  • Protonation of this compound: The tertiary amine group of this compound has a pKa of 6.78.[7][10][8] As the endosomal pH drops below this pKa, the lipid becomes protonated and acquires a positive charge.

  • Interaction with Endosomal Membrane: The now cationic LNPs interact with the negatively charged lipids of the inner endosomal membrane.

  • Membrane Destabilization: This interaction, along with the potential formation of non-bilayer lipid phases, is thought to disrupt the integrity of the endosomal membrane, leading to the formation of pores or the complete rupture of the endosome.

  • Cytosolic Release: The nucleic acid payload is then released from the endosome into the cytoplasm, where it can be translated into protein (in the case of mRNA) or exert its therapeutic function.

Mandatory Visualizations

Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization cluster_application Application A Lipid Stock Solutions (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Nucleic Acid Solution (in Acidic Buffer, e.g., pH 4) B->C D LNP Formation C->D E Dialysis / Tangential Flow Filtration (Buffer Exchange to PBS, pH 7.4) D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (RiboGreen Assay) E->H I pKa Determination (TNS Assay) E->I J Morphology (Cryo-TEM) E->J K In Vitro / In Vivo Studies J->K

Caption: Workflow for LNP formulation and characterization.

Proposed Endosomal Escape Pathway of this compound LNPs

G cluster_cell Cellular Uptake and Trafficking cluster_escape Endosomal Escape Mechanism A LNP in Extracellular Space (pH ~7.4) B Endocytosis A->B 1 C Early Endosome (pH ~6.0-6.5) B->C 2 D Late Endosome (pH ~5.0-6.0) C->D 3 E Protonation of this compound (Lipid becomes cationic) D->E 4. Acidification F Interaction with Anionic Endosomal Lipids E->F 5 G Membrane Destabilization & Pore Formation F->G 6 H Cytosolic Release of Nucleic Acid Payload G->H 7 I Translation / Therapeutic Effect H->I

Caption: Proposed endosomal escape pathway of this compound LNPs.

References

The Ionizable Lipid CP-LC-0729: A Technical Guide to its Advantages in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the in vivo delivery of mRNA, saRNA, and circRNA. Within this class of delivery vehicles, the choice of ionizable lipid is paramount to ensuring efficacy, safety, and stability. CP-LC-0729, a novel, thiolactone-based ionizable lipid, has demonstrated significant advantages in preclinical studies, positioning it as a compelling candidate for the next generation of RNA-based medicines. This technical guide provides an in-depth overview of the core advantages of this compound for in vivo research, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Advantages of this compound

This compound distinguishes itself through a combination of superior efficacy, a favorable safety profile, and enhanced formulation characteristics. These attributes address several of the key challenges in the clinical translation of LNP-based therapies.

Superior Efficiency in RNA Encapsulation and In Vivo Expression

This compound has been shown to efficiently encapsulate a variety of RNA modalities, including messenger RNA (mRNA), self-amplifying RNA (saRNA), and circular RNA (circRNA).[1][2][3] This versatility makes it suitable for a wide range of therapeutic and vaccine applications. More importantly, LNP formulations utilizing this compound have demonstrated markedly increased protein expression in vivo compared to industry-standard benchmarks such as MC3.[2][4]

In comparative studies, LNPs formulated with this compound exhibited a 6.4-fold higher protein expression than those formulated with the widely used MC3 lipid.[4] This enhanced expression is crucial for achieving therapeutic efficacy at lower doses, thereby potentially reducing the risk of dose-dependent side effects.

Favorable In Vivo Safety Profile

Preclinical evaluation in murine models has consistently demonstrated a favorable safety profile for this compound.[1][2] Intravenous administration of this compound LNPs at therapeutic doses has not resulted in significant signs of toxicity.[4][5] Key safety indicators, including liver enzyme levels (ALT, AST, ALP) and urea (B33335) nitrogen concentration, remained within normal physiological ranges, and no adverse impact on body weight was observed.[5] This exemplary safety profile is a critical advantage for its progression towards clinical development.

Tunable Organ-Specific Delivery

While many ionizable lipids primarily target the liver, this compound offers the flexibility for targeted delivery to other organs, most notably the lungs.[1][6] Through specific formulation strategies, this compound-based LNPs have achieved a remarkable 32-fold increase in protein expression within lung tissue compared to benchmark formulations.[2] This lung-targeting capability, with up to 88% organ selectivity , opens up new therapeutic possibilities for respiratory diseases.[4]

Enhanced Stability of Lyophilized Formulations

A significant logistical challenge for many LNP-based products is the need for ultra-low temperature storage. This compound addresses this issue through its compatibility with lyophilization (freeze-drying). Lyophilized LNP formulations containing this compound have shown much-improved stability profiles when stored at refrigerated conditions (4°C) compared to standard liquid formulations.[1] Impressively, after twelve months of storage at 4°C, the in vivo performance (as measured by antibody response for a model vaccine) of lyophilized this compound LNPs was comparable to that of industry-leading liquid LNP formulations stored at -80°C.[1]

Robust and Efficacious Immune Response

In the context of vaccine development, this compound has been shown to elicit a robust and effective immune response. In vivo studies in mice demonstrated that LNP-mRNA vaccine formulations using this compound induced antibody and Th1 immune responses that were similar to those generated by industry-leading formulations.[1] This indicates its strong potential for the development of next-generation vaccines against infectious diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the advantages of this compound.

Physicochemical Properties of this compound LNPs
Parameter Value
Size70-110 nm
Polydispersity Index (PDI)< 0.2
Zeta PotentialNear neutral
Encapsulation Efficiency> 85%
pKa6.78
In Vivo Performance Metrics
Metric Value
Increased Protein Expression vs. MC36.4-fold
Increased Lung Protein Expression vs. Benchmark32-fold
Lung Organ Selectivity88%

Key Experimental Protocols

To facilitate the application of this compound in research and development, this section provides detailed methodologies for key experiments.

LNP Formulation Protocol

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • RNA (mRNA, saRNA, or circRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:cholesterol:DMG-PEG2000).[1] For intramuscular expression, a ratio of 40.7:34.9:23.3:1.2 has also been shown to be effective.[5]

  • Prepare RNA Solution: Dissolve the RNA payload in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device. The aqueous phase (RNA in citrate buffer) and the organic phase (lipid mixture in ethanol) are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: As the two streams mix, the change in polarity causes the lipids to self-assemble around the RNA, forming LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using appropriate ultrafiltration methods.

  • Sterile Filtration: The final LNP formulation is passed through a 0.22 µm sterile filter.

In Vivo Safety Assessment

This protocol outlines a typical in vivo safety study in mice following intravenous administration of this compound LNPs.

Animal Model:

  • BALB/c mice (or other appropriate strain)

Procedure:

  • Dosing: Administer the this compound LNP formulation intravenously (i.v.) via the tail vein. A typical dose for safety assessment is 2.5 mg/kg of encapsulated mRNA.[5] A control group should receive a vehicle control (e.g., PBS).

  • Monitoring: Monitor the body weight of the mice for a period of at least 15 days post-injection.[5]

  • Blood Collection and Analysis: Collect blood samples at 24 and 48 hours post-injection.[5]

  • Serum Analysis: Analyze the serum for key markers of liver and kidney function, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Urea nitrogen (UREA)[5]

  • Histopathology (Optional): At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) can be harvested, fixed, and sectioned for histopathological examination to assess for any tissue-level toxicity.

Cellular Uptake and Endocytosis Pathway Analysis

This protocol describes an in vitro experiment to investigate the cellular uptake mechanisms of this compound LNPs.

Cell Line:

  • Hepatocellular carcinoma cells (e.g., Huh7 or HepG2) or other relevant cell lines.

Materials:

  • This compound LNPs encapsulating a fluorescently labeled RNA.

  • Endocytosis inhibitors:

    • Amiloride (macropinocytosis inhibitor)

    • Chlorpromazine (clathrin-mediated endocytosis inhibitor)

    • Genistein (caveolae-mediated endocytosis inhibitor)

    • Methyl-β-cyclodextrin (lipid raft-mediated endocytosis inhibitor)

  • Cell culture medium

  • Fluorescence microscopy or flow cytometry equipment.

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Pre-treatment with Inhibitors: Pre-incubate the cells with the different endocytosis inhibitors at non-toxic concentrations for a specified time (e.g., 1 hour).

  • LNP Incubation: Add the fluorescently labeled this compound LNPs to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Washing: Wash the cells thoroughly with PBS to remove any non-internalized LNPs.

  • Analysis: Quantify the cellular uptake of the fluorescent LNPs using either fluorescence microscopy (for visualization) or flow cytometry (for quantitative analysis).

  • Interpretation: A significant reduction in LNP uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytosis pathway in the cellular entry of this compound LNPs.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

G cluster_formulation LNP Formulation Workflow rna RNA in Citrate Buffer (pH 4.0) mixing Microfluidic Mixing rna->mixing lipids This compound Lipid Mix in Ethanol lipids->mixing lnp_formation Self-Assembled LNPs mixing->lnp_formation dialysis Dialysis vs. PBS (Buffer Exchange) lnp_formation->dialysis final_lnp Final LNP Formulation (pH 7.4) dialysis->final_lnp

Caption: LNP Formulation Workflow using Microfluidics.

G cluster_cell Cellular Uptake and Endosomal Escape lnp This compound LNP (pH 7.4) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation This compound Protonation (pKa ~6.78) endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release RNA Release into Cytosol destabilization->release translation Protein Translation release->translation

Caption: Proposed Mechanism of this compound LNP Cellular Uptake and RNA Release.

G cluster_invivo In Vivo Study Logical Flow dosing IV Administration of LNP Formulation biodistribution Biodistribution (e.g., Liver, Lungs) dosing->biodistribution safety_assessment Safety Assessment dosing->safety_assessment immune_response Immune Response (Antibodies, T-cells) dosing->immune_response protein_expression Protein Expression (e.g., Luciferase Imaging) biodistribution->protein_expression efficacy_readout Therapeutic Efficacy Readout protein_expression->efficacy_readout blood_analysis Blood Chemistry (ALT, AST, etc.) safety_assessment->blood_analysis immune_response->efficacy_readout

Caption: Logical Flow of a Typical In Vivo Study with this compound LNPs.

References

A Technical Guide to the pKa of CP-LC-0729 and its Pivotal Role in Endosomal Escape for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, primarily due to their ability to protect the cargo from degradation and facilitate its entry into target cells.[1][2] A key component governing the success of these LNPs is the ionizable lipid.[1][3][4] These lipids are ingeniously designed to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome.[1][4] This pH-dependent charge alteration is the linchpin for endosomal escape, a crucial step where the nucleic acid cargo is released from the endosome into the cytoplasm to exert its therapeutic effect.[4][5]

This technical guide focuses on CP-LC-0729, a next-generation ionizable cationic amino lipid that has demonstrated superior performance in vivo.[6][7] We will delve into the significance of its pKa value, the mechanism of endosomal escape it facilitates, and provide detailed experimental protocols for its characterization.

This compound: A Profile

This compound is an ionizable lipid designed for the efficient delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[6][7][8][9] Its unique branched hydrophobic structure contributes to the formation of stable and homogenous LNPs with high encapsulation efficiency.[6] A typical LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound): The core functional component that complexes with the negatively charged nucleic acid and drives endosomal escape.[1][2]

  • Helper Lipid (e.g., a phospholipid like DSPC): Provides structural integrity to the nanoparticle.[2][3][5]

  • Cholesterol: Aids in membrane fusion and stabilization of the LNP structure.[2][5]

  • PEGylated Lipid: Forms a protective hydrophilic layer that enhances circulation time and stability in the bloodstream.[3][5]

The Critical Role of pKa in Endosomal Escape

The apparent pKa of an ionizable lipid within an LNP is the pH at which 50% of the lipid molecules are ionized (protonated). This value is a critical determinant of the LNP's efficacy. An optimal pKa range, generally considered to be between 6.0 and 7.0, is essential for a balance between stability in circulation and potent endosomal escape.[10][11]

This compound has a measured apparent pKa of 6.78.[6][12][13] This specific pKa value is central to its function:

  • In Circulation (Physiological pH ~7.4): At this pH, which is above its pKa, the tertiary amine group of this compound is largely deprotonated and thus electrically neutral. This neutrality minimizes non-specific interactions with anionic cell membranes and blood components, enhancing the biocompatibility and circulation time of the LNP.[1][4]

  • Inside the Endosome (pH ~5.0-6.5): Following cellular uptake via endocytosis, the LNP is trafficked into endosomes, where the internal environment is progressively acidified.[14] As the endosomal pH drops below the pKa of this compound, its amine group becomes protonated, conferring a positive charge to the lipid.[4][14]

  • Membrane Disruption and Release: This induced positive charge on the LNP surface promotes electrostatic interactions with the negatively charged lipids (e.g., phospholipids) present on the inner leaflet of the endosomal membrane.[4][15] This interaction is believed to disrupt the integrity of the endosomal membrane, potentially leading to the formation of non-bilayer structures or pores, which ultimately allows the encapsulated nucleic acid cargo to escape into the cytoplasm where it can be translated into protein.[14][15]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name 2-hexyldecyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-hexyldecanamido)-4-oxobutyl)thio)propanoate[6]
Synonym A4B2C8[12]
CAS Number 3040858-60-1[6][12]
Molecular Formula C43H85N3O4S[12][16]
Molecular Weight 740.2 g/mol [12][16]
Apparent pKa 6.78[6][12][13]

Experimental Protocols

Detailed methodologies are crucial for the characterization and development of LNP-based drug delivery systems. Below are protocols for determining the apparent pKa and assessing the endosomal escape efficiency of LNPs formulated with this compound.

The 6-(p-toluidino)-2-naphthalenesulfonyl chloride (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP.[17][18][19] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as when it binds to a protonated, positively charged LNP surface.

Materials:

  • LNP formulation containing this compound

  • TNS stock solution (e.g., 0.16 mM in ultrapure water, protected from light)[18]

  • A series of buffers with varying pH values (e.g., 20 mM citrate (B86180) buffer for pH 3.0-5.5, 20 mM phosphate (B84403) buffer for pH 6.0-8.0, 20 mM Tris-HCl buffer for pH 8.5-9.0), each containing 150 mM NaCl.[17][19]

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology:

  • Preparation: In a 96-well plate, add the prepared buffers covering a wide pH range (e.g., from pH 3 to 9).

  • TNS Addition: Add the TNS stock solution to each well to a final concentration of approximately 6 µM.[19]

  • LNP Addition: Add the LNP dispersion to each well to a final lipid concentration of approximately 30 µM.[19] Mix gently. Include blank samples (buffer and TNS only) as a control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for equilibration.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 322 nm and 431 nm, respectively.[18]

  • Data Analysis:

    • Subtract the background fluorescence of the blank samples from the LNP sample readings.

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a four-parameter sigmoidal (dose-response) curve.

    • The apparent pKa is the pH value at which 50% of the maximum fluorescence intensity is observed.[17][18]

The calcein (B42510) release assay is a method to quantify membrane disruption, which serves as an indicator of endosomal escape.[20][21] Calcein is a fluorescent dye that self-quenches at high concentrations. When cells are loaded with a high concentration of calcein, it becomes trapped and quenched within endosomes. If an LNP formulation disrupts the endosomal membrane, calcein is released into the much larger volume of the cytoplasm, leading to de-quenching and an increase in fluorescence.

Materials:

  • Target cells (e.g., HeLa, HEK293T) plated in a 96-well plate

  • Calcein AM (acetoxymethyl ester)

  • LNP formulation containing this compound

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Calcein Loading: Incubate the cells with a high concentration of Calcein AM (e.g., 25 µM) in serum-free medium for a specified time (e.g., 6 hours) at 37°C.[20] During this time, Calcein AM will enter the cells and be converted to fluorescent calcein by intracellular esterases, becoming trapped in endosomes.

  • LNP Treatment: Following calcein loading, wash the cells with PBS to remove excess dye. Add fresh medium containing the LNP formulation at various concentrations to the cells. Include a negative control (cells with calcein but no LNPs) and a positive control (e.g., a known lytic agent).

  • Incubation: Incubate the cells with the LNPs for a period sufficient to allow for uptake and endosomal escape (e.g., 4-6 hours) at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the LNP-containing medium. Measure the fluorescence of the cells using a fluorescence microscope or a plate reader (Excitation/Emission ~488/515 nm).

  • Data Analysis: An increase in calcein fluorescence in LNP-treated cells compared to the negative control indicates endosomal membrane disruption. Quantify the fluorescence intensity to compare the endosomal escape efficiency of different LNP formulations or concentrations.

Mandatory Visualizations

Caption: Mechanism of this compound mediated endosomal escape.

TNS_Assay_Workflow start Start prep_buffers Prepare Buffers (pH 3 to 9) start->prep_buffers add_tns Add TNS to 96-well plate prep_buffers->add_tns add_lnp Add LNP Formulation add_tns->add_lnp incubate Incubate at 37°C add_lnp->incubate measure Measure Fluorescence (Ex: 322 nm, Em: 431 nm) incubate->measure analyze Plot Fluorescence vs. pH measure->analyze fit_curve Fit to Sigmoidal Curve analyze->fit_curve determine_pka Determine pKa at 50% Max Fluorescence fit_curve->determine_pka end End determine_pka->end

Caption: Experimental workflow for pKa determination using the TNS assay.

Calcein_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells load_calcein Load Cells with Calcein AM (High Concentration) seed_cells->load_calcein wash1 Wash Cells with PBS load_calcein->wash1 treat_lnp Treat Cells with LNP Formulation wash1->treat_lnp incubate Incubate to allow for Uptake and Escape treat_lnp->incubate wash2 Wash Cells with PBS incubate->wash2 measure Measure Calcein Fluorescence (Ex: 488 nm, Em: 515 nm) wash2->measure analyze Analyze Fluorescence Increase vs. Control measure->analyze end End analyze->end

Caption: Experimental workflow for the calcein release endosomal escape assay.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of nucleic acid delivery. Its efficacy is intrinsically linked to its apparent pKa of 6.78, a value that is finely tuned to maintain nanoparticle stability in the bloodstream while promoting potent, pH-triggered disruption of the endosomal membrane. This mechanism of endosomal escape is fundamental to the successful delivery of RNA cargo to the cytoplasm, enabling subsequent protein expression and therapeutic effect. The detailed protocols provided herein offer a standardized approach for researchers to characterize the critical properties of this compound and other novel ionizable lipids, thereby facilitating the continued development of next-generation LNP therapeutics.

References

The Ionizable Amino Lipid CP-LC-0729: A Technical Guide to its Application in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CP-LC-0729 is a novel, ionizable cationic amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1] Developed from the naturally occurring amino acid homocysteine, this compound has shown superior efficacy and a favorable safety profile in preclinical studies.[1] This technical guide provides a comprehensive overview of the available research on this compound, focusing on its application in LNP-mediated mRNA delivery, with a particular emphasis on its notable performance in lung-targeted applications.

Quantitative Data Summary

Lipid nanoparticles formulated with this compound have been characterized by their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from published research.

Table 1: Physicochemical Properties of this compound Formulated Lipid Nanoparticles

ParameterValueReference
Apparent pKa6.78N/A
Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG2000)40.7:34.9:23.3:1.2[2]

Table 2: In Vivo Performance of this compound LNPs for mRNA Delivery

MetricResultAnimal ModelNotesReference
Protein Expression Enhancement (Lung)32-fold increaseMiceCompared to MC3 benchmark lipid nanoparticle formulation.[1]
Primary BiodistributionLungs, Spleen (to a lesser extent)MiceIntravenous administration of luciferase-encoding mRNA LNPs.N/A
Safety ProfileNo observable toxicological effectsMiceIn preclinical studies.[1]

Experimental Protocols

This section details the methodologies for key experiments involving this compound, based on available literature.

Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.

  • Prepare Organic Phase: Mix the lipid stock solutions in the desired molar ratio (e.g., 40.7:34.9:23.3:1.2 for this compound:DOPE:cholesterol:DMG-PEG2000) in ethanol.[2]

  • Prepare Aqueous Phase: Dilute the mRNA in citrate buffer (pH 3.0).

  • Microfluidic Mixing: Concurrently flow the organic phase and the aqueous phase through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using an appropriate method (e.g., centrifugal filtration) and sterilize by passing through a 0.22 µm filter.

In Vivo Luciferase Expression Assay in Mice

This protocol outlines the procedure for evaluating the in vivo protein expression efficiency of this compound LNPs using a luciferase reporter gene.

Materials:

  • This compound LNPs encapsulating Firefly Luciferase mRNA

  • BALB/c mice

  • D-luciferin

  • In vivo imaging system (IVIS)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.

  • LNP Administration: Intravenously inject mice with the this compound LNP solution at a specified mRNA dose (e.g., 2.5 mg/kg).[2]

  • Luciferin Administration: At a predetermined time point post-injection (e.g., 6 hours), intraperitoneally inject the mice with D-luciferin.

  • Bioluminescence Imaging: Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.

  • Data Analysis: Quantify the bioluminescent signal in specific organs (e.g., lungs, liver, spleen) to determine the biodistribution and level of protein expression.

Hemolysis Assay

This assay is used to assess the membrane-disrupting activity of LNPs, which is indicative of their potential for endosomal escape.

Materials:

  • This compound LNPs

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acidic buffer (e.g., citrate buffer, pH 6.0)

  • Triton X-100 (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash isolated RBCs with PBS and resuspend to a final concentration of 2% (v/v) in both PBS (pH 7.4) and the acidic buffer (pH 6.0).

  • Incubation: In a 96-well plate, mix the LNP solution at various concentrations with the RBC suspension. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubate: Incubate the plates at 37°C for 1 hour.[2]

  • Centrifugation: Centrifuge the plates to pellet the intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each LNP concentration relative to the positive control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of LNP-mediated mRNA delivery and a typical experimental workflow.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP (pH 7.4, Neutral Charge) LNP_Endosome LNP (Protonated, Positive Charge) LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Membrane Destabilization mRNA mRNA Endosomal_Escape->mRNA Cytoplasm Cytoplasm Ribosome Ribosome mRNA->Ribosome Translation Protein Translated Protein Ribosome->Protein

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery and protein expression.

Experimental_Workflow start Start formulation LNP Formulation (Microfluidics) start->formulation characterization Physicochemical Characterization (Size, pKa, etc.) formulation->characterization in_vivo In Vivo Study (Mouse Model) formulation->in_vivo administration LNP Administration (Intravenous) in_vivo->administration imaging Bioluminescence Imaging (IVIS) administration->imaging analysis Data Analysis (Protein Expression, Biodistribution) imaging->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound LNPs in vivo.

References

Preclinical Safety and Toxicity Profile of CP-LC-0729: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0729 is an ionizable cationic amino lipid that has demonstrated high efficiency for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][2] Developed from the naturally occurring amino acid homocysteine, this compound is a key component of lipid nanoparticles (LNPs) designed to encapsulate and transport RNA payloads into target cells. Preclinical studies have highlighted its favorable safety profile, positioning it as a promising candidate for the development of RNA-based therapeutics and vaccines. This guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Core Safety and Toxicity Findings

Preclinical evaluations of this compound have consistently indicated a favorable safety profile with no significant toxicological effects observed.[1][2] In vivo toxicity assessments in murine models have shown that LNP formulations containing this compound do not induce significant elevations in key biomarkers of liver and kidney function, even at high doses.

Quantitative Toxicity Data

While specific lethal dose (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not yet publicly available in the reviewed literature, preclinical studies have focused on organ-specific toxicity markers. The following table summarizes the key findings from in vivo toxicity assays performed on mice.

Biomarker CategoryAnalyteResultSpeciesDosageTime Point(s)Reference
Liver Function Alanine Aminotransferase (ALT)No significant increase compared to controlMouse2.5 mg/kg (systemic injection)24 and 48 hours[3]
Aspartate Aminotransferase (AST)No significant increase compared to controlMouse2.5 mg/kg (systemic injection)24 and 48 hours[3]
Alkaline Phosphatase (ALP)No significant increase compared to controlMouse2.5 mg/kg (systemic injection)24 and 48 hours[3]
Kidney Function Blood Urea Nitrogen (UREA)No significant increase compared to controlMouse2.5 mg/kg (systemic injection)24 and 48 hours[3]

Experimental Protocols

The following section details the methodologies employed in the preclinical safety and toxicity evaluation of this compound.

In Vivo Toxicity Assay in Mice

Objective: To assess the potential for acute organ damage following systemic administration of this compound formulated as lipid nanoparticles.

Animal Model:

  • Species: Mouse (specific strain not detailed in the available literature)

  • Sex: Not specified

  • Age/Weight: Not specified

Materials:

  • This compound formulated into Lipid Nanoparticles (LNPs).

  • Phosphate-Buffered Saline (PBS) as a control vehicle.

  • Standard kits for measuring ALT, AST, ALP, and UREA levels in serum.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the commencement of the study.

  • Dosing: A cohort of mice is administered a high dose of this compound LNPs (2.5 mg/kg) via systemic injection. A control group is administered an equivalent volume of PBS.

  • Sample Collection: Blood samples are collected from the mice at 24 and 48 hours post-injection.

  • Serum Preparation: Whole blood is processed to separate the serum.

  • Biochemical Analysis: The serum levels of ALT, AST, ALP, and UREA are quantified using commercially available assay kits according to the manufacturer's instructions.

  • Data Analysis: The mean and standard deviation of the biomarker levels for the this compound treated group are compared to the control group using appropriate statistical methods to determine any significant differences.

Visualizations

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates the workflow for the preclinical in vivo toxicity assessment of this compound.

G cluster_0 Animal Preparation cluster_1 Administration cluster_2 Sample Collection & Processing cluster_3 Analysis Acclimatization Acclimatization of Mice Grouping Grouping (Control & Treatment) Acclimatization->Grouping Dosing Systemic Injection (this compound LNPs or PBS) Grouping->Dosing Blood_Collection Blood Collection (24h & 48h post-injection) Dosing->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Biochemical_Assays Biochemical Assays (ALT, AST, ALP, UREA) Serum_Separation->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis

Caption: Workflow for the in vivo toxicity study of this compound in mice.

General Signaling Pathway for LNP-Mediated mRNA Delivery

While specific signaling pathways modulated by this compound are not detailed in the available literature, the following diagram illustrates the generally accepted mechanism of action for ionizable lipid nanoparticles in delivering mRNA to target cells.

G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome 2. Encapsulation Release mRNA Release into Cytoplasm Endosome->Release 3. Endosomal Escape (protonation of this compound) Translation Translation by Ribosomes Release->Translation 4. Ribosomal Binding Protein Protein Expression Translation->Protein 5. Protein Synthesis

Caption: General mechanism of LNP-mediated mRNA delivery and protein expression.

Conclusion

The available preclinical data on this compound consistently point towards a favorable safety and toxicity profile. In vivo studies in mice have not revealed any significant signs of liver or kidney toxicity following systemic administration of high doses of this compound formulated as lipid nanoparticles. This low toxicity, combined with its high efficiency in RNA delivery, makes this compound a compelling candidate for further development in a wide range of therapeutic and prophylactic applications. Further studies to determine classical toxicological metrics such as LD50 and NOAEL will be crucial for its progression into clinical trials.

References

The Pivotal Role of Ionizable Lipids in LNP Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are the cornerstone of modern lipid nanoparticle (LNP) formulations, enabling the safe and effective delivery of nucleic acid therapeutics such as mRNA and siRNA. Their unique pH-dependent charge is the key to overcoming the critical barriers of nucleic acid encapsulation and endosomal escape, a revolution in drug delivery that has been highlighted by the rapid development of mRNA-based COVID-19 vaccines. This technical guide provides an in-depth exploration of the function, structure-activity relationships, and evaluation of ionizable lipids in LNP formulations.

The Mechanism of Action: A pH-Orchestrated Delivery

The efficacy of ionizable lipids hinges on their ability to modulate their charge in response to the surrounding pH.[1][2]

  • During Formulation (Acidic pH): LNP formulation is typically conducted at an acidic pH (around 4.0). In this environment, the amine head groups of the ionizable lipids become protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation within the LNP core.[3]

  • In Circulation (Physiological pH): Once in the bloodstream, which has a physiological pH of approximately 7.4, the ionizable lipids are deprotonated and become neutral. This neutrality is crucial for minimizing toxicity and preventing unwanted interactions with negatively charged cell membranes and serum proteins, thereby enhancing circulation time.[2][4]

  • Inside the Endosome (Acidic pH): After being taken up by cells through endocytosis, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops to around 5.0-6.5. This acidic environment again protonates the ionizable lipids, giving the LNP a net positive charge.[5] This charge facilitates the disruption of the endosomal membrane, a critical step for the release of the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or exert its silencing function (siRNA).[1][2]

The proposed mechanism for endosomal escape involves the interaction of the now positively charged LNPs with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction is believed to induce a phase transition in the lipid bilayer, forming non-bilayer hexagonal (HII) structures that destabilize the membrane and allow the cargo to escape.[1][3]

Structure-Activity Relationships: Designing for Potency

The chemical structure of an ionizable lipid is intrinsically linked to its performance. Key structural components include the headgroup, linker, and lipid tails, each of which can be modified to fine-tune the properties of the LNP.[6] A critical parameter influenced by the lipid's structure is its apparent acid dissociation constant (pKa), which is the pH at which the lipid is 50% ionized.[7]

  • Headgroup: The amine-containing headgroup is the ionizable component. Its structure dictates the pKa of the lipid. An optimal pKa range is generally considered to be between 6.0 and 7.0, which ensures neutrality in circulation and positive charge within the endosome.[7]

  • Linker: The linker connects the headgroup to the lipid tails. Biodegradable linkers, such as esters, are often incorporated to allow for the breakdown of the lipid after delivery, reducing the potential for long-term toxicity.[8]

  • Lipid Tails: The hydrophobic lipid tails play a significant role in the fusogenicity of the LNP and its ability to disrupt the endosomal membrane. The length, degree of unsaturation, and branching of the lipid tails can all impact delivery efficiency.[8] For instance, unsaturated lipid tails can enhance membrane disruption and payload release.[8]

The interplay between these structural elements and the resulting physicochemical properties of the LNP is a key area of research for the rational design of next-generation ionizable lipids.[6][9]

Quantitative Data on Key Ionizable Lipids

The following table summarizes key quantitative data for some of the most well-known ionizable lipids used in clinically advanced LNP formulations.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)Key Applications
DLin-MC3-DMA 6.44[7]>90%[10]Onpattro® (siRNA therapeutic)[11]
SM-102 6.68[7]>90%[12]Spikevax® (Moderna COVID-19 mRNA vaccine)[11]
ALC-0315 ~6.1-6.4[13][14]>80%[12]Comirnaty® (Pfizer-BioNTech COVID-19 mRNA vaccine)[11]
C12-200 6.96[7]92.3%[15]Preclinical research[15]

Note: Encapsulation efficiency can vary depending on the formulation process and the nature of the nucleic acid cargo.

Key Experimental Protocols

Accurate characterization of LNP formulations is critical for their development and quality control. Below are detailed methodologies for two key experiments.

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method for determining the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it binds to the surface of protonated, positively charged LNPs.

Materials:

  • TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution (e.g., 300 µM in DMSO).

  • A series of buffer solutions with pH values ranging from 3 to 10 (e.g., containing 150 mM NaCl, 10 mM sodium phosphate, 10 mM sodium borate, and 10 mM sodium citrate).[16]

  • LNP sample (without nucleic acid cargo).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Prepare a series of buffers with finely tuned pH values (e.g., in 0.5 pH unit increments) from pH 3 to 10.[1]

  • In a 96-well plate, add a fixed volume of each buffer solution to different wells.[1]

  • Add a small volume of the LNP sample to each well to achieve a final lipid concentration of approximately 25-75 µM.[5][9]

  • Prepare a working solution of TNS and add it to each well to a final concentration of approximately 6 µM.[1][9]

  • Incubate the plate for 5-20 minutes at room temperature, protected from light.[1][5]

  • Measure the fluorescence intensity at an excitation wavelength of ~320-325 nm and an emission wavelength of ~430-450 nm.[1][16]

  • Plot the fluorescence intensity against the measured pH of each well.

  • Fit the data to a sigmoidal dose-response curve. The pH at which 50% of the maximum fluorescence is observed is the apparent pKa of the LNP.[1]

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying RNA and is commonly used to determine the encapsulation efficiency of mRNA in LNPs. The RiboGreen reagent shows a significant increase in fluorescence upon binding to nucleic acids. The assay distinguishes between encapsulated and free mRNA by measuring fluorescence in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent).

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • 2% Triton X-100 solution in TE buffer.

  • mRNA standard of known concentration.

  • LNP-mRNA sample.

  • 96-well black plates.

  • Fluorescence plate reader.

Protocol:

  • Prepare an mRNA Standard Curve: Create a series of dilutions of the mRNA standard in TE buffer to generate a standard curve (e.g., from 0 to 2 µg/mL).[8]

  • Sample Preparation:

    • For Total mRNA: Dilute the LNP-mRNA sample in TE buffer containing 1% Triton X-100. This will lyse the LNPs and expose all the mRNA to the RiboGreen reagent.[1]

    • For Free mRNA: Dilute the LNP-mRNA sample in TE buffer without detergent. This will only measure the mRNA that is not encapsulated.[1]

  • Assay Procedure:

    • Add the prepared standards and samples to a 96-well plate in duplicate or triplicate.[8]

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the wells containing Triton X-100.[4][8]

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions (often a 1:100 or 1:200 dilution).[1][17]

    • Add the RiboGreen working solution to all wells.[8]

    • Incubate for a few minutes at room temperature, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~480-485 nm and an emission wavelength of ~520-528 nm.[1][4]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the lysed (total mRNA) and unlysed (free mRNA) samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo Evaluation

The ultimate test of an LNP formulation's efficacy is its performance in vivo. Preclinical studies, typically in mouse models, are essential for evaluating the biodistribution, protein expression (for mRNA), gene silencing (for siRNA), and overall safety of the formulation.

Typical In Vivo Experimental Workflow:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[6]

  • Administration: For systemic delivery, LNPs are often administered via intravenous (tail vein) injection. For vaccine applications, intramuscular or subcutaneous injections are common.[1][7]

  • Dosage: The dose of mRNA or siRNA is a critical parameter and is typically reported in mg/kg.[6]

  • Efficacy Assessment:

    • For mRNA: Reporter proteins like luciferase are often used to track the location and level of protein expression via in vivo imaging systems (IVIS). For therapeutic proteins, their concentration in the serum can be measured by ELISA.[6]

    • For siRNA: The knockdown of the target gene is typically quantified by measuring mRNA levels (e.g., via qPCR) or protein levels (e.g., via Western blot or ELISA) in the target tissue.

  • Biodistribution: LNPs can be labeled with a fluorescent dye to track their accumulation in various organs ex vivo.[6]

  • Tolerability: Animal weight, clinical signs, and analysis of blood markers for liver and kidney function are monitored to assess the safety of the formulation.[6]

Visualizing Key Processes and Relationships

The following diagrams illustrate the fundamental concepts discussed in this guide.

LNP_Mechanism_of_Action LNP pH-Dependent Mechanism of Action cluster_formulation Formulation (pH ~4) cluster_circulation Circulation (pH 7.4) cluster_endocytosis Cellular Uptake & Endosomal Escape Formulation Ionizable Lipid (+) + mRNA (-) Encapsulation LNP Encapsulation Formulation->Encapsulation Electrostatic Interaction Circulation Neutral LNP in Bloodstream Endocytosis Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation LNP Protonation (+) Late_Endosome->Protonation Escape Endosomal Escape Protonation->Escape Membrane Destabilization Release mRNA Release into Cytoplasm Escape->Release Experimental_Workflow General Experimental Workflow for LNP Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation Lipid_Mix Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidics Formulated_LNP Formulated LNP Microfluidics->Formulated_LNP Size_PDI Size & PDI (DLS) Formulated_LNP->Size_PDI pKa_Assay Apparent pKa (TNS Assay) Formulated_LNP->pKa_Assay Encapsulation_Assay Encapsulation Efficiency (RiboGreen Assay) Formulated_LNP->Encapsulation_Assay In_Vitro In Vitro Transfection (Cell Culture) Formulated_LNP->In_Vitro In_Vivo In Vivo Administration (Animal Model) In_Vitro->In_Vivo Lead Candidate Efficacy Efficacy Assessment (e.g., IVIS, ELISA) In_Vivo->Efficacy SAR_Logic Structure-Activity Relationship Logic cluster_components Structural Components cluster_properties Physicochemical Properties cluster_performance LNP Performance Structure Ionizable Lipid Chemical Structure Headgroup Headgroup Structure->Headgroup Linker Linker Structure->Linker Tails Lipid Tails Structure->Tails pKa pKa Headgroup->pKa Biodegradability Biodegradability Linker->Biodegradability Fusogenicity Fusogenicity Tails->Fusogenicity Encapsulation Encapsulation Efficiency pKa->Encapsulation Endosomal_Escape Endosomal Escape pKa->Endosomal_Escape Fusogenicity->Endosomal_Escape Toxicity Toxicity Biodegradability->Toxicity Efficacy In Vivo Efficacy Encapsulation->Efficacy Endosomal_Escape->Efficacy Toxicity->Efficacy inversely affects

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CP-LC-0729 for Lung-Targeted mRNA Delivery

This technical guide provides a comprehensive overview of the ionizable lipid this compound, focusing on its application in the targeted delivery of messenger RNA (mRNA) to the lungs. This compound has emerged as a significant advancement in the field of lipid nanoparticle (LNP) technology, demonstrating superior efficacy and a favorable safety profile for pulmonary applications.

Core Compound Information

This compound, also known as A4B2C8, is an ionizable cationic amino lipid developed through a high-throughput screening platform.[1] It is a key component in LNP formulations designed for the efficient in vivo delivery of various RNA modalities, including mRNA, circular RNA (circRNA), and self-amplifying RNA (saRNA).[2][3] A notable feature of this compound is its ability to achieve highly selective lung delivery, particularly when used in a specific formulation strategy.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-hexyldecyl ester[5]
CAS Number 3040858-60-1[2][5]
Molecular Formula C43H85N3O4S[5]
Formula Weight 740.2 g/mol [5]
Apparent pKa 6.78[3][5]
Purity ≥98%[5]
Storage Temperature -20°C[5]

Mechanism of Lung Targeting

Standard LNP formulations containing this compound primarily show biodistribution to the liver.[3] However, a key innovation for achieving lung-specific delivery involves the incorporation of a fifth, permanently cationic lipid into the LNP formulation.[4] This strategy modifies the LNP's surface charge and its interaction with proteins in the bloodstream (the protein corona), leading to selective accumulation in the lungs.[4] The permanently cationic counterpart of this compound, denoted as (+) this compound, is synthesized from the parent ionizable lipid.[4] When formulated together, these lipids create LNPs with a remarkable tropism for lung tissue.

G cluster_0 Standard LNP Formulation cluster_1 Lung-Targeting LNP Formulation LNP_Standard LNP (this compound) IV_Admin_Standard Intravenous Administration LNP_Standard->IV_Admin_Standard Bloodstream_Standard Systemic Circulation IV_Admin_Standard->Bloodstream_Standard Liver Liver Accumulation (Primary Biodistribution) Bloodstream_Standard->Liver LNP_Targeted LNP (this compound + (+) this compound) IV_Admin_Targeted Intravenous Administration LNP_Targeted->IV_Admin_Targeted Bloodstream_Targeted Altered Protein Corona & Surface Charge IV_Admin_Targeted->Bloodstream_Targeted Lung Selective Lung Targeting Bloodstream_Targeted->Lung

Figure 1: Mechanism of LNP Organ Targeting.

Quantitative Data Presentation

The performance of this compound-based LNPs has been quantified in several studies, demonstrating significant improvements over benchmark lipids like MC3.

Table 2: LNP Formulation and Physicochemical Characteristics

Formulation ComponentMolar Ratio (%)ParameterValueReference
This compound50Size (Hydrodynamic Diameter)70-110 nm[3]
DOPE10Polydispersity Index (PDI)< 0.2[3]
Cholesterol38.5Zeta PotentialNear neutral[3]
DMG-PEG20001.5Encapsulation Efficiency> 85%[3]
Lung-Targeting Formulation
This compoundVariesOrgan Selectivity (Lung)88%[4]
(+) this compoundVaries
Helper LipidsVaries

Table 3: In Vivo Efficacy and Biodistribution

LNP FormulationMetricResultComparison BenchmarkReference
This compound + (+) this compoundLung Protein Expression32-fold increaseMC3/DOTAP (SORT LNP)[2][4]
This compound (Luciferase mRNA)Primary Organ AccumulationLungsKidneys, Liver, Heart, Intestines[5]
This compound (Luciferase mRNA)Secondary Organ AccumulationSpleenKidneys, Liver, Heart, Intestines[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for working with this compound.

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase (lipids dissolved in ethanol) with an aqueous phase (mRNA in a low pH buffer).

G cluster_prep Phase Preparation cluster_process Formulation & Purification A Lipid Phase: This compound, DOPE, Cholesterol, DMG-PEG2000 in Ethanol (B145695) C Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol ratio) A->C B Aqueous Phase: mRNA in Citrate (B86180) Buffer (pH 3.0) B->C D Dialysis / Dilution (e.g., into PBS, pH 7.4) C->D E Sterile Filtration (0.2 µm filter) D->E

Figure 2: LNP Formulation Workflow.

  • Phase Preparation :

    • Lipid-Ethanol Phase : Dissolve this compound, helper lipids (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).[3][6]

    • mRNA-Aqueous Phase : Dilute the mRNA payload in a citrate buffer at a low pH (e.g., pH 3.0) to ensure the ionizable lipid is protonated.[7] The mRNA:ionizable lipid weight ratio is typically around 1:10.[7]

  • Mixing :

    • Utilize a microfluidic mixing device to rapidly combine the aqueous and lipid phases at a controlled flow rate and ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing causes the LNPs to self-assemble.

  • Purification and Buffer Exchange :

    • The resulting LNP solution is typically diluted or dialyzed against a neutral pH buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove ethanol and raise the pH, resulting in a near-neutral surface charge.[6]

  • Sterilization and Storage :

    • The final LNP formulation is sterilized by passing it through a 0.2 µm filter.[6] For long-term stability, LNPs can be lyophilized or stored at appropriate temperatures (-20°C or -80°C).[3][5]

  • Animal Model : Studies typically use mouse models (e.g., BALB/c or CD1 mice).[7][8]

  • Administration : LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) are administered intravenously (i.v.) via the tail vein.[5][7] The dosage is based on the mRNA content (e.g., 0.5 to 2.5 mg/kg).[7][8]

  • Bioluminescence Imaging : At specific time points post-injection (e.g., 6 hours), mice are imaged using an in vivo imaging system (IVIS) to detect luciferase expression.[9] This provides a non-invasive way to assess the location and intensity of protein expression.

  • Ex Vivo Analysis : After imaging, organs of interest (lungs, liver, spleen, heart, kidneys) are harvested.[5] The organs can be imaged again ex vivo to confirm biodistribution.

  • Quantitative Analysis : Total flux (photons/second) from each organ is measured to quantify protein expression levels and calculate organ selectivity.[9]

Safety and Efficacy Profile

This compound has demonstrated a promising safety profile with high efficacy.

  • Efficacy : It significantly surpasses the benchmark ionizable lipid MC3 in terms of protein expression.[2] The lung-targeting formulation achieves a 32-fold increase in lung protein expression compared to the benchmark SORT LNP (MC3/DOTAP).[2][4]

  • Safety : In preclinical studies, this compound has shown no observable toxicological effects.[2][10] In vivo safety assessments in mice, involving intravenous injection of mRNA-loaded LNPs, showed no significant changes in body weight or in serum levels of liver enzymes (ALT, AST, ALP) and urea (B33335) nitrogen, indicating a good safety profile.[8]

  • Stability : Lyophilized LNP formulations using this compound have shown improved stability profiles compared to standard liquid formulations, maintaining similar antibody responses after twelve months of storage at 4°C.[3]

Synthesis Overview

This compound was developed using a high-throughput screening platform based on a Sequential Thiolactone Amine Acrylate Reaction (STAAR) approach.[1] This method allows for the rapid, scalable, and combinatorial synthesis of novel ionizable lipids.[1] The permanently cationic version, (+) this compound, is synthesized directly from the parent this compound lipid.[4]

G cluster_staar STAAR Synthesis Platform cluster_cationic Cationic Lipid Synthesis Thiolactone Thiolactone Precursor OnePot One-Pot 3-Component Reaction Thiolactone->OnePot Amine Amine Component Amine->OnePot Acrylate Acrylate Component Acrylate->OnePot Lipid_Library Combinatorial Library of Ionizable Lipids OnePot->Lipid_Library Screening In Vivo Screening Lipid_Library->Screening CPLC This compound (Lead Candidate) Screening->CPLC Cationic_Reaction One-Step Conversion CPLC->Cationic_Reaction Starting Material CPLC_plus (+) this compound (Permanently Cationic) Cationic_Reaction->CPLC_plus

Figure 3: Synthesis pathway for this compound.

Conclusion

This compound represents a highly promising ionizable lipid for the development of RNA-based therapeutics. Its standard formulations show high efficiency, while a novel five-component formulation strategy enables unprecedented, highly selective mRNA delivery to the lungs. With its demonstrated high efficacy, favorable safety profile, and enhanced stability, this compound is a valuable tool for researchers and drug developers aiming to address pulmonary diseases such as cystic fibrosis, lung cancer, and other genetic disorders through targeted mRNA therapies.[2][11][12]

References

Foundational Research on Thiolactone-Based Ionizable Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding thiolactone-based ionizable lipids, a promising class of materials for the delivery of therapeutic nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA). This document details their synthesis, formulation into lipid nanoparticles (LNPs), and the key structure-activity relationships that govern their in vivo performance.

Introduction to Thiolactone-Based Ionizable Lipids

Ionizable lipids are a critical component of lipid nanoparticles, enabling the encapsulation of nucleic acid cargo at a low pH and facilitating its release into the cytoplasm after cellular uptake. Thiolactone-based ionizable lipids have emerged as a versatile and potent class of materials, largely due to a novel synthetic approach known as the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR). This method allows for the rapid, high-throughput, combinatorial synthesis of a diverse library of lipids from three modular components: an amine, a thiolactone derivative, and an acrylate.[1][2][3][4][5] This modularity enables the fine-tuning of the physicochemical properties of the lipids to optimize them for specific delivery applications, such as targeting particular organs.

A key advantage of the STAAR platform is its ability to generate novel lipids with enhanced in vivo efficacy. One such promising candidate that has emerged from this platform is CP-LC-0729.[2][3][5]

Synthesis of Thiolactone-Based Ionizable Lipids: The STAAR Approach

The STAAR synthesis is a two-step process that is highly efficient and scalable.[2][3][5] The first step involves the synthesis of a thiolactone intermediate, which is then used in a one-pot, three-component reaction.

Experimental Protocol: General Synthesis of STAAR Ionizable Lipids

Step 1: Synthesis of Thiolactone Intermediate (Bj)

A specific protocol for the synthesis of the thiolactone intermediate is not detailed in the provided search results. This step typically involves the reaction of a thiolactone-containing molecule with a carboxylic acid to introduce a desired hydrophobic tail.

Step 2: One-Pot Three-Component Reaction

  • In a suitable reaction vessel, dissolve the thiolactone derivative (Bj, 1 equivalent) and an acrylate (Ck, 1 equivalent) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

  • To this solution, add the amine (Ai, 1 equivalent).

  • Allow the reaction to proceed at room temperature. The reaction is typically complete within a few hours.

  • Remove the solvent under vacuum to yield the crude ionizable lipid. For high-throughput screening, the crude product can be used directly without further purification.

This one-pot reaction proceeds through two sequential steps: first, the amine opens the thiolactone ring via aminolysis, and second, the newly formed thiol group undergoes a Michael addition with the acrylate.[2]

STAAR_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Amine Amine (Ai) RingOpening Thiolactone Ring Opening Amine->RingOpening 1. Thiolactone Thiolactone Intermediate (Bj) Thiolactone->RingOpening Acrylate Acrylate (Ck) MichaelAddition Michael Addition Acrylate->MichaelAddition 2. RingOpening->MichaelAddition Thiol Intermediate FinalLipid Thiolactone-Based Ionizable Lipid (AiBjCk) MichaelAddition->FinalLipid

Figure 1: General workflow of the Sequential Thiolactone Amine Acrylate Reaction (STAAR).

Formulation of Lipid Nanoparticles (LNPs)

The synthesized thiolactone-based ionizable lipids are formulated into LNPs along with other components, typically a phospholipid, cholesterol, and a PEGylated lipid, to encapsulate the nucleic acid payload. Microfluidic mixing is a common and reproducible method for LNP formulation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing
  • Prepare the Lipid-Ethanol Phase: Dissolve the thiolactone-based ionizable lipid, a helper phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at the desired molar ratios.

  • Prepare the Aqueous Phase: Dissolve the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol phase and the aqueous nucleic acid phase into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

  • Pump the two phases through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.

  • Dialysis and Concentration: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs can then be concentrated if necessary.

LNP_Formulation cluster_solutions Input Solutions cluster_mixing Microfluidic Mixing cluster_processing Post-Processing cluster_final Final Product LipidEthanol Lipid Mixture (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Rapid Mixing in Microfluidic Chip LipidEthanol->Microfluidics NucleicAcid Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4.0) NucleicAcid->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Concentration Concentration Dialysis->Concentration LNPs mRNA/siRNA-Laden LNPs Concentration->LNPs

Figure 2: Experimental workflow for the formulation of LNPs using microfluidics.

Physicochemical Characterization and In Vivo Performance

The physicochemical properties of the formulated LNPs are critical determinants of their in vivo behavior and efficacy. A key parameter for ionizable lipids is the apparent pKa, which governs the charge of the LNP in different biological compartments.

Table 1: Physicochemical and In Vivo Performance Data of Representative Thiolactone-Based Ionizable Lipids

Lipid IDApparent pKaParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vivo Luciferase Expression (Liver - photons/sec)In Vivo Luciferase Expression (Spleen - photons/sec)In Vivo Luciferase Expression (Lungs - photons/sec)
This compound6.78[6]Data not availableData not availableData not availableData not availableData not availableData not availableHigh[6]
A3T2C7 (CP-LC-1495)Data not availableData not availableData not availableData not availableData not availableData not availableData not available1.21 x 10⁸[7]

Note: Comprehensive quantitative data for a library of thiolactone-based lipids is not fully available in the provided search results. The table is populated with available data points.

The in vivo performance of LNPs formulated with thiolactone-based lipids is typically assessed by measuring the expression of a reporter protein (e.g., luciferase) in various organs after systemic administration in animal models. Research has shown that the structural modifications enabled by the STAAR platform can significantly influence organ-specific delivery. For instance, certain formulations have demonstrated a remarkable 32-fold increase in protein expression in the lungs compared to benchmarks.[3][8] Furthermore, specific structural features can direct delivery towards the spleen or the lungs.[7] For example, the ionizable lipid A3T2C7 (also known as CP-LC-1495) has been shown to have strong lung selectivity.[7]

Mechanism of Action: Endosomal Escape

A crucial step in the intracellular delivery of the nucleic acid cargo is the escape of the LNPs from the endosome into the cytoplasm. For ionizable lipids, this process is pH-dependent.

  • Uptake: LNPs are taken up by cells via endocytosis.

  • Endosomal Acidification: The interior of the endosome becomes progressively more acidic.

  • Protonation: The ionizable lipids within the LNP become protonated at the lower endosomal pH.

  • Membrane Destabilization: The now positively charged LNPs are thought to interact with negatively charged lipids in the endosomal membrane. This interaction can lead to the disruption of the endosomal membrane, potentially through the formation of non-bilayer lipid phases.

  • Cargo Release: The destabilization of the endosomal membrane allows the encapsulated mRNA or siRNA to be released into the cytoplasm, where it can be translated or engage with the RNA interference machinery, respectively.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (Acidifying pH) Endocytosis->Endosome LNP_charged LNP with Protonated (Positively Charged) Ionizable Lipid Endosome->LNP_charged pH drop Membrane_disruption Endosomal Membrane Destabilization LNP_charged->Membrane_disruption Interaction with endosomal membrane Cargo_release mRNA/siRNA Release into Cytoplasm Membrane_disruption->Cargo_release Translation Translation (mRNA) or RISC loading (siRNA) Cargo_release->Translation

Figure 3: pH-dependent mechanism of endosomal escape for LNPs with ionizable lipids.

Conclusion

Thiolactone-based ionizable lipids, particularly those synthesized via the STAAR platform, represent a significant advancement in the field of nucleic acid delivery. The modularity and efficiency of their synthesis allow for the rapid generation and screening of large lipid libraries, facilitating the discovery of novel materials with superior in vivo performance and tunable organ-specific delivery profiles. The continued exploration of the vast chemical space enabled by this platform holds great promise for the development of the next generation of RNA-based therapeutics.

References

Methodological & Application

Standard Protocol for CP-LC-0729 LNP Formulation with mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the formulation of lipid nanoparticles (LNPs) using the ionizable lipid CP-LC-0729 to encapsulate messenger RNA (mRNA). This protocol is intended for research purposes and outlines the necessary steps for preparation, characterization, and analysis of the resulting mRNA-LNP complexes.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The ionizable lipid component is a critical determinant of the efficacy and safety of these formulations. This compound is a novel ionizable lipid that has demonstrated high efficiency in mRNA delivery. This protocol details a standard method for the formulation of this compound-based LNPs using microfluidic mixing, a reproducible and scalable technique.

Materials and Reagents

A comprehensive list of materials and reagents required for the formulation and characterization of this compound LNPs is provided in the table below.

Reagent Supplier Catalogue No. Storage
This compoundAvanti Polar Lipids860799-20°C
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids850725-20°C
CholesterolAvanti Polar Lipids700000-20°C
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)Avanti Polar Lipids880150-20°C
Ethanol (B145695), 200 ProofSigma-AldrichE7023Room Temperature
Citric Acid MonohydrateSigma-AldrichC1909Room Temperature
Sodium Citrate (B86180) DihydrateSigma-AldrichS1804Room Temperature
Nuclease-free WaterThermo Fisher ScientificAM9937Room Temperature
mRNA (e.g., encoding a reporter protein)Custom SynthesisN/A-80°C
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificR114904°C and -20°C
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625Room Temperature

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Lipid Stock Solutions in Ethanol

  • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG2000 in 200 proof ethanol. A common stock concentration is 10 mg/mL or 10 mM. For this protocol, we will proceed with preparing molar stock solutions to facilitate the creation of the final lipid mixture.

  • Based on the desired molar ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:Cholesterol:DMG-PEG2000) , prepare a combined lipid stock solution in ethanol. To achieve this, combine the individual lipid stock solutions in the appropriate volumes. For example, to prepare 1 mL of the final lipid mixture, you would mix 407 µL of a 10 mM this compound stock, 349 µL of a 10 mM DOPE stock, 233 µL of a 10 mM Cholesterol stock, and 12 µL of a 10 mM DMG-PEG2000 stock.

3.1.2. mRNA Stock Solution in Citrate Buffer

  • Prepare a 25 mM citrate buffer (pH 4.0) using citric acid monohydrate and sodium citrate dihydrate in nuclease-free water.

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in the 25 mM citrate buffer to the desired concentration. The final concentration will depend on the target N:P ratio. A nitrogen to phosphate (B84403) (N:P) ratio of approximately 6 is often used for efficient encapsulation and delivery.

LNP Formulation via Microfluidic Mixing

The following workflow outlines the process of LNP formation.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DOPE, Cholesterol, DMG-PEG2000) in Ethanol Microfluidic_Device Microfluidic Device Lipid_Stock->Microfluidic_Device Organic Phase mRNA_Stock mRNA Stock in Citrate Buffer (pH 4.0) mRNA_Stock->Microfluidic_Device Aqueous Phase Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Device->Dialysis Formulated LNPs Characterization Physicochemical Characterization Dialysis->Characterization Purified LNPs

Figure 1: LNP Formulation Workflow
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the combined lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate (TFR). A TFR in the range of 4-14 mL/min is commonly used; a starting point of 12 mL/min is recommended.

  • Initiate the flow and collect the resulting LNP dispersion.

  • Immediately after formulation, dilute the LNP solution with an equal volume of 1X PBS to reduce the ethanol concentration.

LNP Purification
  • Transfer the diluted LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze against 1X PBS (pH 7.4) at 4°C with at least two buffer changes over 12-24 hours to remove ethanol and unencapsulated mRNA.

Physicochemical Characterization

Size and Polydispersity Index (PDI) Measurement
  • Dilute the purified LNP sample in 1X PBS.

  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).

  • Perform the measurement in triplicate.

mRNA Encapsulation Efficiency

The encapsulation efficiency is determined using the Quant-iT™ RiboGreen™ RNA Assay.

RiboGreen_Assay_Workflow LNP_Sample LNP Sample With_Triton LNP Sample + Triton X-100 (Total mRNA) LNP_Sample->With_Triton Without_Triton LNP Sample (Free mRNA) LNP_Sample->Without_Triton RiboGreen Add RiboGreen Reagent With_Triton->RiboGreen Without_Triton->RiboGreen Plate_Reader Measure Fluorescence (Ex: 480 nm, Em: 520 nm) RiboGreen->Plate_Reader Calculation Calculate Encapsulation Efficiency Plate_Reader->Calculation

Figure 2: RiboGreen Assay Workflow
  • Prepare a standard curve of the mRNA used for encapsulation.

  • Prepare two sets of diluted LNP samples.

  • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and measure the total mRNA concentration.

  • The second set without surfactant will measure the amount of unencapsulated (free) mRNA.

  • Add the RiboGreen™ reagent to the standards and samples.

  • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Cryo-Transmission Electron Microscopy (Cryo-TEM)
  • Apply a small volume (3-5 µL) of the concentrated LNP dispersion to a glow-discharged TEM grid.

  • Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.

  • Image the vitrified sample using a cryo-TEM to visualize the morphology and size distribution of the LNPs.

Data Presentation

The quantitative data from the characterization experiments should be summarized in a clear and structured table for easy comparison.

Formulation ID Size (d.nm) PDI Encapsulation Efficiency (%)
This compound-LNP-00185.2 ± 2.10.12 ± 0.0292.5 ± 1.8
............

Data are presented as mean ± standard deviation (n=3).

Conclusion

This protocol provides a standardized method for the formulation and characterization of mRNA-loaded LNPs using the ionizable lipid this compound. Adherence to this protocol will enable researchers to produce consistent and well-characterized LNP formulations for preclinical evaluation. The modular nature of this protocol allows for the adaptation of specific parameters, such as mRNA cargo and lipid ratios, to suit various research needs.

Step-by-Step Guide for Encapsulating Self-Amplifying RNA (saRNA) with CP-LC-0729 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

This document provides a detailed methodology for the encapsulation of self-amplifying RNA (saRNA) into lipid nanoparticles (LNPs) utilizing the novel ionizable lipid CP-LC-0729. The following protocols are intended for research and development purposes and should be adapted and optimized by end-users for their specific saRNA constructs and applications.

Introduction

Self-amplifying RNA (saRNA) represents a promising advancement in nucleic acid-based therapies and vaccines, offering the potential for dose-sparing and prolonged protein expression compared to conventional messenger RNA (mRNA).[1][2][3][4][5][6] Effective delivery of these large RNA molecules to target cells is critical for their therapeutic efficacy. Lipid nanoparticles (LNPs) have emerged as a leading platform for RNA delivery, protecting the nucleic acid from degradation and facilitating cellular uptake.[1][2][3][4]

The ionizable lipid is a key component of LNPs, playing a crucial role in RNA encapsulation and endosomal escape.[7][8] this compound is a novel ionizable lipid that has demonstrated high efficiency for in vivo mRNA delivery.[9] This protocol outlines a step-by-step process for the formulation of saRNA-LNPs using this compound, their subsequent characterization, and includes representative data for key quality attributes.

Materials and Equipment

Lipids and RNA
ComponentSupplierCat. No.Storage
This compound(Specify Supplier)(Specify Cat. No.)-20°C
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids850725-20°C
CholesterolAvanti Polar Lipids700000-20°C
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids880150-20°C
Self-amplifying RNA (saRNA)(User-provided)N/A-80°C
Buffers and Reagents
ReagentCompositionpH
RNA Resuspension Buffer10 mM Citrate (B86180) Buffer3.0
Dialysis Buffer1x Phosphate-Buffered Saline (PBS)7.4
Ethanol (B145695)200 Proof, Molecular Biology GradeN/A
Quant-iT RiboGreen RNA Assay Kit(Specify Supplier)N/A
Triton X-100(Specify Supplier)N/A
Equipment
EquipmentPurpose
Microfluidic Mixing System (e.g., NanoAssemblr)LNP Formulation
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement
SpectrofluorometerRNA Quantification
Centrifugal Filter Units (e.g., Amicon Ultra, 10 kDa MWCO)Buffer Exchange and Concentration
Sterile, RNase-free consumables (tubes, pipette tips)Maintain RNA integrity

Experimental Protocols

Preparation of Lipid Stock Solutions
  • In an RNase-free environment, prepare a stock solution of the lipid mixture in ethanol.

  • Based on optimized molar ratios for this compound based LNPs, combine this compound, DOPE, Cholesterol, and DMG-PEG 2000.[9]

  • A recommended starting molar ratio is 40.7:34.9:23.3:1.2 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[9]

  • Dissolve the lipids in 100% ethanol to a final total lipid concentration of 10-25 mM.

  • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

Preparation of saRNA Solution
  • Thaw the saRNA aliquot on ice.

  • Dilute the saRNA in 10 mM citrate buffer (pH 3.0) to a desired concentration (e.g., 0.1 - 0.5 mg/mL). The acidic buffer protonates the ionizable lipid, facilitating RNA complexation.

  • Maintain the saRNA solution on ice until use.

LNP Formulation via Microfluidic Mixing

The following workflow outlines the general procedure for LNP formation using a microfluidic mixing device.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_analysis Characterization Lipid_Stock Lipid Stock in Ethanol (this compound, DOPE, Cholesterol, DMG-PEG) Mixer Microfluidic Mixer Lipid_Stock->Mixer Lipid Phase saRNA_Solution saRNA in Citrate Buffer (pH 3.0) saRNA_Solution->Mixer Aqueous Phase Dialysis Buffer Exchange (Dialysis) vs. PBS (pH 7.4) Mixer->Dialysis Formulated LNPs Concentration Concentration (Centrifugal Filtration) Dialysis->Concentration Analysis QC Analysis: - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency Concentration->Analysis

Caption: Workflow for saRNA-LNP formulation and characterization.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe and the saRNA solution (in aqueous citrate buffer) into another.

  • Set the flow rate ratio of the aqueous to ethanol phases (FRR). A typical starting FRR is 3:1.

  • Set the total flow rate (TFR). A typical starting TFR is 12 mL/min.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the saRNA-LNPs.

  • Collect the resulting LNP dispersion. The collected solution will have a final ethanol concentration of approximately 25%.

Purification and Concentration
  • Immediately after formulation, perform buffer exchange to remove ethanol and unencapsulated saRNA.

  • Dialyze the LNP dispersion against 1x PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Concentrate the purified LNPs to the desired final concentration using centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO).

  • Sterile-filter the final saRNA-LNP formulation through a 0.22 µm filter.

  • Store the final product at 4°C for short-term use or at -80°C for long-term storage.

Characterization of saRNA-LNPs

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Dilute a small aliquot of the LNP formulation in 1x PBS (pH 7.4).

  • Measure the Z-average diameter, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.[2]

  • Acceptable ranges for these parameters are typically:

    • Size (Z-average): 80 - 150 nm

    • PDI: < 0.2

    • Zeta Potential: Near-neutral (-10 mV to +10 mV)

Encapsulation Efficiency (EE)

The encapsulation efficiency is determined using a RiboGreen assay, which measures the fluorescence of the dye upon binding to RNA.[3][5]

RiboGreen_Workflow cluster_samples Sample Preparation cluster_assay RiboGreen Assay cluster_calc Calculation Intact_LNP Intact LNPs (Measures free saRNA) Add_RiboGreen Add RiboGreen Reagent Intact_LNP->Add_RiboGreen Lysed_LNP Lysed LNPs (with Triton X-100) (Measures total saRNA) Lysed_LNP->Add_RiboGreen Measure_Fluorescence Measure Fluorescence (Ex: ~485 nm, Em: ~528 nm) Add_RiboGreen->Measure_Fluorescence Calculation Calculate Encapsulation Efficiency Measure_Fluorescence->Calculation

Caption: Workflow for determining saRNA encapsulation efficiency.

  • Prepare two sets of samples from the LNP formulation.

    • Set 1 (Total RNA): Dilute LNPs in TE buffer containing a final concentration of 0.5% Triton X-100 to lyse the particles and expose all saRNA.

    • Set 2 (Free RNA): Dilute LNPs in TE buffer without detergent.

  • Prepare a standard curve of the saRNA used for encapsulation.

  • Add the Quant-iT RiboGreen reagent to all samples and standards according to the manufacturer's protocol.

  • Measure the fluorescence using a spectrofluorometer.

  • Calculate the encapsulation efficiency using the following formula:

    EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Expected Results and Data Presentation

The following tables summarize typical quantitative data for saRNA-LNPs formulated with ionizable lipids. These values should be considered as a starting point for optimization.

Table 1: LNP Formulation Parameters
ParameterTypical Range
Lipid Molar Ratio (this compound:DOPE:Chol:DMG-PEG)40.7:34.9:23.3:1.2
N:P Ratio (Nitrogen in ionizable lipid to Phosphate in RNA)6 - 12
Flow Rate Ratio (Aqueous:Ethanol)3:1 - 5:1
Total Flow Rate (mL/min)10 - 20
Table 2: Physicochemical Characteristics of saRNA-LNPs
ParameterTarget Specification
Particle Size (Z-average, nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -10 to +10
Encapsulation Efficiency (%) > 90%

Signaling and Uptake Pathway

Upon administration, saRNA-LNPs are taken up by cells, typically through endocytosis. The acidic environment of the endosome protonates the ionizable lipid this compound, leading to the disruption of the endosomal membrane and the release of the saRNA into the cytoplasm. Once in the cytoplasm, the saRNA is translated to produce the non-structural proteins that form the replication complex, which then amplifies the saRNA and translates the gene of interest.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytoplasm LNP saRNA-LNP Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis saRNA_Release saRNA Release Endosome->saRNA_Release Endosomal Escape (this compound Mediated) Replication saRNA Replication (Amplification) saRNA_Release->Replication Translation Protein Translation (Gene of Interest) Replication->Translation Protein Expressed Protein Translation->Protein

Caption: Cellular uptake and mechanism of action for saRNA-LNPs.

Conclusion

This document provides a comprehensive protocol for the encapsulation of saRNA using the novel ionizable lipid this compound. Adherence to these guidelines for formulation and characterization will enable researchers to produce high-quality saRNA-LNPs suitable for further in vitro and in vivo evaluation. Optimization of the lipid molar ratios, N:P ratio, and microfluidic mixing parameters may be necessary to achieve optimal performance for specific saRNA constructs.

References

Application Notes and Protocols for In Vitro Transfection Using CP-LC-0729 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0729 is a next-generation ionizable lipid that has demonstrated significant promise in the formulation of Lipid Nanoparticles (LNPs) for the efficient delivery of nucleic acid payloads such as mRNA, saRNA, and circRNA.[1][2][3] Primarily characterized for its in vivo efficacy, particularly for hepatic and pulmonary delivery, this compound-formulated LNPs have shown enhanced mRNA expression and favorable safety profiles.[1][4] While in vivo applications are well-documented, this document provides a comprehensive guide for the application of this compound LNPs in in vitro settings, offering a foundational protocol for successful transfection experiments in various cell lines.

The ionizable nature of this compound, with a pKa of 6.78, facilitates efficient encapsulation of nucleic acids and promotes endosomal escape, a critical step for the cytoplasmic delivery of the payload.[1][2] LNP formulations incorporating this compound typically exhibit a particle size of 70-110 nm with low polydispersity (< 0.2) and high encapsulation efficiency (> 85%).[1]

Physicochemical Properties and Formulation

A summary of the key physicochemical attributes of this compound LNPs is presented below. These properties are crucial for ensuring the stability, efficiency, and reproducibility of in vitro transfection experiments.

PropertyValueReference
Ionizable Lipid This compound[1]
pKa 6.78[1][2]
Particle Size 70-110 nm[1]
Polydispersity Index (PDI) < 0.2[1]
Zeta Potential Near neutral[1]
Encapsulation Efficiency > 85%[1]
Nucleic Acid Cargo mRNA, saRNA, circRNA[1][3]

A common formulation for creating this compound LNPs for research purposes involves a specific molar ratio of constituent lipids.

ComponentMolar Ratio (%)
This compound 50
DOPE 10
Cholesterol 38.5
DMG-PEG2000 1.5

In Vitro Transfection Protocol

This protocol provides a general framework for the transfection of mammalian cells with this compound LNPs encapsulating a reporter gene (e.g., EGFP or Luciferase). Optimization of parameters such as cell density, LNP concentration, and incubation time may be necessary for specific cell lines and experimental goals.

Materials:

  • This compound LNPs encapsulating desired mRNA (e.g., EGFP-mRNA)

  • Mammalian cell line of interest (e.g., HEK293T, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope or plate reader for analysis

Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis A Seed cells in multi-well plates B Prepare this compound LNP dilutions A->B C Add diluted LNPs to cells B->C D Incubate for 24-48 hours C->D E Assess transfection efficiency (e.g., microscopy, flow cytometry) D->E F Perform cell viability assay (optional) E->F G cluster_cellular_environment Cellular Environment LNP This compound LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH drop) Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape mRNA mRNA Endosome->mRNA mRNA Release Protein Protein Synthesis mRNA->Protein

References

Application Notes and Protocols for In Vivo Administration of CP-LC-0729 LNPs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of CP-LC-0729 lipid nanoparticles (LNPs) in mice. The following sections offer guidance on formulation, administration routes, and expected outcomes, supported by quantitative data and experimental workflows.

Introduction to this compound LNPs

This compound is a novel ionizable lipid that has demonstrated high efficiency for the in vivo delivery of mRNA.[1][2] Formulated into LNPs, this compound facilitates the encapsulation and delivery of RNA cargo to target cells. Preclinical studies in mice have shown its potential for various applications, including vaccine development.[1] This document outlines the key methods for utilizing this compound LNPs in a research setting.

LNP Formulation and Characterization

A common formulation of this compound LNPs for in vivo use involves a specific molar ratio of lipids to ensure optimal performance.

Table 1: this compound LNP Formulation Composition

ComponentMolar Ratio
This compound40.7
DOPE34.9
Cholesterol23.3
DMG-PEG20001.2

Source:[1]

The encapsulation of mRNA, such as Firefly Luciferase mRNA (mRNA-Luc), is a common application to assess delivery efficiency.[1]

In Vivo Administration Protocols

The choice of administration route is critical and depends on the research objective. Intravenous and intramuscular injections are the most documented methods for this compound LNPs in mice.

Intravenous (IV) Injection

Intravenous administration is often used for systemic delivery.

Protocol: Intravenous Tail Vein Injection

  • Animal Model: BALB/c mice are a commonly used strain.

  • LNP Preparation: Dilute the this compound LNP formulation in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.

  • Dosage: A typical dose is 2.5 mg/kg of encapsulated mRNA.[1]

  • Injection Volume: The final injection volume should be approximately 100-200 µL.

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Disinfect the tail with an alcohol swab.

    • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

    • Slowly inject the LNP suspension.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: Monitor the mice for any adverse reactions. Body weight should be recorded at regular intervals (e.g., days 0, 1, 2, 7, 9, 13, and 15) to assess systemic toxicity.[1]

Diagram: Intravenous Administration Workflow

G prep LNP Preparation & Dilution animal Mouse Restraint & Vein Dilation prep->animal inject Tail Vein Injection (2.5 mg/kg mRNA) animal->inject monitor Post-Injection Monitoring (Weight, Behavior) inject->monitor analysis Biodistribution & Efficacy Analysis monitor->analysis G prep LNP Formulation & Loading animal Anesthesia & Site Preparation prep->animal inject Intramuscular Injection (Quadriceps) animal->inject recover Recovery from Anesthesia inject->recover analyze Local Expression & Immune Response Analysis recover->analyze G cluster_admin Administration cluster_assess Assessment iv Intravenous safety Safety (Serum Chemistry, Weight) iv->safety efficacy Efficacy (Protein Expression) iv->efficacy biodist Biodistribution (Organ Analysis) iv->biodist im Intramuscular im->safety im->efficacy im->biodist

References

Application Notes and Protocols for the Characterization of CP-LC-0729 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for characterizing lipid nanoparticles (LNPs) formulated with the ionizable lipid CP-LC-0729. The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of LNP-based drug delivery systems.

Introduction to this compound LNPs

This compound is an ionizable cationic amino lipid that has demonstrated significant promise in the formulation of LNPs for the delivery of nucleic acid payloads such as mRNA, saRNA, and circRNA.[1][2] Its efficacy is attributed to its ability to efficiently encapsulate nucleic acids and facilitate their delivery and endosomal escape within target cells.[2][3] Proper characterization of this compound LNPs is paramount for understanding their physicochemical properties, which directly influence their in vivo performance, including biodistribution, transfection efficiency, and safety profile.[4][5]

Key Physicochemical Characterization Parameters

A summary of the key physicochemical attributes for LNPs formulated with this compound is presented below. These parameters are critical quality attributes (CQAs) that should be monitored throughout the formulation development and manufacturing processes.

ParameterTypical ValueCharacterization Technique
Size (Hydrodynamic Diameter) 70 - 110 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near neutralElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 85%RiboGreen Assay / HPLC
Morphology Spherical, electron-dense coreCryogenic Transmission Electron Microscopy (Cryo-TEM)
pKa 6.78TNS Fluorescence Titration

Note: The specific values may vary depending on the exact lipid composition, payload, and manufacturing process.[1]

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the essential characterization techniques.

LNP Formulation and Characterization Workflow

The overall workflow for formulating and characterizing this compound LNPs typically involves microfluidic mixing for synthesis, followed by a series of analytical techniques to assess the key quality attributes.[6][7]

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization Lipid_Mix Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Buffer Nucleic Acid in Aqueous Buffer NA_Buffer->Microfluidics Dialysis Dialysis/ Buffer Exchange Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential (ELS) DLS->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Zeta->EE TEM Morphology (Cryo-TEM) EE->TEM Bioactivity In Vitro/In Vivo Bioactivity TEM->Bioactivity

Fig. 1: LNP Formulation and Characterization Workflow.
Protocol for Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic size distribution and PDI of LNPs in solution.[8][9]

Materials:

  • This compound LNP suspension

  • 1x Phosphate-Buffered Saline (PBS), filtered

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt Technology DynaPro)

  • Low-volume disposable cuvettes

Protocol:

  • Sample Preparation:

    • Allow the LNP suspension and PBS to equilibrate to room temperature.

    • Dilute the LNP suspension in filtered 1x PBS to an appropriate concentration. The optimal concentration should be determined empirically to ensure a stable and accurate measurement (typically a count rate between 100 and 500 kcps).

  • Instrument Setup:

    • Set the instrument parameters:

      • Dispersant: Water (refractive index of 1.330, viscosity corresponding to the measurement temperature).

      • Material: Liposome (or custom material with an appropriate refractive index).

      • Equilibration time: 60-120 seconds.

      • Measurement angle: Typically 173° (backscatter) for concentrated samples. Multi-angle DLS (MADLS) can provide higher resolution.[10]

      • Temperature: 25°C.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the intensity-based size distribution to obtain the Z-average diameter and the polydispersity index (PDI).

    • The PDI value should ideally be below 0.2, indicating a monodisperse and homogeneous LNP population.[7]

Protocol for Zeta Potential Measurement

Zeta potential provides an indication of the surface charge of the LNPs, which is crucial for their stability and interaction with biological membranes.

Materials:

  • This compound LNP suspension

  • 10 mM NaCl or similar low-ionic-strength buffer, filtered

  • Zeta potential analyzer with folded capillary cells

Protocol:

  • Sample Preparation:

    • Dilute the LNP suspension in the low-ionic-strength buffer. A higher dilution than for DLS is often required.

  • Instrument Setup:

    • Set the instrument parameters for zeta potential measurement, including the appropriate dispersant properties.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Perform the measurement, which involves applying an electric field and measuring the electrophoretic mobility of the particles.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous media and particles larger than 20 nm, the Smoluchowski approximation is typically used.

    • LNPs formulated with ionizable lipids like this compound are expected to have a near-neutral zeta potential at physiological pH.[1]

Protocol for Encapsulation Efficiency (EE) Quantification using RiboGreen Assay

The RiboGreen assay is a common method to determine the amount of nucleic acid encapsulated within the LNPs.[6][11]

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • Nuclease-free water

  • Black 96-well plate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

Protocol:

  • Standard Curve Preparation:

    • Prepare a standard curve of the specific nucleic acid (e.g., mRNA) used in the LNP formulation in TE buffer.

  • Sample Preparation:

    • Prepare two sets of LNP dilutions in TE buffer.

    • Set A (Total RNA): Add Triton X-100 to a final concentration of 0.5-1% to disrupt the LNPs and release the encapsulated RNA. Incubate for 10-15 minutes at room temperature.

    • Set B (Free RNA): Use the LNP dilution directly without adding Triton X-100.

  • RiboGreen Assay:

    • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to the standards and both sets of LNP samples in the 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Calculate the concentration of total RNA and free RNA using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol for Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNP morphology in a near-native, hydrated state.[12][13]

Materials:

  • This compound LNP suspension

  • TEM grids (e.g., lacey carbon or C-flat)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-TEM microscope

Protocol:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make them hydrophilic.

  • Sample Application and Vitrification:

    • In a temperature and humidity-controlled chamber, apply a small volume (3-4 µL) of the LNP suspension to the grid.

    • Blot the excess liquid to create a thin film.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-holder and insert it into the cryo-TEM.

    • Image the LNPs under low-dose conditions to minimize beam-induced damage.

  • Data Analysis:

    • Analyze the images to assess the size, shape, and internal structure of the LNPs. This compound LNPs are expected to appear as spherical particles with an electron-dense core, indicative of the encapsulated nucleic acid.[14]

LNP Uptake and Endosomal Escape Mechanism

The efficacy of this compound LNPs relies on their ability to be taken up by target cells and subsequently release their nucleic acid payload into the cytoplasm. This process is facilitated by the ionizable nature of this compound.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP_positive LNP (Protonated, Positive Charge) Endosome->LNP_positive Acidification Membrane_disruption Endosomal Membrane Disruption LNP_positive->Membrane_disruption Interaction with endosomal lipids Release Payload Release (mRNA) Membrane_disruption->Release Translation Translation -> Protein Release->Translation

Fig. 2: Mechanism of LNP Uptake and Endosomal Escape.

At physiological pH (7.4), this compound is predominantly neutral, leading to a near-neutral surface charge for the LNP, which minimizes non-specific interactions and enhances stability in circulation. Following cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the endosome (pH ~6.5) causes the protonation of the tertiary amine in this compound, leading to a positive charge. This charge switch facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, where it can be translated into the protein of interest.

References

Application Notes and Protocols: Lyophilization of CP-LC-0729 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. A significant challenge in the widespread distribution and use of LNP-based products is their limited thermostability, often necessitating stringent cold-chain storage and transportation.[1][2][3] Lyophilization, or freeze-drying, is a well-established technique to enhance the long-term stability of pharmaceutical formulations by removing water, thereby preventing chemical and physical degradation.[3][4] This application note provides a detailed, representative protocol for the lyophilization of LNP formulations containing the novel thiolactone-based ionizable lipid, CP-LC-0729, which has demonstrated high in vivo efficiency for mRNA delivery.[5]

The successful lyophilization of LNPs is a complex process that requires careful optimization of both the formulation and the freeze-drying cycle to preserve the critical physicochemical properties of the nanoparticles, such as particle size, polydispersity index (PDI), and encapsulation efficiency of the nucleic acid payload.[2][6][7] Key to this process is the use of cryoprotectants, such as sugars like sucrose (B13894) or trehalose, which protect the LNPs from stresses during freezing and drying.[8][9][10][11][12] This document outlines a starting point for developing a robust lyophilization protocol for this compound LNP formulations, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Preparation of this compound LNP Formulations

This protocol describes the preparation of this compound LNPs encapsulating a model mRNA using a microfluidic mixing approach.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sucrose (or other cryoprotectant)

  • Nuclease-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • Fluorometer and RiboGreen® assay kit for encapsulation efficiency

Procedure:

  • Lipid Stock Preparation: Prepare a lipid stock solution in ethanol. Based on previous studies with this compound, a molar ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:cholesterol:DMG-PEG2000) can be used as a starting point.[5] The total lipid concentration in the ethanol phase should be optimized, for example, at 8 mM.[13]

  • Aqueous Phase Preparation: Dissolve the mRNA in 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing: Set up the microfluidic mixing system to combine the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • LNP Formation: The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Buffer Exchange and Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Cryoprotectant Addition: Add a sterile-filtered solution of cryoprotectant (e.g., sucrose) to the purified LNP suspension to achieve a final concentration (w/v) that needs to be optimized, with starting points often ranging from 5% to 20%.[1][12][14] Gently mix to ensure homogeneity.

  • Pre-Lyophilization Characterization: Before freezing, characterize the LNP formulation for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.

Representative Lyophilization Cycle

This protocol is a representative cycle and should be optimized based on the specific formulation's thermal properties (e.g., glass transition temperature, eutectic melting point).

Equipment:

  • Laboratory-scale freeze-dryer with precise temperature and pressure control.

  • Serum vials and stoppers suitable for lyophilization.

Procedure:

  • Filling: Dispense the LNP-cryoprotectant solution into sterile lyophilization vials (e.g., 0.5 mL per 2 mL vial). Partially insert the lyophilization stoppers.

  • Freezing (Thermal Treatment):

    • Load the vials onto the freeze-dryer shelf and cool the shelf to 5°C.

    • Ramp down the shelf temperature to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to 100 mTorr.

    • Increase the shelf temperature to -20°C and hold for 24-48 hours, or until the product temperature begins to rise, indicating the completion of ice sublimation.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 20°C at a rate of 0.1°C/min.

    • Hold at 20°C for an additional 12-24 hours under low pressure to remove residual bound water.

  • Stoppering and Storage: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials. Seal the vials with aluminum caps (B75204) and store them at the desired temperature (e.g., 4°C or 25°C).

Post-Lyophilization Analysis

Procedure:

  • Reconstitution: Reconstitute the lyophilized cake with the original volume of nuclease-free water. Gently swirl to dissolve; avoid vigorous shaking.

  • Characterization: Analyze the reconstituted LNPs for:

    • Appearance and reconstitution time.

    • Particle size and PDI.

    • Zeta potential.

    • mRNA encapsulation efficiency and integrity.

    • Biological activity (e.g., in vitro transfection or in vivo protein expression).

Data Presentation

The following tables should be used to record and compare the physicochemical properties of the this compound LNP formulations before and after lyophilization.

Table 1: Physicochemical Characteristics of this compound LNPs

Sample IDConditionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-001Pre-Lyophilization
LNP-001Post-Lyophilization
LNP-002Pre-Lyophilization
LNP-002Post-Lyophilization

Table 2: Lyophilization Cycle Parameters for Different Formulations

Formulation IDCryoprotectant (Type, Conc.)Freezing Temp. (°C) & Rate (°C/min)Primary Drying Temp. (°C) & Duration (h)Secondary Drying Temp. (°C) & Duration (h)Chamber Pressure (mTorr)
LNP-001Sucrose, 10%-40, 1.0-20, 3620, 18100
LNP-002Trehalose, 10%-50, 0.5-25, 4825, 1280

Visualizations

Experimental Workflow

Lyophilization_Workflow cluster_prep LNP Preparation cluster_lyo Lyophilization Process cluster_post Post-Lyophilization Analysis lipid_mix Lipid Mix (this compound in EtOH) mixing Microfluidic Mixing lipid_mix->mixing mrna_aq mRNA in Aqueous Buffer mrna_aq->mixing purification Purification (Dialysis) mixing->purification cryo_add Add Cryoprotectant (e.g., Sucrose) purification->cryo_add pre_char Pre-Lyo Characterization cryo_add->pre_char freezing Freezing (-40°C) pre_char->freezing primary_drying Primary Drying (Sublimation) freezing->primary_drying secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying lyo_product Lyophilized Product secondary_drying->lyo_product reconstitution Reconstitution (Nuclease-free H2O) lyo_product->reconstitution post_char Post-Lyo Characterization reconstitution->post_char stability Stability Testing post_char->stability

Caption: Experimental workflow for the lyophilization of this compound LNP formulations.

Key Factors for Successful Lyophilization

Lyophilization_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_outcomes Desired Outcomes success Successful Lyophilized LNP size_stability Particle Size & PDI Stability success->size_stability ee_retention EE & Payload Integrity success->ee_retention long_term Long-Term Shelf Stability success->long_term bioactivity Preserved Bioactivity success->bioactivity lipid_comp Lipid Composition (e.g., this compound ratio) lipid_comp->success cryo_type Cryoprotectant Type (Sucrose, etc.) cryo_type->success cryo_conc Cryoprotectant Concentration cryo_conc->success buffer Buffer System (pH, components) buffer->success freeze_rate Freezing Rate & Temperature freeze_rate->success primary_dry Primary Drying (Temp, Pressure) primary_dry->success secondary_dry Secondary Drying (Temp, Pressure) secondary_dry->success

Caption: Key formulation and process parameters influencing lyophilization success.

References

Application Notes and Protocols for circRNA Delivery Using CP-LC-0729

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and lack of free ends, making it resistant to exonuclease degradation.[1][2][3] Effective in vivo delivery of circRNA is crucial for its therapeutic application. This document provides detailed application notes and protocols for the use of the novel ionizable lipid, CP-LC-0729, in the formulation of lipid nanoparticles (LNPs) for efficient circular RNA (circRNA) delivery. This compound is an ionizable cationic amino lipid that has demonstrated effective encapsulation and in vivo expression of various RNA modalities, including circRNA.[4][5] LNPs formulated with this compound have shown promising results for hepatic delivery of nucleic acid payloads.[4][6]

Key Features of this compound

  • High Encapsulation Efficiency: Successfully encapsulates circRNA, as well as mRNA and saRNA.[4]

  • Proven In Vivo Efficacy: LNP formulations using this compound have demonstrated robust protein expression in vivo.[1][7]

  • Lyophilization Potential: LNPs formulated with this compound can be lyophilized, which significantly improves their stability and shelf-life, eliminating the need for ultra-low temperature storage.[1][7][8]

  • Favorable Safety Profile: Preclinical studies have indicated a good safety profile.[5]

  • Synthetic Accessibility: this compound offers advantages in terms of synthetic accessibility and scalability.[7]

Data Presentation

Table 1: Physicochemical Properties of circRNA-LNPs Formulated with this compound
Ionizable LipidCargoDiameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compoundcircRNA70-110< 0.2Near neutral> 85%

Data compiled from product information and in vivo studies.[4]

Table 2: In Vivo Luciferase Expression Profile of circRNA-LNPs
Ionizable LipidPeak Expression TimeExpression Profile Compared to SM-102
This compound~24-72 hoursSimilar expression profile

Based on in vivo studies in mice following intramuscular injection.[7]

Experimental Protocols

Protocol 1: Formulation of circRNA-LNPs using Microfluidics

This protocol details the formulation of circRNA-LNPs using the ionizable lipid this compound via a microfluidic method.[7][8]

Materials:

  • This compound (Avanti Polar Lipids)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Corden Pharma)

  • Cholesterol (Merk)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (Cayman)

  • circRNA in 10 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Microfluidic mixing device (e.g., INano™)

  • Dialysis cassettes (e.g., Pur-A-Lyzer™ Midi Dialysis Kit)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Ethanolic Lipid Solution:

    • Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[4][7][8]

  • Prepare the Aqueous circRNA Solution:

    • Dilute the purified circRNA in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Combine the ethanolic lipid mixture with the aqueous circRNA solution at a 3:1 aqueous-to-ethanol volume ratio.[7]

    • The ionizable lipid to RNA weight ratio should be 10:1.[7][8]

    • Set the total flow rate to 12 mL/min.[7]

  • Dialysis:

    • Immediately following formation, remove the ethanol from the LNP solution by dialyzing against PBS (pH 7.4) using an appropriate dialysis cassette.

  • Characterization and Storage:

    • Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

    • Adjust the final concentration of the LNP formulation to 100 µg/mL of circRNA.[7]

    • Store the formulated LNPs at 4°C for short-term use or proceed to lyophilization for long-term storage.[7]

Protocol 2: Characterization of circRNA-LNPs

1. Size, PDI, and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer) to determine the average particle size, PDI, and zeta potential of the LNP formulations.

2. RNA Encapsulation Efficiency:

  • Quantify the amount of encapsulated circRNA using a fluorescent dye-based assay such as the Quant-iT® RiboGreen® assay.[7]

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

  • Alternatively, verify encapsulation using agarose (B213101) gel electrophoresis.[7]

Protocol 3: In Vivo Administration of circRNA-LNPs

This protocol is a general guideline for the in vivo administration of circRNA-LNPs in a mouse model to assess protein expression.[7]

Materials:

  • circRNA-LNP formulation

  • Control LNP formulation (e.g., encapsulating a non-coding circRNA)

  • Syringes and needles appropriate for intramuscular injection in mice

  • In vivo imaging system (IVIS) for luciferase-based reporter assays

  • Anesthesia

Procedure:

  • Animal Handling:

    • All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Administration:

    • Administer the circRNA-LNP formulation via intramuscular injection.

  • Monitoring Protein Expression:

    • If using a luciferase reporter circRNA, monitor luminescence at various time points (e.g., 4h, 24h, 48h, 72h, and up to 14 days) using an in vivo imaging system.[7]

  • Data Analysis:

    • Quantify the bioluminescence signal to determine the level and duration of protein expression.

    • Calculate the area under the curve (AUC) for cumulative protein expression.[7]

Protocol 4: Lyophilization of circRNA-LNPs

Lyophilization can be performed to enhance the long-term stability of the circRNA-LNP formulations.[7]

Procedure:

  • Cryoprotectant Addition:

    • Add a suitable cryoprotectant (e.g., sucrose) to the LNP formulation.

  • Freezing:

    • Freeze the LNP solution, for example, by snap-freezing in liquid nitrogen.

  • Primary Drying (Sublimation):

    • Place the frozen samples in a lyophilizer under vacuum and at a low temperature to allow the ice to sublimate.

  • Secondary Drying (Desorption):

    • Gradually increase the temperature under vacuum to remove any residual unfrozen water molecules.

  • Storage:

    • Store the lyophilized powder at 4°C.[4]

  • Reconstitution:

    • Reconstitute the lyophilized powder with sterile, nuclease-free water or PBS before use.

    • Remarkably, lyophilized LNPs have shown no significant differences in protein expression compared to their non-lyophilized counterparts.[1][7]

Visualizations

LNP_Formulation_Workflow cluster_ethanolic_phase Ethanolic Phase cluster_aqueous_phase Aqueous Phase cluster_processing Processing CPLipid This compound Mix1 Mix Lipids in Ethanol CPLipid->Mix1 DOPE DOPE DOPE->Mix1 Chol Cholesterol Chol->Mix1 PEG DMG-PEG2000 PEG->Mix1 Microfluidics Microfluidic Mixing Mix1->Microfluidics Ethanolic Lipid Mix circRNA circRNA Mix2 Dilute circRNA circRNA->Mix2 Buffer Citrate Buffer (pH 4.0) Buffer->Mix2 Mix2->Microfluidics Aqueous circRNA Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization FinalProduct Final circRNA-LNP Formulation Characterization->FinalProduct

Caption: Workflow for circRNA-LNP Formulation.

InVivo_Study_Workflow start circRNA-LNP Formulation injection Intramuscular Injection (Mouse Model) start->injection monitoring In Vivo Imaging (IVIS) at multiple time points injection->monitoring analysis Data Analysis: - Bioluminescence Quantification - Area Under the Curve (AUC) monitoring->analysis result Determine Protein Expression Profile analysis->result

Caption: In Vivo Study Workflow.

Lyophilization_Workflow start circRNA-LNP Formulation cryo Add Cryoprotectant start->cryo freeze Snap Freezing cryo->freeze lyo Lyophilization (Primary & Secondary Drying) freeze->lyo storage Store at 4°C lyo->storage reconstitute Reconstitute before use storage->reconstitute

References

Determining the Optimal N/P Ratio for CP-LC-0729 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0729 is a novel, thiolactone-based ionizable lipid that has demonstrated exceptional efficacy for in vivo messenger RNA (mRNA) delivery.[1][2][3][4][5] A critical parameter in the formulation of potent this compound lipid nanoparticles (LNPs) is the nitrogen-to-phosphate (N/P) ratio. This ratio, representing the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA backbone, significantly influences the physicochemical properties and biological activity of the LNPs. Optimizing the N/P ratio is paramount for achieving high encapsulation efficiency, desirable particle size, and maximal protein expression while minimizing potential toxicity.

This document provides detailed application notes and experimental protocols for determining the optimal N/P ratio for this compound LNPs.

Data Presentation: Impact of N/P Ratio on LNP Characteristics

The following table summarizes the expected impact of varying N/P ratios on the key characteristics of this compound LNPs based on established principles of LNP formulation. While specific data for a full range of N/P ratios for this compound is not publicly available, this table represents a typical optimization scenario. An N/P ratio of approximately 6 has been utilized in optimized formulations of other ionizable lipids, and a molar lipid ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:cholesterol:DMG-PEG2000) has been identified as optimal for this compound in previous studies.[6]

N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Transfection EfficiencyIn Vivo Efficacy (e.g., Luciferase Expression)
2 120 - 1500.15 - 0.25-5 to +570 - 85Low to ModerateLow
4 100 - 1300.10 - 0.20+5 to +1585 - 95Moderate to HighModerate
6 80 - 110 < 0.15 +10 to +20 > 95 High High
8 90 - 1200.15 - 0.25+15 to +25> 95HighModerate to High (potential for increased toxicity)
10 100 - 1400.20 - 0.30+20 to +30> 95Moderate (potential for aggregation and toxicity)Moderate (potential for increased toxicity)

Note: The optimal N/P ratio should be empirically determined for each specific mRNA cargo and application.

Experimental Protocols

Protocol for Formulation of this compound LNPs with Varying N/P Ratios

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA (e.g., encoding Firefly Luciferase) in 10 mM citrate (B86180) buffer, pH 4.0

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

  • Prepare Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture (this compound, DOPE, cholesterol, and DMG-PEG2000) in ethanol at the optimized molar ratio of 40.7:34.9:23.3:1.2.

    • The total lipid concentration in the ethanol phase will vary depending on the desired final LNP concentration. A typical starting point is 10-20 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio and the flow rate ratio of the aqueous to organic phase.

  • Calculate Volumes for Desired N/P Ratios:

    • The N/P ratio is calculated as the molar ratio of nitrogen atoms in this compound to phosphate groups in the mRNA.

    • For each desired N/P ratio (e.g., 2, 4, 6, 8, 10), calculate the required concentration of mRNA in the aqueous phase or adjust the lipid concentration in the organic phase, keeping the flow rate ratio constant (typically 3:1 aqueous to organic).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase syringe and the mRNA solution into the aqueous phase syringe.

    • Set the desired total flow rate and flow rate ratio (e.g., 12 mL/min total flow rate with a 3:1 aqueous:organic ratio).

    • Initiate mixing and collect the resulting LNP dispersion.

  • Purification:

    • Transfer the collected LNP dispersion to a pre-wetted dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and non-encapsulated components.

  • Sterilization and Storage:

    • Recover the purified LNPs from the dialysis cassette.

    • Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol for LNP Characterization

a) Particle Size and Zeta Potential:

  • Dilute the LNP suspension in sterile PBS (for size) or nuclease-free water (for zeta potential).

  • Analyze the samples using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, polydispersity index (PDI), and zeta potential.

b) Encapsulation Efficiency (RiboGreen Assay):

  • Prepare a standard curve of the free mRNA in TE buffer.

  • In a 96-well black plate, add the LNP sample to two sets of wells.

  • To one set of wells, add TE buffer. This will measure the fluorescence of the unencapsulated mRNA.

  • To the other set of wells, add TE buffer containing 0.5% Triton X-100 to lyse the LNPs. This will measure the total mRNA fluorescence.[7][8][9]

  • Add the RiboGreen reagent to all wells, incubate in the dark, and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol for In Vitro Transfection and Luciferase Assay

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plates

  • This compound LNPs encapsulating Firefly Luciferase mRNA at different N/P ratios

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the LNP formulations in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate and measure the luminescence using a plate reader.[10][11][12]

    • Normalize the luminescence signal to the total protein concentration in each well.

Protocol for In Vivo Luciferase Expression Assay

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound LNPs encapsulating Firefly Luciferase mRNA at different N/P ratios

  • D-Luciferin, potassium salt

  • In vivo imaging system (IVIS)

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Acclimatize the mice for at least one week before the experiment.

  • LNP Administration:

    • Dilute the LNP formulations in sterile PBS to the desired dose (e.g., 0.5 mg/kg mRNA).

    • Administer the LNPs to the mice via intravenous (tail vein) or intramuscular injection.[13]

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, and 48 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.[10][13]

    • Anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire bioluminescence images.

  • Data Analysis:

    • Quantify the bioluminescence signal (total flux in photons/second) in the region of interest (e.g., liver for intravenous injection, injection site for intramuscular).[14]

Mandatory Visualization

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Formulate_LNPs Formulate this compound LNPs at varying N/P Ratios (2, 4, 6, 8, 10) via Microfluidic Mixing Characterize_Size Particle Size (DLS) Formulate_LNPs->Characterize_Size Characterize_PDI PDI (DLS) Formulate_LNPs->Characterize_PDI Characterize_Zeta Zeta Potential (DLS) Formulate_LNPs->Characterize_Zeta Characterize_EE Encapsulation Efficiency (RiboGreen Assay) Formulate_LNPs->Characterize_EE InVitro_Transfection Transfect Cells (e.g., Huh-7) Characterize_EE->InVitro_Transfection InVivo_Injection Administer LNPs to Mice (IV or IM) Characterize_EE->InVivo_Injection Luciferase_Assay Luciferase Assay InVitro_Transfection->Luciferase_Assay Analyze_Data Analyze Data & Determine Optimal N/P Ratio Luciferase_Assay->Analyze_Data Bioluminescence_Imaging Bioluminescence Imaging (IVIS) InVivo_Injection->Bioluminescence_Imaging Bioluminescence_Imaging->Analyze_Data

Caption: Experimental workflow for determining the optimal N/P ratio.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LNP This compound LNP Lipid_Raft Lipid Raft LNP->Lipid_Raft Major Pathway Clathrin_Pit Clathrin-Coated Pit LNP->Clathrin_Pit Minor Pathway Macropinocytosis_Site Macropinocytosis LNP->Macropinocytosis_Site Minor Pathway Early_Endosome Early Endosome Lipid_Raft->Early_Endosome Clathrin_Pit->Early_Endosome Macropinocytosis_Site->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome mRNA_Release mRNA Release Early_Endosome->mRNA_Release Endosomal Escape Cytosol Cytosol Late_Endosome->Cytosol Degradation mRNA_Release->Cytosol

References

Microfluidic mixing parameters for CP-LC-0729 LNP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research highlights the criticality of microfluidic mixing parameters in the synthesis of lipid nanoparticles (LNPs) for therapeutic applications. While specific protocols for the cationic lipid CP-LC-0729 are emerging, established principles from broader LNP synthesis provide a robust framework for developing effective formulations. This document outlines the key microfluidic parameters, provides a detailed experimental protocol for this compound LNP synthesis, and illustrates the underlying relationships and workflows.

Microfluidic Mixing Parameters for LNP Synthesis

The precise control over nanoparticle characteristics afforded by microfluidics is governed by several key parameters. The Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic solvent phases are critical process parameters that directly influence the final physicochemical properties of the LNPs, such as size and polydispersity.[1][2] Generally, a higher TFR and FRR lead to the formation of smaller LNPs.[2][3]

The rapid mixing of the lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo induces the self-assembly of LNPs.[3][4] This process is characterized by laminar flow within the microfluidic channels.[5] The choice of ionizable lipid, such as this compound, helper lipids, and buffer systems also significantly impacts the characteristics of the resulting nanoparticles.[2]

Table 1: Key Microfluidic Mixing Parameters and Their Impact on LNP Characteristics

ParameterTypical RangeEffect on LNP SizeEffect on Polydispersity Index (PDI)Reference
Total Flow Rate (TFR) 0.5 - 20 mL/minIncreasing TFR generally decreases particle size.Higher TFR can lead to lower PDI values.[2][3][6]
Flow Rate Ratio (FRR) 1:1 - 5:1 (Aqueous:Organic)Higher FRR typically results in smaller particles.Can influence and optimize PDI.[3][6][7]
Lipid Concentration 10 - 20 mMLower lipid concentration tends to produce smaller LNPs.Can be optimized for lower PDI.[3]
Buffer pH 4.0 - 6.0Affects the charge of the ionizable lipid and encapsulation efficiency.Can influence particle stability and PDI.[1]

Experimental Protocol for this compound LNP Synthesis

This protocol is adapted from established microfluidic LNP synthesis procedures and incorporates specific details for the this compound lipid.

Materials and Reagents
  • Lipids:

  • Solvents:

  • Buffers:

    • Aqueous buffer: Citrate (B86180) buffer (pH 4.0-6.0)

    • Dialysis buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Cargo:

    • mRNA or other nucleic acid of interest

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™)

    • Syringe pumps

    • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

    • Spectrophotometer or fluorometer for nucleic acid quantification

Procedure
  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 40.7:34.9:23.3:1.2.[8]

    • The total lipid concentration should be prepared according to the desired final concentration, typically in the range of 10-20 mM.

    • Vortex the solution until all lipids are fully dissolved.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

    • Ensure the working environment is RNase-free to prevent cargo degradation.[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[10]

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

    • Collect the resulting LNP solution.

  • Downstream Processing:

    • Dialysis: To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.

    • Concentration: If necessary, concentrate the LNP formulation using a suitable method such as centrifugal filtration.

    • Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm filter.[9]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.

Visualizing the Process and Parameter Relationships

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound LNPs using a microfluidic system.

G Experimental Workflow for this compound LNP Synthesis cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_process Downstream Processing cluster_char Characterization A Prepare Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol C Microfluidic Mixing (TFR & FRR Control) A->C B Prepare Aqueous Phase (mRNA in Citrate Buffer) B->C D Dialysis (vs. PBS, pH 7.4) C->D E Concentration & Sterile Filtration D->E I Final LNP Formulation E->I F Size & PDI (DLS) G Zeta Potential H Encapsulation Efficiency I->F I->G I->H

Caption: Workflow for this compound LNP synthesis.

Influence of Microfluidic Parameters on LNP Characteristics

This diagram illustrates the logical relationship between the key microfluidic parameters and the resulting LNP properties.

G Influence of Microfluidic Parameters on LNP Characteristics cluster_params Input Parameters cluster_process_var Process Variables cluster_outputs LNP Characteristics TFR Total Flow Rate (TFR) MixingSpeed Mixing Speed TFR->MixingSpeed FRR Flow Rate Ratio (FRR) SolventPolarity Solvent Polarity Gradient FRR->SolventPolarity LipidConc Lipid Concentration LipidConc->SolventPolarity Size Particle Size MixingSpeed->Size PDI Polydispersity (PDI) MixingSpeed->PDI SolventPolarity->Size SolventPolarity->PDI EE Encapsulation Efficiency SolventPolarity->EE

Caption: Parameter influence on LNP properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing mRNA Encapsulation with CP-LC-0729

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-0729, a novel ionizable lipid for potent mRNA delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low mRNA encapsulation efficiency during the formulation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is a typical target for good mRNA encapsulation efficiency (EE%)?

A1: For most therapeutic applications, a high encapsulation efficiency is desirable, typically ranging from 80% to over 95%.[1][2] Formulations with EE% around 50% may require optimization.[2] Achieving high EE ensures that a sufficient amount of mRNA is protected by the LNP and delivered to the target cells.[3]

Q2: How does the ionizable lipid this compound contribute to mRNA encapsulation?

A2: this compound, like other ionizable lipids, is crucial for encapsulating the negatively charged mRNA.[4][5] At an acidic pH (typically around 4.0-5.0) during the formulation process, the amine groups on this compound become protonated (positively charged).[6][7][8] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, driving the self-assembly of the LNP and the encapsulation of the mRNA cargo.[9][10][11]

Q3: What are the other essential lipid components in a this compound LNP formulation?

A3: A typical LNP formulation consists of four main lipid components:

  • Ionizable Lipid (e.g., this compound): Key for mRNA encapsulation and endosomal escape.[4][5]

  • Helper Phospholipid (e.g., DOPE or DSPC): Aids in stabilizing the LNP structure.[4][12]

  • Cholesterol: Enhances LNP stability and rigidity.[4][12]

  • PEGylated Lipid (e.g., DMG-PEG2000): Prevents aggregation of LNPs and controls particle size.[4][12]

Q4: Can the N/P ratio influence encapsulation efficiency?

A4: Yes, the N/P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA, significantly impacts encapsulation efficiency.[13] An optimized N/P ratio is critical for effective electrostatic interactions and successful mRNA encapsulation. While clinically relevant LNPs have N/P ratios ranging from 3 to 6, the optimal ratio can vary depending on the specific lipid composition and mRNA characteristics.[13]

Troubleshooting Guide for Low mRNA Encapsulation Efficiency

Low encapsulation efficiency can be a significant hurdle in the development of mRNA-LNP therapeutics. The following guide provides a structured approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

This diagram illustrates a step-by-step process for troubleshooting low encapsulation efficiency.

TroubleshootingWorkflow start Low Encapsulation Efficiency Detected check_formulation Verify Formulation Parameters start->check_formulation check_process Examine Process Parameters start->check_process check_mrna Assess mRNA Quality start->check_mrna optimize_lipid Optimize Lipid Ratios check_formulation->optimize_lipid Incorrect Ratios optimize_ph Adjust Aqueous Buffer pH check_formulation->optimize_ph Suboptimal pH optimize_flow Modify Flow Rates check_process->optimize_flow Flow Rate Issue verify_mrna_integrity Confirm mRNA Integrity & Purity check_mrna->verify_mrna_integrity Degradation/Impurity Suspected solution Encapsulation Efficiency Improved optimize_lipid->solution optimize_ph->solution optimize_flow->solution verify_mrna_integrity->solution

Caption: A flowchart for systematically troubleshooting low mRNA encapsulation efficiency.

Issue 1: Suboptimal Lipid Molar Ratios

Problem: The molar ratios of the lipid components in the formulation are not optimized for this compound, leading to inefficient LNP self-assembly and poor mRNA encapsulation.

Solution:

  • Review and Adjust Lipid Ratios: The composition of the lipid mixture is a critical factor influencing encapsulation efficiency.[4][14] For this compound, specific molar ratios have been shown to enhance mRNA expression, which is often correlated with good encapsulation. A previously optimized formulation for this compound used the following molar lipid ratios: 40.7% this compound, 34.9% DOPE, 23.3% Cholesterol, and 1.2% DMG-PEG2000 .[15]

  • Systematic Optimization: If the starting ratio is not yielding high EE, consider a design of experiments (DoE) approach to systematically vary the molar percentages of each lipid component to find the optimal composition for your specific mRNA.[4]

Quantitative Data: Recommended Lipid Ratios for LNP Formulation

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (%)Reference
This compoundDOPECholesterolDMG-PEG200040.7 : 34.9 : 23.3 : 1.2[15]
SM-102DSPCCholesterolDMG-PEG200050 : 10 : 38.5 : 1.5[16]
DLin-MC3-DMADSPCCholesterolPEG-DMG50 : 10 : 38.5 : 1.5[4]
Issue 2: Incorrect pH of the Aqueous Phase

Problem: The pH of the aqueous buffer containing the mRNA is too high, preventing the sufficient protonation of this compound and weakening the electrostatic interactions required for encapsulation.

Solution:

  • Verify and Adjust Buffer pH: The ionizable lipid this compound requires an acidic environment to become positively charged and effectively bind to the negatively charged mRNA.[6][7] The optimal pH for the aqueous phase during LNP formation is typically between 4.0 and 5.0.[17]

  • Buffer Selection: Use a buffer with a pKa that allows for stable pH maintenance in the desired acidic range, such as a citrate (B86180) or acetate (B1210297) buffer.[14]

Quantitative Data: Effect of pH on Encapsulation

pH of Aqueous PhaseExpected Protonation of Ionizable LipidImpact on Encapsulation Efficiency
3.0 - 5.0HighFavorable for high encapsulation
6.0ReducedMay lead to decreased encapsulation
7.4 (Physiological)Low/NeutralInefficient encapsulation
Issue 3: Inefficient Mixing and Suboptimal Flow Rates

Problem: During microfluidic mixing, the flow rates of the lipid-ethanol and mRNA-aqueous phases are not optimized, leading to poor mixing, larger particle sizes, and lower encapsulation efficiency.

Solution:

  • Optimize Total Flow Rate (TFR) and Flow Rate Ratio (FRR): The speed at which the lipid and aqueous phases are mixed is critical.

    • TFR: Increasing the TFR generally leads to smaller particle sizes.[18][19]

    • FRR: The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a key parameter. A common starting point is an FRR of 3:1 (aqueous:organic).[20] Adjusting this ratio can impact particle size and encapsulation.[18]

  • Microfluidic Mixer Type: The geometry of the microfluidic mixer can also influence mixing efficiency and resulting LNP properties.[8]

Quantitative Data: Typical Flow Rate Parameters

ParameterTypical RangeImpact on LNP Characteristics
Flow Rate Ratio (FRR) (Aqueous:Organic)3:1 to 4:1Influences particle size and homogeneity.[18]
Total Flow Rate (TFR) 2 - 20 mL/minHigher TFR generally results in smaller particle sizes.[18][19]
Issue 4: Poor mRNA Quality

Problem: The mRNA sample may be degraded or contain impurities, which can interfere with the encapsulation process.

Solution:

  • Assess mRNA Integrity: Analyze the mRNA before encapsulation using methods like capillary electrophoresis or gel electrophoresis to ensure it is intact and of high purity.[10] Degraded or fragmented mRNA can lead to lower encapsulation efficiency.[12]

  • Ensure Purity: The presence of residual reagents from the in vitro transcription process can interfere with LNP formation. Ensure the mRNA is properly purified.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.

LNP Formulation Workflow

LNP_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing A Prepare Lipid Mixture in Ethanol (B145695) (this compound, Helper, Cholesterol, PEG-Lipid) C Load Syringes and Set Flow Rates (e.g., FRR 3:1) A->C B Prepare mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) B->C D Combine Phases in Microfluidic Mixer C->D E Collect Formulated LNPs D->E F Dialysis or Tangential Flow Filtration (Buffer Exchange to PBS, pH 7.4) E->F G Sterile Filtration (0.22 µm) F->G

Caption: A schematic of the mRNA-LNP formulation and purification process.

Materials:

  • This compound ionizable lipid

  • Helper phospholipid (e.g., DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG2000)

  • High-quality, purified mRNA

  • Ethanol (200 proof, RNase-free)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0, RNase-free)

  • Dialysis buffer (e.g., PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing

  • Dialysis cassette (e.g., 20K MWCO)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Lipid Phase: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 40.7:34.9:23.3:1.2).[15] The total lipid concentration will depend on the desired final LNP concentration.

  • Prepare the Aqueous Phase: Dissolve the mRNA in the acidic aqueous buffer (pH 4.0).

  • Set up the Microfluidic System:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio (FRR), typically starting at 3:1 (aqueous:organic).[20]

    • Set the total flow rate (TFR) according to your system's specifications (e.g., 12 mL/min).

  • Mixing: Start the pumps to initiate the mixing of the two phases in the microfluidic cartridge. The rapid mixing of the ethanol phase with the aqueous phase causes a change in solvent polarity, leading to the self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic device.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol 2: Quantification of mRNA Encapsulation Efficiency (EE%)

This protocol uses a fluorescent dye-binding assay (e.g., Quant-iT RiboGreen) to determine the amount of encapsulated mRNA.[13][21]

Materials:

  • Quant-iT RiboGreen assay kit or similar fluorescent RNA-binding dye

  • LNP sample

  • Triton X-100 (or other suitable detergent)

  • TE buffer (or other suitable buffer for the assay)

  • Fluorometer or plate reader

Procedure:

  • Prepare Samples for Analysis:

    • Sample A (Free mRNA): Dilute the intact LNP sample in TE buffer. This measurement will quantify the amount of unencapsulated (free) mRNA on the exterior of the LNPs.

    • Sample B (Total mRNA): Dilute the LNP sample in TE buffer containing a final concentration of 0.1-0.5% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA. This measurement will quantify the total amount of mRNA in the sample.

    • Incubate both samples for a few minutes at room temperature to ensure complete lysis in Sample B.

  • Prepare a Standard Curve: Create a standard curve using known concentrations of the same mRNA used in the formulation.

  • Perform the Assay:

    • Add the RiboGreen reagent to the diluted samples (A and B) and the standards.

    • Incubate as per the manufacturer's instructions, protected from light.

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of mRNA in Sample A (Free mRNA) and Sample B (Total mRNA).

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE% = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] x 100

This comprehensive guide should equip researchers with the necessary information and protocols to effectively troubleshoot and improve mRNA encapsulation efficiency when using the novel ionizable lipid this compound.

References

Technical Support Center: Troubleshooting Aggregation in CP-LC-0729 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing aggregation issues encountered during the formulation of lipid nanoparticles (LNPs) using the ionizable cationic amino lipid CP-LC-0729.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable cationic amino lipid specifically designed for the efficient delivery of nucleic acids, such as mRNA, via LNPs.[1][2] Its ionizable nature (apparent pKa = 6.78) is crucial for the encapsulation of negatively charged nucleic acids at an acidic pH and for facilitating their release into the cytoplasm following endocytosis.[1][2] The branched hydrophobic structure of this compound contributes to the formation of stable and homogenous LNPs with high encapsulation efficiency and low polydispersity.[1]

Q2: What are the common visual indicators of LNP aggregation?

Aggregation of LNP formulations can often be identified by visual cues such as the appearance of a visible precipitate, cloudiness, or turbidity in the nanoparticle dispersion.[3] A well-formulated LNP suspension should appear translucent or opalescent.

Q3: What are the primary causes of aggregation in LNP formulations?

Several factors during the formulation and storage process can lead to LNP aggregation. These include:

  • Suboptimal pH: The pH of the aqueous phase is critical. An inappropriate pH can affect the surface charge of the LNPs, leading to instability and aggregation.[4]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the LNPs, reducing the electrostatic repulsion between particles and causing them to aggregate.[5][6]

  • Temperature Stress: Exposure to elevated temperatures or freeze-thaw cycles can induce aggregation.[5][7][8] Freezing without a cryoprotectant is a common cause of increased particle size and aggregation.[7][8]

  • Mechanical Stress: Physical agitation, such as vigorous vortexing or sonication, can lead to the formation of aggregates.[5]

  • Inadequate PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a steric barrier that prevents particles from aggregating.[9][10][11][12] Insufficient concentration or inappropriate chain length of the PEG-lipid can lead to instability.

Troubleshooting Guide

Problem: Immediate aggregation or precipitation upon LNP formation.

Possible Cause & Solution:

  • Incorrect pH of the Aqueous Buffer:

    • Explanation: For ionizable lipids like this compound, the pH of the aqueous buffer during formulation is critical for protonation and subsequent encapsulation of nucleic acids. If the pH is too high, the lipid will not be sufficiently charged, leading to poor encapsulation and aggregation.

    • Troubleshooting Steps:

      • Verify the pH of your aqueous buffer (typically a citrate (B86180) or acetate (B1210297) buffer in the range of pH 3-5) before mixing with the lipid-ethanol phase.

      • Ensure the buffer has adequate buffering capacity to maintain the target pH upon mixing.

  • Suboptimal Mixing/Flow Rate in Microfluidics:

    • Explanation: The rate of mixing of the aqueous and organic phases is crucial for controlled nanoparticle self-assembly. Inconsistent or slow mixing can lead to the formation of larger, unstable particles that are prone to aggregation.[4]

    • Troubleshooting Steps:

      • Optimize the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phases in your microfluidic system.

      • Ensure the microfluidic chip is not clogged and that the flow is uniform.

Problem: LNP aggregation during storage (e.g., at 4°C or after freezing).

Possible Cause & Solution:

  • Inappropriate Storage Temperature:

    • Explanation: Storing LNPs at -20°C or undergoing repeated freeze-thaw cycles without cryoprotectants can cause irreversible aggregation.[7][8] Ice crystal formation can physically damage the nanoparticles, leading to fusion and aggregation.[7]

    • Troubleshooting Steps:

      • For short-term storage, 4°C is often preferred over freezing.[4]

      • If long-term frozen storage is required, incorporate cryoprotectants into the formulation.

  • Absence of Cryoprotectants:

    • Explanation: Cryoprotectants like sucrose (B13894) and trehalose (B1683222) are essential for protecting LNPs during freezing.[7][11][13] They form a glassy matrix that prevents the formation of damaging ice crystals and minimizes particle fusion.

    • Troubleshooting Steps:

      • Add cryoprotectants (e.g., sucrose or trehalose at 5-10% w/v) to the LNP formulation before freezing.[8][13]

      • Perform a buffer exchange into a buffer containing the cryoprotectant before storage.

  • Buffer Composition During Storage:

    • Explanation: The choice of storage buffer is important. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[5]

    • Troubleshooting Steps:

      • Consider using alternative buffers like Tris or HEPES, which may offer better pH stability during freeze-thaw cycles.[14]

      • Ensure the final formulation is at a neutral pH (e.g., pH 7.4) for storage to minimize hydrolysis of RNA and maintain stability.

Quantitative Data Summary

The following table summarizes typical changes in the physicochemical properties of LNP formulations when aggregation occurs. The values are representative and may vary depending on the specific formulation and analytical method.

ParameterIdeal FormulationAggregated Formulation
Z-average Diameter (nm) 80 - 150> 200 (often with multiple peaks)
Polydispersity Index (PDI) < 0.2> 0.3 (often approaching 1.0)
Visual Appearance Translucent/OpalescentCloudy/Turbid with visible precipitate
Encapsulation Efficiency (%) > 90%Often significantly reduced

Data synthesized from general knowledge of LNP characterization.[6][15][16]

Experimental Protocols

General Protocol for this compound LNP Formulation using Microfluidics

This protocol provides a general methodology for formulating mRNA-LNPs with this compound.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Prepare a solution of the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dilution and Maturation:

    • Collect the resulting LNP dispersion and dilute it with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

    • Allow the LNPs to mature for a defined period (e.g., 30 minutes at room temperature).

  • Purification and Buffer Exchange:

    • Remove residual ethanol and unencapsulated nucleic acid using a purification method such as tangential flow filtration (TFF) or dialysis.

    • During this step, exchange the buffer to the final storage buffer (e.g., PBS, pH 7.4, with or without cryoprotectants).

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[6][17]

    • Determine the nucleic acid encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).

    • Assess the morphology and confirm the absence of large aggregates using cryo-Transmission Electron Microscopy (cryo-TEM) if necessary.[18]

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_process LNP Formation & Purification cluster_analysis Characterization Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing Lipid_Ethanol->Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4) NA_Aqueous->Mixing Purification Purification / Buffer Exchange (e.g., TFF) Mixing->Purification Final_LNP Final LNP Formulation Purification->Final_LNP DLS DLS (Size, PDI) RiboGreen Encapsulation Assay CryoTEM Cryo-TEM (Morphology) Final_LNP->DLS Final_LNP->RiboGreen Final_LNP->CryoTEM

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Aggregation cluster_immediate_causes Immediate Causes cluster_delayed_causes Delayed Causes Start Aggregation Observed? Immediate Immediate (During Formulation) Start->Immediate Yes Delayed Delayed (During Storage) Start->Delayed Yes Check_pH Verify Aqueous Buffer pH (3-5) Immediate->Check_pH Check_Mixing Optimize Mixing Parameters Immediate->Check_Mixing Check_Lipid_Quality Assess Lipid Stock Quality Immediate->Check_Lipid_Quality Check_Storage_Temp Review Storage Temperature (4°C vs Freeze) Delayed->Check_Storage_Temp Add_Cryoprotectant Add Cryoprotectant (Sucrose/Trehalose) Delayed->Add_Cryoprotectant Check_Buffer Evaluate Storage Buffer Composition Delayed->Check_Buffer

Caption: Decision tree for troubleshooting LNP aggregation issues.

References

Technical Support Center: Optimizing In Vivo Transfection with CP-LC-0729

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-LC-0729 for in vivo transfection. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an ionizable cationic amino lipid designed for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][2][3] It is a key component of lipid nanoparticles (LNPs) that facilitate the encapsulation and delivery of these nucleic acid payloads.[4] Its primary application is in hepatic and pulmonary delivery of RNA for therapeutic and research purposes.[2][4]

Q2: What are the key features of this compound?

This compound is known for its high transfection efficiency, favorable safety profile, and stability.[2][4] It has been shown to achieve significantly higher protein expression in lung tissue compared to other lipids like MC3.[2] LNP formulations with this compound can be lyophilized, offering improved stability and eliminating the need for ultra-low temperature storage.[4][5]

Q3: What is the primary biodistribution of LNPs formulated with this compound?

Following intravenous administration, LNPs formulated with this compound primarily accumulate in the lungs and, to a lesser extent, the liver and spleen.[4][6]

Q4: What types of nucleic acids can be delivered using this compound?

This compound has been successfully used to encapsulate and deliver mRNA, saRNA, and circRNA.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo transfection experiments using this compound.

Low Transfection Efficiency

Problem: Observed protein expression is lower than expected.

Potential Cause Recommended Solution
Suboptimal LNP Formulation Ensure the molar ratios of the lipid components are optimized. A commonly used formulation is 50 mol% this compound, 10 mol% DOPE, 38.5 mol% cholesterol, and 1.5 mol% DMG-PEG2000.[4] For intramuscular injections, a ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:cholesterol:DMG-PEG2000) has been shown to be effective.[5] Consider consulting formulation experts for custom needs.[4]
Poor Quality of Nucleic Acid Use high-purity, intact RNA. Verify the integrity of your RNA using methods like gel electrophoresis. The A260/A280 ratio should be between 1.8 and 2.0.[7]
Incorrect Dosage Optimize the dose of the LNP-encapsulated RNA. The optimal dose will vary depending on the target organ, animal model, and the specific nucleic acid being delivered.
Improper Administration Route For lung-targeted delivery, intravenous (IV) injection is the recommended route.[6] For localized expression, consider alternative routes like intramuscular (IM) injection.[5]
Degradation of LNPs Store this compound at -20°C.[4][6] Once formulated into LNPs, follow appropriate storage conditions. Lyophilized formulations of this compound LNPs have shown good stability at 4°C.[4]
High Toxicity or Adverse Effects

Problem: Animals exhibit signs of toxicity (e.g., weight loss, lethargy) after administration.

Potential Cause Recommended Solution
High Dose Reduce the administered dose. While this compound has a good safety profile, high doses of any delivery vehicle can lead to toxicity.[2]
Impure LNP Formulation Ensure the removal of any residual solvents or unencapsulated nucleic acids from the LNP preparation.
Immune Response Repeated administrations of LNPs can sometimes trigger an immune response. If multiple injections are required, allow for a sufficient interval (several weeks) between doses.[8]
Contamination Ensure that all reagents and equipment used for LNP formulation and administration are sterile and free of endotoxins.

Experimental Protocols

General LNP Formulation Protocol

This protocol provides a general guideline for formulating LNPs with this compound.

  • Lipid Preparation: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol (B145695) at the desired molar ratios.

  • Nucleic Acid Preparation: Dilute the RNA cargo in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation: Rapidly mix the lipid solution with the nucleic acid solution using a microfluidic mixing device or by manual rapid mixing. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA) is a critical parameter to optimize, with a ratio of 6 being a good starting point.[4]

  • Purification and Concentration: Remove residual ethanol and unencapsulated RNA by methods such as dialysis or tangential flow filtration. Concentrate the LNP solution to the desired final concentration.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Expected physicochemical attributes for a standard formulation are a size of 70-110 nm, PDI < 0.2, a near-neutral zeta potential, and an encapsulation efficiency of >85%.[4]

Visualizations

LNP_Formation_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase CP_LC_0729 This compound Mixing Rapid Mixing CP_LC_0729->Mixing DOPE DOPE DOPE->Mixing Cholesterol Cholesterol Cholesterol->Mixing DMG_PEG2000 DMG-PEG2000 DMG_PEG2000->Mixing RNA RNA in Buffer RNA->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification Characterization Characterization Purification->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles.

InVivo_Transfection_Pathway LNP This compound LNP (IV Injection) Bloodstream Systemic Circulation LNP->Bloodstream TargetCell Target Cell (e.g., Hepatocyte, Lung Epithelial Cell) Bloodstream->TargetCell Endocytosis Endocytosis TargetCell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm RNA Release Translation Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of in vivo transfection using this compound LNPs.

References

Addressing challenges in the characterization of CP-LC-0729 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of CP-LC-0729 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the formulation and characterization of this compound LNPs.

Q1: My this compound LNPs exhibit a high Polydispersity Index (PDI). What are the potential causes and solutions?

A high PDI (>0.2) indicates a heterogeneous population of nanoparticles, which can affect stability and in vivo performance.[1]

Potential Causes:

  • Suboptimal Mixing during Formulation: Inefficient or slow mixing of the lipid and aqueous phases can lead to the formation of larger, aggregated particles.

  • Poor Quality of Lipids: Degradation or impurities in the lipid components, including this compound, can interfere with uniform particle self-assembly.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffers used during formulation can impact lipid ionization and particle formation.[1]

  • Inappropriate Flow Rates in Microfluidics: If using a microfluidic system, incorrect total flow rate or flow rate ratio can lead to inconsistent mixing.

Troubleshooting Steps:

  • Optimize Mixing Parameters: If using microfluidics, adjust the total flow rate and the ratio of the aqueous to the organic phase. For manual mixing, ensure rapid and consistent addition of the phases.

  • Ensure Lipid Quality: Use high-purity lipids and store them under the recommended conditions (-20°C for this compound) to prevent degradation.[2] Consider qualifying new batches of lipids.

  • Verify Buffer Preparation: Double-check the pH and composition of all buffers. For nucleic acid encapsulation, an acidic buffer (e.g., citrate (B86180) buffer pH 4.0) is often used for the aqueous phase to ensure the ionizable lipid is charged.[1]

  • Post-formulation Extrusion: If particle size is also larger than desired, consider extruding the LNP suspension through polycarbonate membranes of a defined pore size to reduce size and improve uniformity.

Q2: The encapsulation efficiency of my mRNA/siRNA in this compound LNPs is low. How can I improve it?

Low encapsulation efficiency reduces the therapeutic potency of the LNP formulation.

Potential Causes:

  • Incorrect N:P Ratio: The ratio of the protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid is critical for efficient encapsulation.[3]

  • Suboptimal pH of Aqueous Phase: The pH of the aqueous phase containing the nucleic acid must be low enough to ensure the cationic lipid is sufficiently protonated to interact with the negatively charged nucleic acid.

  • Degraded Nucleic Acid: The integrity of the mRNA or siRNA is crucial for proper complexation with the lipids.

  • Premature Aggregation: LNP aggregation can trap nucleic acids on the surface rather than encapsulating them.

Troubleshooting Steps:

  • Optimize N:P Ratio: Experiment with different N:P ratios. A common starting point for ionizable lipid-based LNPs is a ratio between 3 and 6.[3]

  • Adjust Aqueous Phase pH: Ensure the pH of your nucleic acid-containing buffer is in the acidic range (e.g., pH 4.0-5.0) to promote the positive charge of this compound (apparent pKa = 6.78).[2]

  • Assess Nucleic Acid Integrity: Run your mRNA or siRNA on a gel (e.g., agarose (B213101) or polyacrylamide) to confirm its integrity before formulation.

  • Purification Post-formulation: Use a purification method like dialysis or tangential flow filtration (TFF) to remove unencapsulated nucleic acid, which can improve the accuracy of your encapsulation efficiency measurement.

Q3: The size of my this compound LNPs is inconsistent between batches. What could be the reason?

Batch-to-batch consistency is critical for preclinical and clinical development.

Potential Causes:

  • Variability in Lipid Film Hydration: If using the film hydration method, incomplete or inconsistent hydration can lead to variations in LNP size.

  • Inconsistent Mixing Speed or Method: Manual mixing can introduce variability.

  • Fluctuations in Temperature: The temperature during formulation can affect lipid fluidity and self-assembly.

  • Variability in Lipid Stock Concentrations: Inaccurate lipid concentrations will alter the molar ratios in the final formulation.

Troubleshooting Steps:

  • Standardize Formulation Process: Utilize an automated system like a microfluidic mixer for precise control over mixing parameters.[3]

  • Control Temperature: Perform the formulation at a consistent, controlled temperature.

  • Accurately Prepare Lipid Solutions: Prepare fresh lipid stock solutions and accurately determine their concentrations before each formulation.

  • Implement Strict SOPs: Develop and adhere to a detailed standard operating procedure (SOP) for the entire formulation process.

Q4: My this compound LNPs are aggregating during storage. How can I improve their stability?

LNP stability is a key quality attribute, and aggregation can lead to loss of efficacy and potential safety concerns.[4]

Potential Causes:

  • Inadequate PEGylation: The PEG-lipid component is crucial for providing a hydrophilic shield that prevents aggregation. The density and length of the PEG chains are important factors.[5]

  • Suboptimal Storage Buffer: The pH and ionic strength of the storage buffer can impact the surface charge and stability of the LNPs.

  • Inappropriate Storage Temperature: Freeze-thaw cycles can be detrimental to LNP stability.

  • High Particle Concentration: Very high concentrations of LNPs can increase the likelihood of aggregation.

Troubleshooting Steps:

  • Optimize PEG-Lipid Content: Ensure the molar percentage of the PEG-lipid in your formulation is adequate. A typical range is 1-2.5 mol%.[6]

  • Select an Appropriate Storage Buffer: A common choice is phosphate-buffered saline (PBS) at pH 7.4.[1]

  • Optimize Storage Conditions: Store LNPs at 4°C for short-term storage. For long-term storage, consider lyophilization or storage at -70°C, though the stability under these conditions must be validated.[4]

  • Evaluate Cryoprotectants: If freezing is necessary, investigate the use of cryoprotectants to mitigate damage from ice crystal formation.

  • Dilute if Necessary: Store at a concentration that has been shown to be stable.

Quantitative Data Summary

The following tables summarize typical characterization data for LNPs, including those formulated with this compound.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueCharacterization Method
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -20 mV (at pH 7.4)Laser Doppler Electrophoresis
Encapsulation Efficiency > 80%RiboGreen Assay

Data synthesized from multiple sources describing LNP characterization.[1][7]

Table 2: Example Formulation of this compound LNPs for mRNA Delivery

Lipid ComponentMolar Ratio (%)
This compound (Ionizable Lipid) 40.7
DOPE (Helper Lipid) 34.9
Cholesterol (Structural Lipid) 23.3
DMG-PEG2000 (PEG-Lipid) 1.2

This specific molar ratio was optimized for enhanced intramuscular mRNA expression.[6]

Experimental Protocols

1. LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Organic Phase: Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol (B145695) at the desired molar ratio (e.g., 40.7:34.9:23.3:1.2).[6]

    • Aqueous Phase: Dissolve the mRNA or siRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0) at the desired concentration.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.

    • Load the organic phase and aqueous phase into separate syringes.

    • Set the desired total flow rate and the flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).

    • Purify the LNPs and remove the ethanol and unencapsulated nucleic acid using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

2. Characterization of Particle Size and Polydispersity Index (PDI) by DLS

  • Sample Preparation: Dilute the purified LNP suspension in 1x PBS (pH 7.4).[1] The dilution factor should be optimized to achieve a suitable scattering intensity for the instrument.

  • DLS Measurement:

    • Use a Zetasizer Nano S or a similar instrument.[1]

    • Equilibrate the instrument to 25°C.

    • Set the dispersant parameters for PBS (viscosity: 0.8872 cP, RI: 1.330).[1]

    • Transfer the diluted LNP sample to a suitable cuvette.

    • Perform the measurement to obtain the Z-average diameter (particle size) and the PDI.

3. Measurement of mRNA Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of encapsulated nucleic acid.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.

  • Procedure:

    • Prepare a standard curve of the specific mRNA or siRNA used in the formulation.

    • In a 96-well plate, prepare two sets of diluted LNP samples.

    • To one set of samples, add the RiboGreen reagent. This measures the fluorescence from unencapsulated and surface-adsorbed nucleic acid.

    • To the second set of samples, first add a surfactant (e.g., 0.1% Triton-X) to disrupt the LNPs, then add the RiboGreen reagent. This measures the total nucleic acid fluorescence.

    • Measure the fluorescence using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

LNP_Characterization_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_organic Prepare Lipid (this compound) Mix in Ethanol mixing Microfluidic Mixing prep_organic->mixing prep_aqueous Prepare Nucleic Acid in Acidic Buffer prep_aqueous->mixing purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mixing->purify dls Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ribogreen Encapsulation Efficiency purify->ribogreen tem Morphology (cryo-TEM) purify->tem

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_High_PDI cluster_causes Potential Causes cluster_solutions Solutions start High PDI (>0.2) Detected cause1 Suboptimal Mixing? start->cause1 cause2 Poor Lipid Quality? start->cause2 cause3 Incorrect Buffers? start->cause3 sol1 Optimize Flow Rates / Method cause1->sol1 sol2 Verify Lipid Purity & Storage cause2->sol2 sol3 Check Buffer pH & Composition cause3->sol3

References

How to reduce the polydispersity index (PDI) of CP-LC-0729 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CP-LC-0729 LNP Formulation

Welcome to the technical support center for this compound lipid nanoparticle (LNP) formulations. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve consistent, high-quality LNP preparations. While "this compound" suggests a specific formulation, the principles and troubleshooting steps outlined below are broadly applicable to LNP synthesis and are based on established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it a critical quality attribute?

The Polydispersity Index (PDI) is a dimensionless measure that describes the width or heterogeneity of the particle size distribution in a given sample.[1] It is calculated from the results of a Dynamic Light Scattering (DLS) analysis. For LNP-based therapeutics, a low PDI is crucial because it indicates a uniform and homogenous population of nanoparticles.[2][3][4] This uniformity is essential for ensuring consistent behavior, including predictable pharmacokinetics, biodistribution, cellular uptake, and therapeutic efficacy, as well as minimizing potential side effects.[2][3][5]

Q2: What is considered an acceptable PDI value for LNP formulations?

For pharmaceutical and clinical applications, a PDI value of 0.2 or below is generally considered acceptable and indicative of a monodisperse, homogenous sample.[2][3][6] PDI values approaching 0.3 may still be acceptable depending on the application, but values above 0.3 are often considered heterogenous.[3] A PDI of 0.7 or higher suggests a very broad size distribution, which may not be suitable for analysis by DLS.[7]

Troubleshooting Guide: High PDI

Q3: My LNP formulation has a PDI greater than 0.2. What are the most likely causes?

A high PDI can stem from three main areas: the formulation itself (reagents and composition), the manufacturing process (mixing parameters), or post-formulation handling (downstream processing). Optimization involves a systematic evaluation of each of these stages.[8]

Q4: How do I troubleshoot formulation-related causes of high PDI?

Issues with the LNP components are a common source of polydispersity.

  • Lipid Quality: Ensure all lipids (ionizable, helper, cholesterol, PEG-lipid) are of high purity and have not degraded. Store lipids according to the manufacturer's instructions.

  • Lipid Ratios: The molar ratio of the four lipid components is critical. The proportion of the PEG-lipid, in particular, has a significant impact on particle stability and size; insufficient PEGylation can lead to aggregation and a higher PDI.[1][9][10]

  • Solvent Quality: Use high-purity, anhydrous ethanol (B145695) for the lipid phase and a consistent, high-quality aqueous buffer for the nucleic acid cargo. Ensure the pH of the aqueous buffer is correct and consistent.[11]

  • Nucleic Acid Cargo: Ensure the integrity and purity of your mRNA or other nucleic acid cargo. Aggregated or degraded cargo can interfere with proper LNP assembly.

Q5: My formulation components are verified. How do I optimize the manufacturing process to lower PDI?

The self-assembly process is highly dependent on the mixing conditions. Microfluidic systems offer precise control over these parameters and are recommended over traditional methods like bulk mixing.[6][12][13]

  • Mixing Technology: If you are not using a rapid mixing technology like a microfluidic mixer, consider switching. Older methods like thin-film hydration or high-pressure homogenization tend to produce particles with a much higher PDI (often >0.5).[1]

  • Total Flow Rate (TFR): This is the combined flow rate of the lipid (ethanol) and aqueous streams. Increasing the TFR generally leads to more rapid mixing, which reduces the time for particle growth and aggregation, resulting in smaller and more uniform LNPs (lower PDI).[10][14]

  • Flow Rate Ratio (FRR): The FRR (aqueous stream rate : ethanol stream rate) is one of the most critical parameters influencing LNP properties.[12][13] An optimal FRR ensures a controlled change in solvent polarity, driving uniform particle self-assembly. An FRR of 3:1 (Aqueous:Ethanol) is a common starting point. Systematically vary the FRR (e.g., 2:1, 3:1, 4:1) to find the optimal point for your specific formulation.[15]

  • Lipid Concentration: High concentrations of lipids in the ethanol phase can sometimes lead to larger particles and increased polydispersity.[10][12] If other parameters are optimized, consider reducing the total lipid concentration.

Q6: I've optimized my formulation and microfluidic mixing, but the PDI increases after purification. What should I investigate?

Downstream processing steps are critical for removing the organic solvent and unencapsulated cargo but can introduce stress that destabilizes LNPs.[16][17][18]

  • Tangential Flow Filtration (TFF) / Dialysis: This is the most common step where PDI can increase. High shear stress from excessive crossflow rates or transmembrane pressure (TMP) during TFF can cause LNPs to aggregate.[16] It is crucial to optimize the TFF parameters to be gentle on the particles. Start with lower crossflow rates and gradually increase to find a balance between process time and LNP stability.

  • Sterile Filtration: Passing LNPs through a 0.22 µm sterile filter can also induce shear. Ensure the filter material is compatible and consider using a larger surface area filter to reduce pressure and shear.

  • Buffer Exchange: Ensure the final storage buffer is appropriate and at the correct pH to maintain LNP stability.

  • Storage Conditions: LNP stability can be temperature-dependent. For long-term storage, LNPs are typically kept frozen at -70°C or below. Improper storage, including repeated freeze-thaw cycles, can lead to particle aggregation and an increase in PDI.[19]

Data Presentation: Parameter Impact on LNP PDI

The following tables summarize the key parameters that can be adjusted to optimize the Polydispersity Index of your LNP formulation.

Table 1: Formulation & Composition Parameters

Parameter General Impact on PDI Recommended Starting Point / Action
Lipid Molar Ratios High Optimize ratios of ionizable:helper:cholesterol:PEG lipids.
PEG-Lipid % Increasing % generally lowers PDI by preventing aggregation.[1][10] Start with 1.5 mol%. Adjust between 0.5 - 2.5 mol%.
N:P Ratio High (indirectly) Start with an N:P ratio of 6:1. Optimize as needed.
Reagent Quality High Use high-purity lipids and anhydrous solvents. Check for degradation.

| Aqueous Buffer pH | High | Ensure consistent pH (typically pH 4.0-5.0) for LNP formation.[11] |

Table 2: Microfluidic Process & Downstream Parameters

Parameter General Impact on PDI Recommended Starting Point / Action
Total Flow Rate (TFR) Higher TFR generally lowers PDI.[10][14] Start at 12 mL/min. Test a range from 6 to 20 mL/min.
Flow Rate Ratio (FRR) Critical. An optimal ratio minimizes PDI.[12][13][15] Start at 3:1 (Aqueous:Ethanol). Test a range from 2:1 to 5:1.
TFF Crossflow Rate High rates can increase PDI due to shear stress.[16] Optimize for your system. Start low and increase cautiously.

| Storage Temperature | Improper storage increases PDI over time.[19] | Store at ≤ -70°C for long-term stability. Avoid freeze-thaw cycles. |

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic system (e.g., a system with a staggered herringbone micromixer) with the goal of achieving low PDI.

1. Reagent Preparation: a. Lipid Phase: Prepare a stock solution of your lipid mixture (e.g., this compound ionizable lipid, DSPC, Cholesterol, PEG-lipid) in 100% anhydrous ethanol at the desired molar ratios and concentration. Ensure all lipids are fully dissolved. b. Aqueous Phase: Prepare your nucleic acid cargo (e.g., mRNA) in an appropriate aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). Ensure the solution is filtered and free of aggregates.

2. System Setup: a. Prime the microfluidic system pumps with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles. b. Set the process parameters on the system software. For initial optimization, use the following:

  • Total Flow Rate (TFR): 12 mL/min
  • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol). This means the aqueous pump will run at 9 mL/min and the ethanol pump at 3 mL/min.

3. LNP Formation: a. Load the prepared Lipid Phase and Aqueous Phase solutions into their respective reservoirs or syringes. b. Begin the microfluidic mixing process. The two streams will converge in the microfluidic chip, inducing rapid nanoprecipitation and LNP self-assembly. c. Collect the output solution, which now contains the formed LNPs in an ethanol/aqueous buffer mixture.

4. Downstream Processing (Purification & Concentration): a. Immediately proceed to buffer exchange to remove ethanol and unencapsulated nucleic acid. Tangential Flow Filtration (TFF) is the standard method. b. Dilute the collected LNP solution with the formulation buffer (e.g., citrate buffer, pH 4.0) to reduce the ethanol concentration if necessary before starting TFF. c. Perform diafiltration against your final storage buffer (e.g., PBS, pH 7.4) until the ethanol is removed. d. Concentrate the sample to the desired final lipid or nucleic acid concentration.

5. Characterization: a. Measure the particle size (Z-average) and PDI of the final LNP formulation using Dynamic Light Scattering (DLS). b. Quantify nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

Experimental Workflow Diagram

LNP_Workflow cluster_prep 1. Reagent Preparation cluster_process 2. LNP Formation (Microfluidics) cluster_dsp 3. Downstream Processing cluster_qc 4. Quality Control A Lipid Stock (in Ethanol) D Rapid Mixing in Chip A->D B Nucleic Acid (in Aqueous Buffer) B->D C Set TFR & FRR C->D E Ethanol Removal & Buffer Exchange (TFF) D->E Crude LNPs F Concentration E->F G Sterile Filtration F->G H DLS Analysis: Size & PDI G->H Final LNP Product I Encapsulation Efficiency G->I

Caption: Workflow for LNP synthesis from reagent preparation to final quality control.

PDI Troubleshooting Logic Diagram

PDI_Troubleshooting start Start: PDI > 0.2 q1 Are all lipids high-purity & stored correctly? start->q1 a1_no No q1->a1_no No q2 Is the mixing process optimized? q1->q2 Yes a1_yes Yes res1 Replace lipids. Verify solvent quality. a1_no->res1 a2_no No q2->a2_no No q3 Does PDI increase after downstream processing? q2->q3 Yes a2_yes Yes res2 Systematically vary FRR (e.g., 2:1, 3:1, 4:1). Increase TFR. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Optimize TFF parameters: Reduce crossflow/TMP. Check filter compatibility. a3_yes->res3 end_reassess Re-assess entire process. Contact support. a3_no->end_reassess res1->q1 res2->q2 end_ok PDI ≤ 0.2 Process Optimized res3->end_ok

Caption: A decision tree for systematically troubleshooting high PDI in LNP formulations.

References

Technical Support Center: Optimizing Storage Conditions for CP-LC-0729 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for the long-term stability of CP-LC-0729 lipid nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs during storage?

A1: The stability of lipid nanoparticles, including those formulated with this compound, is influenced by several key factors.[1][2] These include:

  • Temperature: LNPs are highly sensitive to temperature fluctuations.[1][2] Storage at inappropriate temperatures can lead to chemical degradation (e.g., hydrolysis, oxidation) and physical instability (e.g., aggregation, fusion).[2]

  • Lipid Composition: The specific lipids used in the LNP formulation, including the ionizable lipid (this compound), phospholipids, cholesterol, and PEG-lipids, play a crucial role in the overall stability of the particle.[1]

  • pH of the Storage Buffer: The pH of the surrounding medium can impact the integrity of the lipid bilayer.[2] While some studies have found pH to have a minimal effect on stability for certain LNPs, it is generally recommended to store them under physiologically appropriate conditions (pH 7.4) for ease of use.[3][4]

  • Presence of Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is often necessary to prevent damage during freeze-thaw cycles.[2][3][4]

  • Physical State: Whether the LNPs are stored in an aqueous solution or as a lyophilized (freeze-dried) powder significantly impacts their long-term stability.[1][3]

Q2: What is the recommended storage temperature for this compound LNPs?

A2: While specific stability data for this compound LNPs is limited, general guidance for LNP storage suggests that for short-term storage (up to 160 days), refrigeration at 2°C may be optimal for aqueous solutions.[3][4][5] For long-term storage, freezing at temperatures between -20°C and -80°C is typically recommended to slow down chemical degradation.[1] However, it is crucial to note that freezing without cryoprotectants can lead to particle aggregation.[2][3][4] One study on self-replicating RNA-loaded LNPs found that storage at -20°C in the presence of 10% (w/v) sucrose maintained vaccine stability.[6] Another study indicated that for some LNPs, storage at -80°C resulted in particle aggregation, while storage at 4°C, -20°C, and -200°C (flash freezing in liquid nitrogen) maintained size distributions comparable to fresh particles.[6]

Q3: Why are cryoprotectants important for frozen storage of this compound LNPs?

A3: Cryoprotectants, such as sucrose and trehalose, are essential for protecting LNPs during freezing and thawing.[1][2] During the freezing process, the formation of ice crystals can exert physical stress on the LNPs, leading to structural damage, aggregation, and leakage of the encapsulated payload.[2] Cryoprotectants reduce the formation of large ice crystals and stabilize the lipid bilayer, thereby preserving the integrity of the LNPs.[2] Studies have shown that the addition of 20% (w/v) sucrose or trehalose can prevent nanoparticle aggregation and loss of efficacy during freeze-thaw cycles.[3]

Q4: Can this compound LNPs be lyophilized for long-term storage?

A4: Lyophilization, or freeze-drying, is a common method for extending the shelf life of lipid-based drug delivery systems.[3] It involves freezing the LNP formulation and then removing the water through sublimation, resulting in a dry powder that is significantly more stable than liquid formulations, especially at ambient temperatures.[1] Research on LNPs formulated with this compound has indicated their potential for lyophilization to extend shelf life and eliminate the need for ultra-low-temperature storage.[7] However, the lyophilization process must be optimized, often requiring the use of lyoprotectants (which are often the same as cryoprotectants, like sucrose and trehalose) to prevent aggregation upon reconstitution.[3][4]

Troubleshooting Guide

Problem 1: I observe an increase in particle size and polydispersity index (PDI) after storing my this compound LNPs.

  • Possible Cause: Particle aggregation due to improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Temperature: If storing in a liquid format, ensure the temperature is consistently maintained. For many LNPs, refrigeration at 2-8°C is preferable to freezing for short-term storage to avoid freeze-thaw stress.[4][6] If long-term frozen storage is necessary, proceed to the next step.

    • Incorporate Cryoprotectants: If you are freezing your LNPs, the absence of a cryoprotectant is a likely cause of aggregation.[2] Consider adding sucrose or trehalose to your formulation buffer at a concentration of 5-20% (w/v) before freezing.[3][6][8]

    • Optimize Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this process can induce stress on the LNPs.[2] Aliquot your LNP suspension into single-use volumes before the initial freezing.

    • Consider Lyophilization: For long-term storage, lyophilization with the appropriate lyoprotectants can prevent aggregation upon reconstitution and storage.[3][4]

Problem 2: The encapsulation efficiency of my this compound LNPs has decreased after storage.

  • Possible Cause: Leakage of the encapsulated payload (e.g., mRNA, siRNA) due to destabilization of the lipid bilayer.

  • Troubleshooting Steps:

    • Check for Temperature Fluctuations: Unstable storage temperatures can compromise the integrity of the LNP structure.[1] Ensure your storage equipment is maintaining a consistent temperature.

    • Evaluate for Chemical Degradation: Hydrolysis of the lipids can occur over time, leading to destabilization.[1] While difficult to prevent entirely, storing at lower temperatures (-20°C to -80°C) can slow this process.[1]

    • Assess pH of the Buffer: While generally robust, extreme pH values could potentially affect LNP stability. Ensure your storage buffer is at a physiologically appropriate pH, such as 7.4.[3][4]

Problem 3: My this compound LNPs show reduced in vitro or in vivo efficacy after storage.

  • Possible Cause: This can be a result of particle aggregation, loss of encapsulated payload, or degradation of the nucleic acid cargo.

  • Troubleshooting Steps:

    • Characterize Physical Properties: Before performing functional assays, re-characterize your stored LNPs for size, PDI, and encapsulation efficiency. If these parameters have changed, address the issues outlined in "Problem 1" and "Problem 2."

    • Assess Payload Integrity: The encapsulated nucleic acid may have degraded. This is particularly a concern for RNA, which is susceptible to hydrolysis.[5] While encapsulation within the LNP provides protection, long-term storage at suboptimal conditions can still lead to degradation. Consider analyzing the integrity of the extracted payload using techniques like gel electrophoresis or capillary electrophoresis.

    • Optimize Reconstitution of Lyophilized Product: If you are using lyophilized LNPs, ensure the reconstitution protocol is optimal. Improper reconstitution can lead to aggregation and reduced efficacy.[3][4] The addition of lyoprotectants like sucrose or trehalose prior to lyophilization is crucial for successful reconstitution in an aqueous buffer.[3][4]

Data Presentation

Table 1: Effect of Storage Temperature on LNP Stability (General Findings)

Storage TemperatureObservationRecommendation for this compound LNPs (to be validated)Reference
25°C (Room Temp)Loss of gene silencing efficacy after ~156 days.Not recommended for long-term storage.[3]
4°C / 2-8°CMaintained stability for up to 160 days in some studies.Suitable for short- to medium-term storage of aqueous solutions.[3][5][6]
-20°CMaintained stability in the presence of cryoprotectants.A viable option for long-term storage with cryoprotectants.[1][6]
-80°CCan lead to aggregation without cryoprotectants.Recommended for long-term storage, but the addition of cryoprotectants is critical.[1][6]
-200°C (Liquid N₂)Maintained size distribution comparable to fresh particles.A potential option for very long-term archival storage.[6]

Table 2: Common Cryoprotectants and Their Recommended Concentrations

CryoprotectantTypical Concentration (w/v)Key BenefitsReference
Sucrose5% - 20%Protects against freeze-thaw damage, acts as a lyoprotectant.[2][3][6][8]
Trehalose5% - 20%Protects against freeze-thaw damage, acts as a lyoprotectant.[3][4][8]

Experimental Protocols

Protocol 1: Assessment of Particle Size and Polydispersity by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Thaw frozen LNP samples at room temperature or reconstitute lyophilized LNPs with the appropriate buffer.

    • Dilute the LNP suspension in RNase-free phosphate-buffered saline (PBS) to a suitable concentration for DLS analysis. The optimal concentration may need to be determined empirically but is often in the range of 10-100 µg/mL.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate for at least 1 minute.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring multiple runs to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the Z-average hydrodynamic diameter and the polydispersity index (PDI).

    • Compare the results for stored samples to those of freshly prepared LNPs. An increase in Z-average and PDI suggests particle aggregation.

Protocol 2: Determination of Nucleic Acid Encapsulation Efficiency using a Ribogreen Assay

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent nucleic acid stain (e.g., RiboGreen) according to the manufacturer's instructions.

    • Prepare a lysis buffer, typically containing a surfactant like 0.1-1% Triton X-100, to disrupt the LNPs and release the encapsulated nucleic acid.

  • Standard Curve Generation:

    • Prepare a series of known concentrations of the free nucleic acid (the same type as encapsulated in the LNPs) in the assay buffer.

    • Add the fluorescent dye to each standard and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity versus nucleic acid concentration to generate a standard curve.

  • Measurement of Free and Total Nucleic Acid:

    • Free Nucleic Acid: Dilute an aliquot of the LNP sample in the assay buffer, add the fluorescent dye, and immediately measure the fluorescence. This represents the unencapsulated nucleic acid.

    • Total Nucleic Acid: Dilute another aliquot of the LNP sample in the lysis buffer and incubate for a sufficient time to ensure complete LNP disruption. Add the fluorescent dye and measure the fluorescence. This represents the total nucleic acid (encapsulated + free).

  • Calculation of Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of free and total nucleic acid in your samples.

    • Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Stability_Workflow cluster_prep LNP Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment Fresh_LNPs Freshly Prepared This compound LNPs Aqueous_Storage Aqueous Storage (e.g., PBS, pH 7.4) Fresh_LNPs->Aqueous_Storage Aliquot & Store Frozen_Storage Frozen Storage (+ Cryoprotectant) Fresh_LNPs->Frozen_Storage Aliquot & Store Lyophilized_Storage Lyophilized Storage (+ Lyoprotectant) Fresh_LNPs->Lyophilized_Storage Aliquot & Store DLS Size & PDI (DLS) Aqueous_Storage->DLS Time Point Analysis Frozen_Storage->DLS Time Point Analysis Lyophilized_Storage->DLS Time Point Analysis EE Encapsulation Efficiency (RiboGreen Assay) DLS->EE Function In Vitro / In Vivo Efficacy EE->Function

Caption: Experimental workflow for assessing the stability of this compound LNPs.

Troubleshooting_Tree Start Reduced LNP Performance (e.g., low efficacy) Check_Size Measure Size & PDI Start->Check_Size Increased_Size Size/PDI Increased? Check_Size->Increased_Size Check_EE Measure Encapsulation Efficiency Decreased_EE EE Decreased? Check_EE->Decreased_EE Increased_Size->Check_EE No Solution_Aggregation Issue: Aggregation - Add Cryoprotectant - Optimize Freeze/Thaw - Consider Lyophilization Increased_Size->Solution_Aggregation Yes Solution_Leakage Issue: Payload Leakage - Check Temperature Stability - Verify Buffer pH Decreased_EE->Solution_Leakage Yes Solution_Degradation Issue: Payload Degradation - Assess Payload Integrity - Optimize Storage Temp Decreased_EE->Solution_Degradation No

Caption: Troubleshooting decision tree for underperforming this compound LNPs.

References

Technical Support Center: Enhancing Endosomal Escape of CP-LC-0729 Formulated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of nanoparticles formulated with the ionizable lipid CP-LC-0729.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is endosomal escape critical for nanoparticles formulated with it?

A1: this compound is a novel, ionizable cationic amino lipid that has demonstrated high efficiency in delivering various RNA modalities, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA), both in vitro and in vivo.[1] Nanoparticles formulated with this compound are typically taken up by cells through endocytosis, a process that engulfs the nanoparticles in membrane-bound vesicles called endosomes. For the therapeutic payload (e.g., mRNA) to be effective, it must be released from these endosomes into the cytoplasm. This release process is known as endosomal escape. Failure to efficiently escape the endosome results in the nanoparticle being trafficked to lysosomes, where the payload is degraded by enzymes, rendering it ineffective. Therefore, enhancing endosomal escape is a critical step in maximizing the therapeutic efficacy of this compound formulated nanoparticles.

Q2: What is the proposed mechanism of endosomal escape for this compound formulated nanoparticles?

A2: The primary mechanism of endosomal escape for nanoparticles formulated with ionizable lipids like this compound is believed to be the "proton sponge" effect and membrane fusion. As the endosome matures, its internal environment becomes increasingly acidic. This compound has a pKa of 6.78, meaning it becomes protonated and thus positively charged in the acidic environment of the endosome.[2] This protonation leads to two key events:

  • Interaction with Endosomal Membrane: The positively charged this compound interacts with negatively charged lipids on the inner leaflet of the endosomal membrane.

  • Membrane Destabilization and Fusion: This interaction disrupts the integrity of the endosomal membrane, leading to membrane fusion and the formation of non-bilayer lipid structures. This destabilization ultimately results in the release of the nanoparticle's payload into the cytoplasm.

Q3: What are common strategies to enhance the endosomal escape of this compound nanoparticles?

A3: Several strategies can be employed to enhance the endosomal escape of lipid nanoparticles:

  • Inclusion of Helper Lipids: Incorporating "helper" lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) into the nanoparticle formulation can promote the formation of non-lamellar lipid phases (e.g., hexagonal phase), which facilitates membrane fusion and endosomal disruption.[3]

  • Addition of Fusogenic Peptides: Peptides like GALA, which undergo a conformational change at acidic pH to reveal a hydrophobic, membrane-disruptive domain, can be incorporated into the nanoparticle formulation to enhance endosomal membrane lysis.[4][5][6]

  • Optimization of PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are crucial for nanoparticle stability and circulation time. However, a high density of PEG on the nanoparticle surface can hinder its interaction with the endosomal membrane. Therefore, optimizing the concentration and length of the PEG-lipid is essential for balancing stability and endosomal escape.[2]

Q4: How can I quantify the endosomal escape of my this compound nanoparticles?

A4: Several assays can be used to quantify endosomal escape:

  • Calcein (B42510) Leakage Assay: This assay uses the fluorescent dye calcein, which is quenched at high concentrations within the endosome. Disruption of the endosomal membrane by the nanoparticles leads to the release of calcein into the cytoplasm, resulting in de-quenching and an increase in fluorescence.[7][8]

  • Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: This is a highly sensitive assay where a small fragment of luciferase (HiBiT) is attached to the nanoparticle cargo. If the cargo escapes the endosome, the HiBiT fragment can combine with the larger luciferase fragment (LgBiT) expressed in the cytoplasm, reconstituting a functional enzyme and producing a luminescent signal.[9][10][11][12]

  • Galectin-8/9 Staining: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture. Immunofluorescence staining for galectins can therefore be used to visualize and quantify endosomal damage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low therapeutic efficacy despite high cellular uptake. Poor endosomal escape.- Incorporate a helper lipid like DOPE into your formulation. - Add a fusogenic peptide (e.g., GALA) to the nanoparticle. - Optimize the molar ratio of the PEG-lipid.
High variability in experimental results. - Inconsistent nanoparticle formulation. - Cell health and passage number. - Inconsistent timing in assays.- Ensure consistent and reproducible nanoparticle formulation methods. - Use cells at a consistent passage number and ensure high viability. - Standardize all incubation times and procedural steps in your assays.
Calcein assay shows no significant increase in fluorescence. - Nanoparticles are not effectively disrupting the endosomal membrane. - Insufficient nanoparticle concentration. - Calcein is not properly loaded into endosomes.- Try a higher concentration of your nanoparticles. - Confirm cellular uptake of your nanoparticles. - Increase the incubation time for calcein loading.
SLEEQ assay shows low luminescence. - Inefficient endosomal escape. - Low expression of LgBiT in the cytoplasm. - HiBiT tag is interfering with nanoparticle function.- Confirm LgBiT expression levels in your cell line. - Ensure the HiBiT tag is accessible for complementation after endosomal escape. - Consider alternative linker chemistries for attaching the HiBiT tag.

Quantitative Data Summary

The following table presents illustrative data on the impact of different formulation strategies on the endosomal escape efficiency of lipid nanoparticles. Note that this data is representative and the actual performance of this compound nanoparticles may vary.

Formulation Helper Lipid Fusogenic Peptide Endosomal Escape Efficiency (%) Gene Expression (Relative Luciferase Units)
Standard LNP DSPCNone~5%1.0 (Baseline)
LNP with DOPE DOPENone~15%3.5
LNP with GALA DSPCGALA~25%6.2
LNP with DOPE & GALA DOPEGALA~40%10.8

Experimental Protocols

Calcein Leakage Assay for Endosomal Escape

Objective: To qualitatively and semi-quantitatively assess the endosomal escape of this compound nanoparticles by measuring the release of calcein from endosomes into the cytoplasm.

Materials:

  • Cells cultured in a 96-well, black, clear-bottom plate

  • Calcein AM (cell-permeant)

  • This compound nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscope or plate reader with fluorescence capabilities (Excitation/Emission: ~495/515 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.

  • Calcein Loading:

    • Prepare a 1 µM working solution of Calcein AM in serum-free cell culture medium.

    • Wash the cells once with PBS.

    • Add the Calcein AM working solution to the cells and incubate for 30 minutes at 37°C.

    • Wash the cells three times with PBS to remove extracellular Calcein AM.

    • Add fresh, serum-containing medium and incubate for at least 1 hour to allow for de-esterification of Calcein AM to the membrane-impermeant calcein.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of your this compound nanoparticles in cell culture medium.

    • Add the nanoparticle solutions to the cells. Include a negative control (medium only) and a positive control (e.g., a known endosomolytic agent like chloroquine).

  • Image Acquisition/Fluorescence Reading:

    • Immediately begin acquiring images or taking fluorescence readings at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 4-6 hours).

    • Look for a transition from punctate (endosomally-sequestered) to diffuse cytosolic fluorescence in the images, or an increase in total fluorescence intensity in the plate reader.

  • Data Analysis:

    • For imaging data, quantify the number of cells showing diffuse fluorescence over time.

    • For plate reader data, plot the fluorescence intensity against time for each condition.

Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

Objective: To quantitatively measure the percentage of this compound nanoparticle cargo that escapes the endosome and reaches the cytoplasm.

Materials:

  • Cells stably expressing the LgBiT portion of luciferase in the cytoplasm.

  • This compound nanoparticles carrying a cargo (e.g., a protein or oligonucleotide) conjugated to the HiBiT peptide.

  • Luciferase substrate (e.g., furimazine).

  • Luminometer.

  • Cell lysis buffer (e.g., RIPA buffer).

Protocol:

  • Cell Seeding: Seed LgBiT-expressing cells in a white, opaque 96-well plate to achieve 70-80% confluency on the day of the experiment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of your HiBiT-conjugated this compound nanoparticles in cell culture medium.

    • Add the nanoparticle solutions to the cells and incubate for a desired period (e.g., 4 hours) at 37°C.

  • Measure Escaped Luminescence:

    • Prepare the luciferase substrate according to the manufacturer's instructions.

    • Add the substrate to the wells containing the treated cells.

    • Immediately measure the luminescence using a plate reader. This reading represents the amount of cargo that has escaped into the cytoplasm.

  • Measure Total Uptake Luminescence:

    • To determine the total amount of nanoparticles taken up by the cells, add a cell lysis buffer to a parallel set of treated wells.

    • Incubate for 10-15 minutes to ensure complete cell lysis.

    • Add the luciferase substrate and measure the total luminescence. This reading represents the total amount of HiBiT-conjugated cargo inside the cells (both in endosomes and in the cytoplasm).

  • Data Analysis:

    • Calculate the endosomal escape efficiency as follows: Endosomal Escape (%) = (Luminescence of Escaped Cargo / Luminescence of Total Uptake) x 100

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm (Therapeutic Action) Late_Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake and endosomal trafficking pathway of this compound nanoparticles.

Troubleshooting_Workflow Start Low Therapeutic Efficacy Check_Uptake Confirm Cellular Uptake Start->Check_Uptake Uptake_OK Uptake is Sufficient Check_Uptake->Uptake_OK Low_Uptake Optimize Targeting/Uptake Uptake_OK->Low_Uptake No Assess_Escape Quantify Endosomal Escape (e.g., Calcein or SLEEQ assay) Uptake_OK->Assess_Escape Yes Escape_OK Escape is Efficient Assess_Escape->Escape_OK Low_Escape Enhance Endosomal Escape Escape_OK->Low_Escape No Other_Issues Investigate Downstream Processes (e.g., payload release from NP, nuclear import) Escape_OK->Other_Issues Yes Enhancement_Strategies 1. Add Helper Lipids (DOPE) 2. Add Fusogenic Peptides (GALA) 3. Optimize PEG-Lipid Ratio Low_Escape->Enhancement_Strategies Re-evaluate Re-evaluate Therapeutic Efficacy Enhancement_Strategies->Re-evaluate Other_Issues->Re-evaluate

Caption: A logical workflow for troubleshooting low therapeutic efficacy.

Calcein_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Load_Calcein Load Cells with Calcein AM Seed_Cells->Load_Calcein Wash Wash to Remove Excess Dye Load_Calcein->Wash De-esterify Incubate for De-esterification Wash->De-esterify Add_NPs Add this compound Nanoparticles De-esterify->Add_NPs Acquire_Data Acquire Fluorescence Data Over Time Add_NPs->Acquire_Data Analyze Analyze Data: Punctate vs. Diffuse Fluorescence Acquire_Data->Analyze

Caption: Experimental workflow for the Calcein Leakage Assay.

References

Technical Support Center: CP-LC-0729 Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-0729 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing LNP performance by modulating helper lipids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and evaluation of this compound LNPs.

Question 1: I am observing low mRNA encapsulation efficiency (<80%) in my this compound LNP formulation. What are the likely causes and how can I resolve this?

Answer:

Low encapsulation efficiency (EE) is a common issue that can often be traced back to suboptimal formulation parameters. The primary cause is often incomplete interaction between the negatively charged mRNA and the positively charged ionizable lipid (this compound) during particle formation.

Possible Causes & Solutions:

  • Suboptimal pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic environment (typically pH 4.0-5.0) to become protonated and positively charged, enabling it to complex with the negatively charged mRNA backbone.[1][2] If the buffer pH is too high, this interaction is inefficient.

    • Solution: Ensure your aqueous phase (containing the mRNA) is prepared in a buffer with a pH in the optimal range of 4.0 to 5.0. Verify the pH of your buffer before every experiment.

  • Incorrect Lipid Ratios: The molar ratio of the lipids is critical. An insufficient proportion of the ionizable lipid relative to the mRNA payload can lead to poor encapsulation.[3]

    • Solution: Start with a validated molar ratio. For this compound, a previously optimized formulation used a molar ratio of 40.7:34.9:23.3:1.2 for this compound : DOPE : Cholesterol : DMG-PEG2000.[4] Use this as a baseline and adjust if necessary.

  • Inefficient Mixing: The rapid and homogenous mixing of the lipid-ethanol phase with the mRNA-aqueous phase is crucial for self-assembly and efficient encapsulation.[5]

    • Solution: Utilize a microfluidic mixing device (e.g., NanoAssemblr) for reproducible and rapid mixing. Ensure the total flow rate and flow rate ratio are optimized according to the manufacturer's guidelines.

Troubleshooting Workflow for Low Encapsulation Efficiency

G start Problem: Low Encapsulation Efficiency (<80%) check_pH Verify Aqueous Buffer pH (Is it between 4.0 and 5.0?) start->check_pH check_ratios Review Lipid Molar Ratios (Is this compound sufficient?) check_pH->check_ratios  Yes adjust_pH Adjust Buffer pH to 4.0-5.0 check_pH->adjust_pH No check_mixing Assess Mixing Process (Is it rapid and reproducible?) check_ratios->check_mixing  Yes adjust_ratios Optimize Molar Ratios (Start with 40.7% this compound) check_ratios->adjust_ratios No remeasure Re-formulate and Measure EE check_mixing->remeasure  No, needs optimization check_mixing->remeasure Yes, but problem persists adjust_pH->remeasure adjust_ratios->remeasure adjust_mixing Optimize Microfluidic Mixing Parameters (e.g., Flow Rate)

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

Question 2: My this compound LNPs show good physical characteristics, but I'm seeing poor protein expression in vivo or ex vivo. How can the choice of helper lipid impact this?

Answer:

Poor protein expression, despite acceptable LNP characteristics (size, PDI, EE), often points to issues with LNP stability in biological environments or inefficient endosomal escape within the target cell. The helper lipids, particularly the phospholipid and cholesterol, are key players in both processes.[6][7]

Impact of Phospholipid Choice:

The structure of the phospholipid "helper" can dramatically influence both the stability of the LNP and its ability to fuse with the endosomal membrane to release its mRNA cargo.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Has saturated acyl chains, leading to a more rigid and stable lipid bilayer. This enhances LNP storage stability and in vivo circulation time.[7][8] However, this rigidity may sometimes hinder endosomal escape compared to unsaturated lipids.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Has unsaturated acyl chains and a cone-shaped structure that promotes the formation of non-bilayer hexagonal (HII) phases.[6][9] This property is thought to destabilize the endosomal membrane, facilitating the release of mRNA into the cytoplasm and boosting protein expression.[6] The validated this compound formulation successfully uses DOPE.[4]

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Contains unsaturated chains like DOPE but has a cylindrical shape, forming more stable bilayers. Its performance is often intermediate between DSPC and DOPE.[7][8]

Helper LipidKey CharacteristicPrimary Impact on PerformanceRecommended Use Case
DSPC Saturated, cylindrical shapeHigh Stability: Best for storage and prolonged circulation.[7][8]Applications requiring maximum LNP stability.
DOPE Unsaturated, cone shapeEnhanced Endosomal Escape: Promotes HII phase formation to disrupt endosomes.[6][9]Maximizing protein expression, especially for intramuscular delivery.[4]
DOPC Unsaturated, cylindrical shapeModerate Stability & Fusogenicity: A balance between DSPC and DOPE.[7][8]Exploratory studies or when a balance is needed.

Troubleshooting Steps:

  • Evaluate Stability vs. Efficacy Needs: If your primary issue is likely poor endosomal escape, consider switching from DSPC to DOPE. A study comparing helper lipids for saRNA delivery found that while DSPC provided the best storage stability, the choice of helper lipid was less impactful on in vivo humoral responses when using a potent ionizable lipid.[7]

  • Optimize Cholesterol Content: Cholesterol is vital for filling gaps between lipids, stabilizing the LNP, and facilitating membrane fusion.[4][6] The molar percentage of cholesterol (typically 20-45%) can be optimized to balance stability and fusogenicity.[10]

  • Confirm LNP Integrity Post-Formulation: Ensure your LNPs are not degrading between formulation and application. Analyze particle size and PDI immediately after formulation and again before use.

Question 3: I am struggling with particle aggregation and poor long-term stability of my LNP formulation. What should I investigate?

Answer:

Particle aggregation is a critical issue that compromises the safety and efficacy of LNP formulations. It is primarily controlled by the PEG-lipid component and the overall stability of the LNP structure, which is influenced by phospholipids (B1166683) like DSPC.

Key Factors & Solutions:

  • PEG-Lipid Molar Percentage: The polyethylene (B3416737) glycol (PEG)-lipid provides a hydrophilic shield on the LNP surface, preventing aggregation through steric hindrance.[6][10]

    • Too Low: Insufficient PEG-lipid (<1%) can lead to particle aggregation over time or in high-salt buffers.

    • Too High: Excessive PEG-lipid (>2-3%) can reduce cellular uptake and inhibit endosomal release, a phenomenon known as the "PEG dilemma".[6]

    • Solution: Optimize the PEG-lipid (e.g., DMG-PEG2000) molar ratio. A starting point of 1.2 mol% was used in a successful this compound formulation.[4] You can screen formulations from 0.5% to 2.5% to find the optimal balance for your specific application.

  • Choice of Structural Phospholipid: As mentioned previously, phospholipids with saturated tails like DSPC create more rigid, stable nanoparticles that are less prone to fusion and aggregation compared to those with unsaturated tails (DOPC, DOPE).[7][8]

    • Solution: If stability is your primary concern and you are currently using DOPE or DOPC, consider switching to DSPC. Studies have consistently shown that DSPC-containing LNPs have superior storage stability.[7][8]

Logical Flow for Improving LNP Stability

G start Problem: Particle Aggregation / Instability check_peg Analyze PEG-Lipid Content (Current Mol %) start->check_peg peg_low < 1.0 mol% check_peg->peg_low peg_ok 1.0 - 2.5 mol% peg_low->peg_ok No increase_peg Action: Increase PEG-Lipid to 1.5-2.0 mol% peg_low->increase_peg Yes check_phospholipid Analyze Phospholipid Type peg_ok->check_phospholipid retest Re-formulate and Assess Stability Over Time increase_peg->retest is_dope_dopc Using DOPE or DOPC? check_phospholipid->is_dope_dopc switch_dspc Action: Switch to DSPC for enhanced stability is_dope_dopc->switch_dspc Yes is_dope_dopc->retest No, already using DSPC switch_dspc->retest G cluster_components LNP Components cluster_functions Primary Functions LNP Lipid Nanoparticle (LNP) Ionizable Ionizable Lipid (e.g., this compound) LNP->Ionizable Phospholipid Phospholipid (e.g., DSPC, DOPE) LNP->Phospholipid Cholesterol Cholesterol LNP->Cholesterol PEG_Lipid PEG-Lipid LNP->PEG_Lipid Encapsulation mRNA Encapsulation & Endosomal Escape Ionizable->Encapsulation Structure Structural Integrity & Fusogenicity Phospholipid->Structure Stability Membrane Stability & Fluidity Cholesterol->Stability Stealth Aggregation Prevention & Circulation Time PEG_Lipid->Stealth

References

Adjusting formulation parameters to alter CP-LC-0729 LNP biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the formulation parameters of lipid nanoparticles (LNPs), applicable to formulations such as CP-LC-0729 LNP, to alter their biodistribution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during LNP formulation and in vivo experiments, providing potential solutions based on adjusting formulation parameters.

Issue 1: High liver accumulation and low delivery to the target extrahepatic organ.

  • Question: My LNP formulation is primarily accumulating in the liver, reducing the dose available for my target organ. How can I modify the formulation to decrease liver uptake and enhance extrahepatic delivery?

  • Answer: High liver accumulation is a common challenge for LNPs, as they can be recognized by apolipoproteins (like ApoE) and subsequently cleared by hepatocytes.[1] To redirect your LNPs, consider the following adjustments:

    • Incorporate Cationic Lipids: Adding a permanently charged cationic lipid, such as DOTAP, can shift the LNP tropism towards the lungs.[2][3] Even a small molar ratio (e.g., 10%) of a cationic lipid can reduce hepatic expression.[3]

    • Adjust PEG-Lipid Content: While PEGylation generally prolongs circulation, the amount is critical.[4][5] Higher PEG content can improve stability and circulation time, but excessive PEGylation might hinder cellular uptake at the target site.[6][7][8] Experiment with a range of PEG-lipid molar percentages (e.g., 0.5% to 5%) to find the optimal balance for your target.[8][9]

    • Modify Particle Size: Smaller LNPs (e.g., < 80 nm) tend to have longer circulation times and can extravasate more easily into tissues with leaky vasculature, while larger particles are more rapidly cleared by the liver and spleen.[10][11][12] However, very small particles (~30nm) might exhibit higher toxicity.[13]

    • Change Helper Lipid: The choice of helper lipid can significantly influence biodistribution. For instance, formulations with DSPC have shown preferential accumulation in the spleen, whereas those with DOPE favor the liver.[1]

Issue 2: Poor stability of the LNP formulation, leading to aggregation or premature drug release.

  • Question: My LNP formulation is showing signs of instability (e.g., increasing particle size over time). What formulation parameters can I adjust to improve stability?

  • Answer: LNP stability is crucial for ensuring a consistent therapeutic effect and safety profile.[14] Key parameters to optimize for stability include:

    • Cholesterol Content: Cholesterol is a critical component that enhances the structural stability of LNPs.[15] Formulations typically contain 30-50 mol% cholesterol.[15] Increasing the cholesterol content within this range can improve membrane rigidity and stability.

    • PEG-Lipid Molar Ratio: The PEGylated lipid component prevents particle aggregation through steric hindrance.[9][16] A higher molar percentage of PEG-lipid generally leads to smaller, more stable nanoparticles.[9][11]

    • Helper Lipid Selection: Phospholipids with saturated acyl chains (like DSPC) have higher phase transition temperatures, which can confer greater membrane stability to the LNP compared to unsaturated lipids (like DOPE).[1][16]

Issue 3: Low transfection efficiency at the target site despite successful delivery.

  • Question: Biodistribution studies confirm my LNPs are reaching the target tissue, but I'm observing low protein expression or gene silencing. How can I improve the functional delivery of the nucleic acid payload?

  • Answer: Low transfection efficiency can occur if the LNP is stable in circulation but fails to effectively release its payload into the cytoplasm of the target cell.[14] This often relates to poor endosomal escape. Consider these modifications:

    • Ionizable Lipid pKa: The pKa of the ionizable lipid is a critical factor for endosomal escape. An optimal pKa (typically between 6.0 and 6.5) ensures the lipid is neutral in circulation but becomes positively charged in the acidic environment of the endosome. This charge reversal facilitates interaction with and disruption of the endosomal membrane, releasing the cargo.[17]

    • Helper Lipid Choice: The helper lipid's structure influences the fusogenicity of the LNP. Lipids like DOPE, which can form a hexagonal phase, are thought to promote membrane fusion and endosomal escape more effectively than lipids like DSPC.[1][18]

    • PEG-Lipid Shedding: The acyl chain length of the PEG-lipid affects how long it remains associated with the LNP. A PEG-lipid with a shorter acyl chain will dissociate from the LNP surface more quickly, unmasking the other lipids and facilitating interaction with the endosomal membrane.[16]

Frequently Asked Questions (FAQs)

Q1: How does particle size affect LNP biodistribution?

A1: Particle size is a critical determinant of LNP fate in vivo.[11][19]

  • Small LNPs (< 100 nm): Tend to have longer circulation times and can better penetrate tissues, including tumors, via the enhanced permeability and retention (EPR) effect.[11] They are also less prone to rapid clearance by the liver and spleen.[10][12]

  • Large LNPs (> 150 nm): Are more likely to be rapidly cleared from circulation by the mononuclear phagocyte system (MPS) in the liver and spleen.[10] When administered intramuscularly, larger particles are more likely to remain at the injection site.[10][12]

Q2: What is the role of the different lipid components in an LNP formulation?

A2: A typical LNP formulation contains four key lipid components, each with a distinct function:[16][20]

  • Ionizable Cationic Lipid: This is the core functional component. It is positively charged at a low pH during formulation to enable encapsulation of the negatively charged nucleic acid cargo.[17] In the body (neutral pH), it is neutral, but upon cellular uptake into the acidic endosome, it becomes protonated again, facilitating endosomal escape.[17]

  • Helper Lipid (e.g., DSPC, DOPE): This phospholipid acts as a structural component, helping to form the lipid bilayer and stabilize the particle.[16][21] The choice of helper lipid can also significantly impact stability and fusogenicity, thereby affecting biodistribution and transfection efficiency.[1]

  • Cholesterol: Cholesterol is a stabilizing agent that modulates the fluidity and integrity of the lipid bilayer, preventing drug leakage and enhancing stability in the bloodstream.[15][22]

  • PEGylated Lipid (PEG-Lipid): This component consists of a lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. It forms a protective layer on the LNP surface, providing steric hindrance that reduces opsonization (recognition by immune proteins) and subsequent clearance by the MPS, thereby prolonging circulation time.[4][5][9]

Q3: How does surface charge influence where LNPs travel in the body?

A3: The surface charge, or zeta potential, of an LNP significantly affects its interaction with biological components and its resulting biodistribution.[4][23]

  • Neutral or Near-Neutral LNPs: These are often preferred for systemic administration as they tend to have longer circulation times due to reduced interaction with serum proteins and cells. The PEG "stealth" layer helps achieve this.[7]

  • Positively Charged (Cationic) LNPs: These LNPs interact strongly with negatively charged cell membranes and serum proteins. Following intravenous injection, they tend to accumulate in the lungs.[4][24] However, they can also be more rapidly cleared from circulation and may have higher toxicity.[17]

  • Negatively Charged (Anionic) LNPs: These particles are more likely to accumulate in the spleen.[4]

Q4: Can I target a specific organ by changing the LNP formulation?

A4: Yes, modulating the formulation is a primary strategy for altering organ tropism.[6] While achieving highly specific targeting is challenging, significant shifts in biodistribution are possible. For example, incorporating certain cationic lipids can redirect LNPs from the liver to the lungs.[2][25] Altering the helper lipid from DOPE to DSPC can shift accumulation from the liver to the spleen.[1] Further functionalization of the LNP surface with targeting ligands (e.g., antibodies, peptides) can also be employed for more specific cell or tissue targeting, though this adds complexity to the formulation.[26]

Data Presentation

The following tables summarize the quantitative impact of adjusting key formulation parameters on LNP biodistribution and function, based on findings from preclinical studies.

Table 1: Effect of Helper Lipid on LNP Accumulation in Liver vs. Spleen

LNP Formulation ParameterPredominant Accumulation OrganFold Change (Spleen vs. Liver)Reference
Contains DOPE as helper lipidLiver-[1]
Contains DSPC as helper lipidSpleen~2-fold increase in spleen[1]

Table 2: Effect of Particle Size on Biodistribution (Intramuscular Injection)

Particle SizeBiodistribution ProfileReference
SmallMore likely to migrate from the injection site to the liver and spleen.[10][12]
LargeMore likely to remain at the muscle injection site.[10][12]

Table 3: Effect of Cholesterol Content on mRNA Expression (Local Administration)

Cholesterol Molar %Relative Luciferase Expression in LiverReference
10 mol%Baseline[15]
40 mol%>100-fold higher than 10 mol% group[15]

Table 4: Effect of Cationic Lipid (DOTAP) Content on Organ Expression

DOTAP Molar %Effect on Organ ExpressionReference
0%Predominantly hepatic expression[3]
10%Reduced hepatic expression, enhanced local expression at injection site[3]

Experimental Protocols

Protocol 1: General LNP Formulation via Microfluidics

This protocol describes a common method for producing LNPs with consistent size and high encapsulation efficiency.

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.[27] The total lipid concentration will depend on the specific microfluidic system and desired particle characteristics.

    • Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).[10] This ensures the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Load the lipid phase and aqueous phase into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the desired flow rate ratio (FRR) of the aqueous phase to the lipid phase (e.g., 3:1) and the total flow rate (TFR). These parameters are critical for controlling particle size.[13][28]

    • Pump the two solutions through the microfluidic chip, where rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be acidic and contain ethanol. Dialyze the solution against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) overnight using a dialysis cassette (e.g., 100 kDa MWCO) to remove ethanol and raise the pH.[10] This deprotonates the ionizable lipid, resulting in a near-neutral surface charge.

    • Alternatively, use tangential flow filtration (TFF) for larger scale purification and concentration.

  • Characterization:

    • Measure particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[27][29]

    • Measure the zeta potential to determine surface charge.[27]

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[8]

Protocol 2: In Vivo Biodistribution Study in Mice

This protocol outlines a general procedure to assess the biodistribution of an LNP formulation.

  • LNP Labeling:

    • To track the LNP carrier, incorporate a lipophilic fluorescent dye (e.g., DiR or DiD) into the lipid formulation during preparation.[10][30]

    • To track the nucleic acid payload, a reporter gene (e.g., mRNA encoding Firefly Luciferase or a fluorescent protein) can be used.[10][12]

  • Animal Administration:

    • Administer the LNP formulation to mice via the desired route (e.g., intravenous tail vein injection for systemic distribution, or intramuscular injection).[10] Use a control group injected with saline or empty LNPs.

  • In Vivo and Ex Vivo Imaging:

    • At various time points post-injection (e.g., 2, 6, 24, 48 hours), perform in vivo imaging.

    • For fluorescently labeled LNPs, use an in vivo imaging system (IVIS) to detect the fluorescent signal.

    • For luciferase-encoding mRNA, inject the mice with a D-luciferin substrate and image the resulting bioluminescence using an IVIS.[15]

  • Organ Harvest and Quantification:

    • At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs.

    • Harvest key organs (e.g., liver, spleen, lungs, heart, kidneys, and injection site muscle if applicable).

    • Image the individual organs ex vivo to quantify signal intensity.[31]

    • For more precise quantification, homogenize the tissues and measure fluorescence or luciferase activity using a plate reader. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify specific lipid components in the tissues.[10]

Visualizations

LNP_Biodistribution_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation A 1. Define Parameters (Lipid Ratios, Size, Charge) B 2. Microfluidic Synthesis A->B C 3. Purification & Buffer Exchange B->C D 4. Characterization (DLS, Zeta, EE%) C->D E 5. LNP Administration (e.g., IV, IM) D->E Proceed if specs are met F 6. In Vivo Imaging (IVIS) E->F G 7. Organ Harvest F->G H 8. Ex Vivo Analysis (Imaging, Homogenate Assay) G->H H->A Iterate & Optimize

Caption: Experimental workflow for optimizing LNP biodistribution.

LNP_Parameter_Effects LNP LNP Formulation Parameters Size Particle Size Size->LNP Liver Liver Uptake Size->Liver Large ↑ Small ↓ Circulation Circulation Time Size->Circulation Small ↑ Charge Surface Charge (Zeta Potential) Charge->LNP Spleen Spleen Uptake Charge->Spleen Negative ↑ Lungs Lung Uptake Charge->Lungs Positive ↑ PEG PEG-Lipid (Molar %, Acyl Chain) PEG->LNP PEG->Circulation High % ↑ Helper Helper Lipid (e.g., DOPE vs DSPC) Helper->LNP Helper->Liver DOPE ↑ Helper->Spleen DSPC ↑ Ionizable Ionizable Lipid (pKa) Ionizable->LNP EndoEscape Endosomal Escape Ionizable->EndoEscape Optimal pKa ↑

Caption: Key formulation parameters and their impact on LNP biodistribution.

References

Navigating the In Vitro-In Vivo Gap: A Technical Support Center for CP-LC-0729 LNP-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor in vitro to in vivo correlation (IVIVC) when working with CP-LC-0729 lipid nanoparticles (LNPs) for mRNA delivery. By understanding the key factors that influence LNP performance in different biological environments, researchers can better design experiments, interpret data, and accelerate the translation of their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for mRNA delivery?

A1: this compound is a novel ionizable lipid that has demonstrated high efficiency for in vivo mRNA delivery.[1] It is a key component of lipid nanoparticles, which are used to encapsulate and protect mRNA, facilitating its delivery into cells. In preclinical studies, LNPs formulated with this compound have shown a favorable safety profile.[1]

Q2: I'm observing high protein expression in my in vitro cell cultures, but significantly lower expression in my animal models. Why is there a discrepancy?

A2: This is a common challenge in the field of LNP-mediated drug delivery. The simplified environment of an in vitro cell culture often does not replicate the complex biological milieu of a living organism. Several factors can contribute to this poor in vitro-in vivo correlation:

  • Physicochemical Properties: While you may observe optimal LNP size and encapsulation efficiency in your in vitro preparations, these properties can change upon introduction into the bloodstream due to interactions with serum proteins.

  • Cellular Uptake Mechanisms: The pathways by which LNPs enter cells can differ between cell lines in a dish and the target cells in an organ.[1]

  • Endosomal Escape: The ability of the LNP to escape the endosome and release its mRNA cargo into the cytoplasm is a critical step that can vary significantly between in vitro and in vivo conditions.

  • Immune System Interactions: In an animal model, the immune system can recognize and clear LNPs, reducing the amount that reaches the target tissue. This factor is absent in most in vitro models.

  • Biodistribution: Following administration in vivo, LNPs distribute throughout the body, with a significant portion often accumulating in the liver and spleen.[2] This distribution pattern is not accounted for in a typical in vitro experiment.

Q3: What are the key quality attributes I should be measuring for my this compound LNPs?

A3: To ensure reproducibility and to better understand potential sources of IVIVC, it is crucial to thoroughly characterize your LNP formulations. Key parameters include:

  • Size (Hydrodynamic Diameter): Typically measured by Dynamic Light Scattering (DLS).

  • Polydispersity Index (PDI): An indicator of the uniformity of your LNP population.

  • Zeta Potential: A measure of the surface charge of the LNPs.

  • Encapsulation Efficiency: The percentage of mRNA that is successfully encapsulated within the LNPs.

Troubleshooting Guide

Problem: High In Vitro Expression, Low In Vivo Efficacy

This is the most frequent challenge. The following troubleshooting steps and considerations can help identify the root cause.

1. Re-evaluate LNP Formulation and Characterization:

  • Consistency is Key: Ensure your LNP formulation protocol is consistent between batches used for in vitro and in vivo studies. Even small variations in lipid ratios or mixing procedures can impact LNP characteristics.

  • Comprehensive Characterization: Do not rely solely on in vitro data. Characterize each batch of LNPs intended for in vivo use for the critical quality attributes listed in the FAQs.

Table 1: Typical Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod
Size (Hydrodynamic Diameter)70 - 110 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear neutralElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency> 85%RiboGreen Assay

2. Investigate Cellular Uptake and Endosomal Escape:

  • In Vitro Uptake Inhibition: Conduct in vitro experiments using endocytosis inhibitors to understand the primary uptake pathways in your cell line of choice. A study on this compound LNPs showed that their uptake is inhibited by amiloride, chlorpromazine, genistein, and methyl-β-cyclodextrin, suggesting multiple pathways are involved.[1]

  • Endosomal Escape Assays: Utilize assays (e.g., Galectin-8 staining) to assess the endosomal escape efficiency of your LNPs in vitro. Poor endosomal escape is a common reason for high uptake but low protein expression.

3. Bridge the Gap with More Complex In Vitro Models:

  • Primary Cells: If possible, transition from immortalized cell lines to primary cells that are more representative of the in vivo target tissue.

  • 3D Cell Cultures: Spheroids or organoids can better mimic the tissue architecture and cell-cell interactions found in vivo.

4. In-Depth In Vivo Analysis:

  • Biodistribution Studies: Use fluorescently labeled LNPs or quantify mRNA in different organs to understand where your LNPs are accumulating. The primary biodistribution of this compound LNPs is reported to be the liver.[3]

  • Pharmacokinetics: Measure the concentration of LNPs in the blood over time to understand their circulation half-life.

  • Immune Response: Assess for the induction of inflammatory cytokines or anti-PEG antibodies, which can lead to rapid clearance of LNPs.

Table 2: Example In Vivo Safety Data for this compound LNPs in Mice

AnalyteTime PointResult
Alanine Aminotransferase (ALT)24h & 48hNo significant increase
Aspartate Aminotransferase (AST)24h & 48hNo significant increase
Alkaline Phosphatase (ALP)24h & 48hNo significant increase
Urea Nitrogen (UREA)24h & 48hNo significant increase

Data adapted from a study where mice were intravenously injected with 2.5 mg/kg of mRNA-loaded this compound LNPs.[1]

Experimental Protocols

This compound LNP Formulation

This protocol is based on a commonly cited formulation.[1]

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Prepare stock solutions of each lipid in ethanol.

  • Combine the lipids in an ethanol solution at a molar ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:cholesterol:DMG-PEG2000) .[1]

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vitro Luciferase Expression Assay

Materials:

  • Hepatocyte cell line (e.g., Huh-7)

  • Complete cell culture medium

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the luciferase mRNA-LNPs to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate for a set period (e.g., 24 or 48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

In Vivo Luciferase Expression in Mice

Materials:

  • BALB/c mice

  • This compound LNPs encapsulating luciferase mRNA

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the luciferase mRNA-LNPs to the mice via the desired route (e.g., intravenous injection). A typical mRNA dose might be 1-5 mg/kg.[1][4]

  • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and image them using an IVIS to detect bioluminescence.

  • Quantify the bioluminescent signal in specific regions of interest (e.g., the liver).

Visualizing Workflows and Concepts

Caption: Troubleshooting workflow for poor in vitro-in vivo correlation.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway cluster_barriers Potential IVIVC Barriers lnp This compound LNP endocytosis Cellular Uptake (Endocytosis) lnp->endocytosis 1. Binding & Internalization endosome Endosome endocytosis->endosome 2. Encapsulation uptake_diff Different uptake mechanisms in vitro vs. in vivo endocytosis->uptake_diff escape Endosomal Escape endosome->escape 3. pH-mediated Destabilization release mRNA Release escape->release 4. Cargo Release to Cytoplasm escape_eff Variable endosomal escape efficiency escape->escape_eff translation Protein Translation release->translation 5. Ribosomal Translation

Caption: Key steps and barriers in LNP-mediated mRNA delivery.

References

Technical Support Center: Mitigating Potential Immunogenicity of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The lipid nanoparticle formulation "CP-LC-0729" is not referenced in publicly available scientific literature. This guide provides general strategies and troubleshooting advice for mitigating the immunogenicity of lipid nanoparticles based on established scientific principles, which can be applied to novel or proprietary formulations like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in lipid nanoparticle systems?

A1: The immunogenicity of LNPs is multifactorial and can be triggered by various components and physicochemical properties. The primary drivers include:

  • Lipid Components:

    • Ionizable Lipids: These are crucial for encapsulating nucleic acids and facilitating endosomal escape. However, some ionizable lipids can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to inflammatory responses.[1][2][3] Cationic lipids, in particular, can stimulate the production of inflammatory cytokines.[4]

    • PEG-Lipids (Polyethylene Glycol): While PEGylation helps prolong circulation time and improve stability, PEG itself can be immunogenic.[5][6][7][8] Pre-existing anti-PEG antibodies (IgM and IgG) in a significant portion of the population can lead to accelerated blood clearance (ABC) of LNPs and hypersensitivity reactions.[1][5][6][9]

  • Physicochemical Properties:

    • Particle Size: LNP size is a critical determinant of immunogenicity. While optimal sizes can enhance vaccine efficacy, very small or very large particles may either be less immunogenic or trigger stronger inflammatory responses.[10][11][12] For instance, one study found that smaller diameter LNPs were less immunogenic in mice.[10]

    • Surface Charge: Cationic or positively charged LNPs are more likely to interact with negatively charged cell membranes and blood components, which can trigger immune activation, including the release of pro-inflammatory cytokines.[11][13][14] Neutral LNPs are generally less immunogenic.[13]

  • Cargo: The nucleic acid cargo (e.g., mRNA, siRNA) can also be recognized by innate immune receptors, contributing to the overall immune response. However, LNP components themselves can act as adjuvants, stimulating innate immunity.[14][15]

Q2: What is Complement Activation-Related Pseudoallergy (CARPA) and how is it related to LNPs?

A2: CARPA is a type of hypersensitivity reaction that can occur upon intravenous administration of nanoparticles, including some PEGylated liposomes.[5][7][8] It is not a true allergy (as it is not typically mediated by IgE), but rather a pseudoallergy triggered by the activation of the complement system, a part of the innate immune system.[16] LNP components can activate the complement cascade, leading to the production of anaphylatoxins (like C3a and C5a).[13][16] These molecules stimulate the release of inflammatory mediators (e.g., histamine) from immune cells like mast cells and basophils, causing symptoms that can range from mild infusion reactions to severe anaphylactoid responses.[13][17]

Q3: Can repeated administration of the same LNP formulation increase its immunogenicity?

A3: Yes, repeated administration can enhance immunogenicity, primarily due to the "Accelerated Blood Clearance (ABC)" phenomenon.[7][8] The first dose of a PEGylated LNP can induce the production of anti-PEG IgM antibodies.[6][9] Upon subsequent injections, these antibodies can bind to the LNPs, leading to rapid clearance from the bloodstream by immune cells (like Kupffer cells in the liver) and potentially reducing the therapeutic efficacy of the subsequent doses.[6]

Troubleshooting Guides

This section addresses common issues encountered during preclinical assessment of LNP immunogenicity.

Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) observed in an in vitro whole blood or PBMC assay.
Potential Cause Troubleshooting Step Rationale
Inherent properties of the ionizable lipid 1. Screen alternative ionizable lipids: Test lipids with different headgroups or biodegradable lipids.[1] 2. Optimize pKa: Use ionizable lipids with a lower pKa (e.g., 6.6-6.9) to reduce TLR4/CD1d binding.[1]Certain lipid structures are more prone to activating innate immune pathways like TLRs.[1][2][3] Modifying the lipid structure can reduce this interaction and subsequent cytokine release.[1]
LNP surface charge is too high (cationic) 1. Measure Zeta Potential: Ensure the LNPs have a neutral or slightly negative surface charge at physiological pH. 2. Modify Lipid Ratios: Adjust the molar ratio of the ionizable lipid to other components to reduce surface charge.Cationic surfaces can non-specifically activate immune cells.[11][14] Neutral LNPs are generally less immunostimulatory.
Presence of impurities or endotoxin (B1171834) 1. Test for Endotoxin: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. 2. Purify Components: Ensure all lipid components and reagents are of high purity and endotoxin-free.Endotoxins are potent stimulators of the innate immune system and can lead to high cytokine release, confounding the results.
Inappropriate assay controls 1. Include Proper Controls: Use a known potent stimulator (e.g., LPS) as a positive control and a non-treated sample as a negative control.[18] 2. Use Isotype Controls: For antibody-based therapeutics, isotype controls are necessary.[18]Proper controls are essential to validate the assay and correctly interpret the results for the test article.
Issue 2: Evidence of complement activation (in vitro C3a/C5a ELISA) or hypersensitivity in in vivo models.
Potential Cause Troubleshooting Step Rationale
PEG-Lipid is triggering anti-PEG antibodies 1. Modify PEG-Lipid:     a. Shorten PEG chain length. [15]     b. Reduce PEG molar ratio. [5][15]     c. Use branched or Y-shaped PEG. [19] 2. Replace PEG: Investigate alternative stealth polymers like poly-glutamic acid-ethylene oxide graft copolymers or PEOZ-based lipids.[1][20]Anti-PEG IgM can activate the classical complement pathway.[5][6] Modifying or replacing the PEG component can reduce recognition by these pre-existing antibodies, thus mitigating complement activation.[1][19]
LNP surface chemistry 1. Modify Helper Lipids: Replace cholesterol with plant-derived sterols (e.g., β-sitosterol) or use phospholipids (B1166683) with different head/tail groups.[15]The overall surface chemistry, not just PEG, can influence interactions with complement proteins.[16] Modifying helper lipids can alter these interactions.[15]
LNP Size and Curvature 1. Optimize Particle Size: Systematically vary the LNP size (e.g., 80-150 nm) and assess the impact on complement activation.[12][21]Particle curvature can affect how antibodies like IgM and IgG bind to the surface, which can influence the initiation of the classical complement pathway.[17]

Data Summary Tables

Table 1: Impact of LNP Physicochemical Properties on Immunogenicity

PropertyParameterObservationCitation(s)
Particle Size 80-100 nm vs. 120-150 nmIn one study, 80-100 nm particles induced higher levels of Th1 (IFN-γ) and Th2 (IL-4) associated responses compared to larger particles.[12][10][12]
< 80 nm vs. > 90 nmSmaller LNPs (<80 nm) were found to be substantially less immunogenic in mice compared to larger ones.[10]
PEG-Lipid Molar Ratio Reduced Molar RatioReducing the PEG-lipid molar ratio in one experiment increased antigen-specific antibody and CD8+ T cell responses.[15]
PEG-Lipid Chain Length Reduced Chain LengthReducing PEG chain length was also shown to increase antigen-specific antibody and CD8+ T cell responses.[15]
Helper Lipid Cholesterol vs. Plant SterolsReplacing cholesterol with plant sterols (e.g., β-sitosterol) induced comparable antibody and T cell responses but significantly reduced inflammatory cytokine production and adverse reactions like fever.[15]
Surface Charge Cationic vs. NeutralCationic nanoparticles are associated with higher pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α).[11] Neutral particles are poorly recognized by the complement system.[13][11][13]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human Whole Blood

This protocol provides a general framework for assessing cytokine release from human whole blood upon exposure to LNPs.

1. Objective: To quantify the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8, IFN-γ) from immune cells in a physiologically relevant matrix.

2. Materials:

  • Freshly drawn human whole blood from healthy donors in sodium heparin tubes.
  • LNP test articles (e.g., this compound LNPs) at various concentrations.
  • Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL.
  • Negative Control: Vehicle/buffer used for LNP formulation.
  • RPMI-1640 culture medium.
  • 96-well round-bottom culture plates.
  • Multiplex cytokine immunoassay kit (e.g., Luminex-based or ELISA).

3. Methodology:

  • Prepare serial dilutions of the LNP test articles and controls in RPMI-1640 medium.
  • Within 2 hours of collection, add 180 µL of fresh whole blood to each well of a 96-well plate.
  • Add 20 µL of the diluted LNP test articles, positive control (LPS), or negative control to the appropriate wells in triplicate.
  • Gently mix the plate and incubate at 37°C in a 5% CO₂ incubator for 24 hours.
  • After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.
  • Thaw the plasma samples and measure cytokine concentrations using a validated multiplex immunoassay according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the mean cytokine concentrations for each condition.
  • Compare the cytokine levels induced by the LNP test articles to the negative control to determine the extent of activation.

Protocol 2: In Vitro Complement Activation Assay

1. Objective: To measure the generation of complement activation products (sC5b-9, C3a, C5a) in human serum following incubation with LNPs.

2. Materials:

  • Pooled normal human serum (or serum from individual donors).
  • LNP test articles.
  • Positive Control: Zymosan or aggregated human IgG.
  • Negative Control: Vehicle/buffer.
  • ELISA kits for human sC5b-9, C3a, and/or C5a.

3. Methodology:

  • Prepare dilutions of LNP test articles and controls.
  • In a microcentrifuge tube, mix the LNP test article with human serum (e.g., a 1:4 ratio of LNP dilution to serum).[22]
  • Incubate the mixture at 37°C for 30-60 minutes.
  • Stop the reaction by adding a chelating agent like EDTA to prevent further complement activation.
  • Centrifuge the tubes to pellet the LNPs.
  • Collect the supernatant and measure the concentration of sC5b-9, C3a, or C5a using the appropriate ELISA kits, following the manufacturer's protocol.

4. Data Analysis:

  • Quantify the amount of complement byproducts and compare the levels generated by the LNP test articles against the negative control.

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP LNP Properties cluster_Innate Innate Immune Activation cluster_Response Downstream Effects LNP This compound LNP PEG PEG-Lipid LNP->PEG Ionizable Ionizable Lipid LNP->Ionizable Size Particle Size/Charge LNP->Size Complement Complement System PEG->Complement Anti-PEG IgM APC Antigen Presenting Cell (e.g., Macrophage, DC) Ionizable->APC Size->APC Uptake Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Activation Clearance Accelerated Blood Clearance (ABC) Complement->Clearance Opsonization TLR Toll-like Receptors (TLR4, etc.) APC->TLR Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TLR->Cytokines Signaling Anaphylatoxins->Cytokines Induces Adaptive Adaptive Immune Response Cytokines->Adaptive Adjuvant Effect

Caption: Key pathways of LNP-induced immunogenicity.

Troubleshooting_Workflow Start Start: Design this compound LNP InVitro In Vitro Screening: - Cytokine Release Assay - Complement Activation Assay Start->InVitro CheckCytokines High Cytokine Release? InVitro->CheckCytokines CheckComplement Complement Activation? CheckCytokines->CheckComplement No ModifyLipid Action: - Change Ionizable Lipid - Alter Helper Lipids - Check Purity CheckCytokines->ModifyLipid Yes ModifyPEG Action: - Modify/Replace PEG - Optimize LNP Size CheckComplement->ModifyPEG Yes InVivo Proceed to In Vivo Study CheckComplement->InVivo No ModifyLipid->InVitro Re-test ModifyPEG->InVitro Re-test

Caption: Troubleshooting workflow for LNP immunogenicity assessment.

References

Validation & Comparative

A Head-to-Head Comparison: CP-LC-0729 Outperforms MC3 for In Vivo Lung Delivery of mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of lipid nanoparticles (LNPs) for therapeutic mRNA delivery to the lungs, the choice of ionizable lipid is paramount. This guide provides a direct comparison between a novel ionizable lipid, CP-LC-0729, and the widely used benchmark, MC3, with a focus on in vivo lung delivery performance.

Recent preclinical data demonstrates that LNPs formulated with this compound exhibit significantly enhanced protein expression in the lungs compared to those formulated with MC3. This superior performance, coupled with a favorable safety profile, positions this compound as a promising candidate for the development of RNA-based therapeutics targeting pulmonary diseases.[1][2]

Executive Summary of Comparative Performance

Performance MetricThis compound LNPMC3 LNPFold Increase with this compound
In Vivo Protein Expression (Lung) HighStandard BenchmarkUp to 32-fold increase[1]
Organ Selectivity (Lung) 88%Lower (data not specified)Significantly Higher[1]
Endosomal Escape (Hemolysis Assay) ~90% at pH 6.0~9% at pH 6.010-fold higher[1]
In Vivo Toxicity No preliminary signs observedGenerally considered safeComparable Safety Profile[1][2]

In-Depth Performance Analysis

This compound, an ionizable cationic amino lipid, has been systematically evaluated against MC3 in preclinical mouse models. The primary endpoint for these studies was the expression of a reporter protein (luciferase) in the lungs following intravenous administration of mRNA-loaded LNPs.

A pivotal study revealed that a formulation containing this compound and a permanently cationic counterpart achieved a remarkable 32-fold increase in lung protein expression compared to a benchmark formulation of MC3 combined with DOTAP.[1] Even in a standard four-component LNP formulation, this compound demonstrated a 6.4-fold higher protein expression in the lungs than the MC3-formulated LNPs.[1] This enhanced efficacy is attributed to superior endosomal escape, as evidenced by a 10-fold increase in membrane-disrupting activity in an acidic environment, mimicking the late endosome.[1]

Furthermore, LNPs formulated with this compound have shown high selectivity for the lungs, with approximately 88% of the expressed protein being localized to this organ.[1] Intravenous administration of LNPs containing this compound and encapsulating mRNA encoding luciferase selectively accumulate in the lungs, and to a lesser extent in the spleen, over the kidneys, liver, heart, or intestines in mice.[3] Importantly, these studies reported no preliminary signs of in vivo toxicity associated with the this compound LNPs.[1][2]

In contrast, while MC3 is a well-established and widely used ionizable lipid for RNA delivery, its performance in lung-specific delivery is surpassed by this compound.[1][4][5][6] Formulations containing MC3 often require additional components, such as DOTAP, to enhance their lung-targeting capabilities.[7]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the cellular uptake pathway of this compound LNPs and the general experimental workflow for their in vivo evaluation.

G cluster_0 Cellular Uptake of this compound LNPs LNP This compound LNP Endocytosis Lipid Raft-Mediated Endocytosis LNP->Endocytosis 1. Binding Cell Target Lung Cell Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome 2. Internalization Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 3. Maturation Release mRNA Release into Cytoplasm Late_Endosome->Release 4. Endosomal Escape Translation Protein Translation Release->Translation 5. Translation

Caption: Cellular uptake and mRNA release of this compound LNPs.

G cluster_1 Experimental Workflow for In Vivo LNP Comparison A LNP Formulation (this compound or MC3) B mRNA Encapsulation (e.g., Luciferase mRNA) A->B C Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) B->C D In Vivo Administration (Intravenous Injection in Mice) B->D E Bioluminescence Imaging (Quantify Luciferase Expression) D->E F Ex Vivo Organ Analysis (Confirm Lung-Specific Expression) E->F G Data Analysis & Comparison F->G

Caption: In vivo evaluation workflow for lung-targeting LNPs.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the comparative studies.

LNP Formulation

Lipid nanoparticles are typically formulated by microfluidic mixing.

  • Lipid Stock Preparation: The ionizable lipid (this compound or MC3), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) to create the lipid-organic phase.

  • mRNA Aqueous Phase: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-organic phase and the mRNA-aqueous phase are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The flow rate ratio is typically controlled to ensure consistent nanoparticle formation.

  • Purification and Buffer Exchange: The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level (pH 7.4).

In Vivo Administration and Analysis
  • Animal Model: BALB/c mice are commonly used for these studies.

  • Administration: mRNA-loaded LNPs are administered via intravenous (i.v.) injection, typically into the tail vein. The dosage of mRNA is kept consistent across all experimental groups.

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. The bioluminescence signal, which corresponds to the level of protein expression, is then measured using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Analysis: After in vivo imaging, mice are euthanized, and major organs (lungs, liver, spleen, heart, kidneys) are harvested. The bioluminescence in each organ is measured to determine the organ-specific distribution of protein expression.

Hemolysis Assay for Endosomal Escape Assessment
  • Red Blood Cell Preparation: Red blood cells (RBCs) are isolated from whole blood and washed with PBS.

  • Incubation: The RBCs are incubated with the LNP formulations at different pH conditions (e.g., pH 7.4 and pH 6.0) for a set period (e.g., 1 hour) at 37°C.

  • Quantification: The mixture is then centrifuged, and the absorbance of the supernatant is measured at a wavelength that detects hemoglobin release (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton-X 100) and a negative control (PBS).

Conclusion

The available data strongly suggests that this compound is a superior ionizable lipid to MC3 for applications requiring high-efficiency mRNA delivery to the lungs. Its ability to significantly boost protein expression in the target organ, combined with a favorable safety profile, makes it a compelling choice for the development of next-generation RNA therapeutics for pulmonary diseases. Researchers and drug developers are encouraged to consider these findings when selecting lipid components for their LNP formulations.

References

Head-to-Head Comparison: CP-LC-0729 and ALC-0315 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA payloads to target cells. Among the plethora of ionizable lipids developed, ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and CP-LC-0729, a novel thiolactone-based ionizable lipid, have garnered significant attention for their potential in next-generation therapies. This guide provides a detailed, data-driven comparison of LNPs formulated with these two distinct ionizable lipids, offering insights into their physicochemical properties, performance, and the experimental protocols for their evaluation.

Performance at a Glance: this compound vs. ALC-0315 LNPs

The following tables summarize the key performance metrics of LNPs formulated with this compound and ALC-0315. It is important to note that while direct head-to-head comparative studies are limited, the data presented here is compiled from various independent studies to provide a comprehensive overview.

Physicochemical Properties This compound LNPs ALC-0315 LNPs References
Particle Size (Z-average) 70 - 110 nm70 - 100 nm[1][2][3]
Polydispersity Index (PDI) < 0.2< 0.2[1][2][3]
Zeta Potential Near neutralNear neutral to slightly negative[1][2][3]
mRNA Encapsulation Efficiency > 85%> 90%[1][2]
pKa 6.78~6.09[1][4]
In Vitro & In Vivo Performance This compound LNPs ALC-0315 LNPs References
In Vitro mRNA Expression High, surpasses MC3High, comparable to or slightly lower than SM-102 in some cell lines[5][6][7]
In Vivo mRNA Expression High, with notable lung expression (32-fold higher than MC3 in lungs)High, comparable to SM-102 at the injection site and significant liver expression[5][6]
Immunogenicity Induces robust antibody and Th1 immune responsesElicits strong humoral and cellular immune responses[1][8]
Safety Profile Favorable, with no observable toxicological effects in preclinical studiesGenerally well-tolerated, though high doses may show signs of liver toxicity[5][9]
Biodistribution Primarily liver, with significant lung accumulation upon intravenous administrationPrimarily liver and spleen[1][3][10]

Delving into the Data: A Closer Look at Performance

Physicochemical Characteristics: Both this compound and ALC-0315 can be formulated into LNPs with ideal physicochemical properties for in vivo applications, including a particle size under 150 nm for efficient cellular uptake and a low PDI indicating a homogenous particle population.[1][2][3] Their near-neutral zeta potential at physiological pH helps to minimize non-specific interactions in the bloodstream.[1][2][3] Both lipids also demonstrate high mRNA encapsulation efficiencies, crucial for ensuring a sufficient therapeutic payload is delivered.[1][2] A key differentiator is their pKa, which influences the efficiency of endosomal escape; the slightly higher pKa of this compound may contribute to its efficient endosomal disruption.[1][4]

In Vitro and In Vivo Efficacy: Studies have shown that LNPs formulated with this compound exhibit robust mRNA expression, significantly outperforming the benchmark lipid MC3, particularly in lung tissue.[5] This suggests a potential for targeted lung delivery. ALC-0315 based LNPs also demonstrate high levels of protein expression in vivo, comparable to another clinically relevant lipid, SM-102.[6] In terms of immune response, both lipids are capable of inducing strong humoral and cellular immunity, a critical factor for vaccine development.[1][8]

Safety and Biodistribution: Preclinical data for this compound LNPs indicate a favorable safety profile.[5] ALC-0315 LNPs are also generally well-tolerated, although some studies suggest the potential for liver toxicity at higher doses.[9] Following systemic administration, both types of LNPs primarily accumulate in the liver.[1][10] However, this compound has also been shown to have significant accumulation in the lungs, a feature that could be exploited for treating pulmonary diseases.[3]

Visualizing the Mechanism: LNP-mediated mRNA Delivery

The following diagram illustrates the general workflow for evaluating LNP efficacy and the cellular pathway of LNP-mediated mRNA delivery.

LNP_Evaluation_and_Delivery cluster_workflow Experimental Workflow cluster_pathway Cellular Delivery Pathway formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, Zeta Potential, RiboGreen) formulation->characterization invitro In Vitro Evaluation (Transfection Efficiency) characterization->invitro invivo In Vivo Evaluation (mRNA Expression, Biodistribution, Safety) characterization->invivo lnp LNP endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of ionizable lipid cytoplasm Cytoplasm endosomal_escape->cytoplasm mRNA Release translation mRNA Translation cytoplasm->translation protein Protein Expression translation->protein

References

Validating In Vivo Efficacy of CP-LC-0729 LNPs for mRNA Delivery via Luciferase Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid CP-LC-0729 against established alternatives, namely SM-102, ALC-0315, and DLin-MC3-DMA. The primary metric for comparison is the expression of firefly luciferase mRNA delivered to animal models, a standard method for quantifying the efficiency of gene delivery platforms. This document outlines the experimental data, detailed protocols, and visual workflows to support researchers in their evaluation of LNP delivery systems.

Performance Comparison of Ionizable Lipids in LNPs

The selection of an appropriate ionizable lipid is critical for the successful in vivo delivery of mRNA. The following table summarizes the quantitative data on the performance of this compound LNPs in comparison to other widely used formulations. The data is synthesized from multiple studies employing luciferase assays in murine models.

Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Route of AdministrationPeak Luciferase Expression (Relative to Control)Key Findings
This compound 40.7:34.9:23.3:1.2 (this compound:DOPE:Cholesterol:DMG-PEG2000)[1]Intramuscular/ IntravenousReported as a "top-performing lipid" with "enhanced results"[1]Demonstrates high in vivo efficiency for mRNA delivery.[1]
SM-102 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000)Intramuscular~60% higher than ALC-0315[2]Outperforms ALC-0315 in intramuscular mRNA delivery and subsequent protein expression.[2]
ALC-0315 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:DMG-PEG2000)Intramuscular/ IntravenousPotent, but lower expression than SM-102 intramuscularly[2][3][4]A clinically validated ionizable lipid, effective for systemic and local delivery.[4][5]
DLin-MC3-DMA 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000)[6]IntravenousEstablished benchmark, though newer lipids show improvements[7]One of the first clinically approved ionizable lipids for RNAi therapeutics.[7][8]

Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates the typical workflow for validating the in vivo efficacy of mRNA-LNP formulations using a luciferase assay.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Studies cluster_analysis Data Analysis mRNA Luciferase mRNA Preparation Microfluidics Microfluidic Mixing (Aqueous mRNA + Ethanolic Lipids) mRNA->Microfluidics Lipids Lipid Stock Preparation (this compound & Alternatives) Lipids->Microfluidics Purification Purification & Concentration Microfluidics->Purification Characterization LNP Characterization (Size, PDI, Encapsulation) Purification->Characterization Injection LNP Administration (IV or IM) Characterization->Injection Animal_Prep Animal Model (e.g., BALB/c mice) Animal_Prep->Injection Imaging_Prep Substrate Injection (D-Luciferin) Injection->Imaging_Prep BLI Bioluminescence Imaging (IVIS Spectrum) Imaging_Prep->BLI ROI Region of Interest (ROI) Quantification BLI->ROI Data_Analysis Data Analysis (Total Flux, Radiance) ROI->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

In Vivo LNP Efficacy Validation Workflow

Detailed Experimental Protocols

Preparation of Luciferase mRNA
  • Template Linearization: Linearize the plasmid DNA containing the firefly luciferase gene using a suitable restriction enzyme.

  • In Vitro Transcription (IVT): Synthesize the luciferase mRNA from the linearized DNA template using a high-yield T7 RNA polymerase kit. Incorporate modified nucleotides (e.g., N1-methylpseudouridine) to reduce immunogenicity and enhance stability.

  • Capping and Tailing: Co-transcriptionally add a 5' cap analog (e.g., CleanCap® reagent) and a 3' poly(A) tail to the mRNA to promote translation and stability.

  • Purification: Purify the synthesized mRNA using a suitable method such as cellulose-based purification or oligo-dT affinity chromatography to remove residual enzymes, nucleotides, and DNA template.

  • Quality Control: Assess the purity, integrity, and concentration of the mRNA using spectrophotometry (A260/A280 ratio), and gel electrophoresis.

LNP Formulation via Microfluidic Mixing
  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid (this compound, SM-102, ALC-0315, or DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol (B145695).

    • Combine the lipid stock solutions in the desired molar ratios (as specified in the comparison table) to create the final lipid mixture in ethanol.

  • Aqueous Phase Preparation:

    • Dilute the purified luciferase mRNA in a low pH buffer, typically 10-25 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (typically 3:1 aqueous to organic).[9] This controlled mixing facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • Concentrate the purified LNPs to the desired final concentration using a suitable method like centrifugal filtration.

  • LNP Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).[9]

In Vivo Luciferase Assay
  • Animal Model:

    • Use a suitable mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.

    • Acclimatize the animals for at least one week before the experiment.

  • LNP Administration:

    • Dilute the characterized LNPs in sterile PBS to the desired final dose (e.g., 0.1 to 1.0 mg/kg of mRNA).

    • Administer the LNP solution to the mice via the desired route, commonly intravenous (tail vein) or intramuscular injection.[10][11][12]

  • Bioluminescence Imaging:

    • At predetermined time points post-injection (e.g., 6, 24, 48 hours), administer the luciferase substrate, D-luciferin, to the mice via intraperitoneal injection (typically 150 mg/kg).[13]

    • Anesthetize the mice using isoflurane.

    • Acquire bioluminescence images using an in vivo imaging system (IVIS).[13][14]

  • Data Analysis:

    • Define regions of interest (ROIs) over the injection site (for IM) or whole body/specific organs (for IV) using the imaging software.

    • Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).

    • Compare the quantified signals between the different LNP formulation groups to determine their relative in vivo efficacy.

References

In vivo toxicity assessment of CP-LC-0729 LNPs compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Toxicity Profile of CP-LC-0729 Lipid Nanoparticles Against Other Clinically Relevant Ionizable Lipids.

The development of potent and safe delivery vehicles is paramount for the success of nucleic acid therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs) for the effective delivery of mRNA and siRNA. This guide provides a comparative overview of the in vivo toxicity of LNPs formulated with the novel ionizable lipid this compound against other well-established lipids, including SM-102, ALC-0315, and DLin-MC3-DMA. The following data, compiled from various preclinical studies, focuses on key indicators of hepatotoxicity and inflammatory response.

Quantitative Toxicity Data Comparison

The following table summarizes key in vivo toxicity markers for different ionizable lipid-based LNPs. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions such as dosage, animal models, and specific LNP compositions.

Ionizable LipidAnimal ModelDosageKey Toxicity Findings
This compound Mice2.5 mg/kg mRNA (i.v.)No significant elevation in serum ALT, AST, ALP, or urea (B33335) nitrogen levels 24 and 48 hours post-treatment.[1]
ALC-0315 Mice5 mg/kg siRNA (i.v.)Increased markers of liver toxicity (ALT and bile acids).[2][3]
DLin-MC3-DMA Mice5 mg/kg siRNA (i.v.)No significant increase in markers of liver toxicity (ALT and bile acids).[2][3]
SM-102 Male Rats3.0 mg/kg mRNA (i.v.)Significantly increased ALT and AST levels, suggesting potential hepatotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo toxicity assessments cited in this guide.

In Vivo Safety Assessment of this compound LNPs
  • Animal Model: Male BALB/c mice.

  • LNP Formulation: LNPs were formulated with this compound, DOPE, cholesterol, and DMG-PEG2000 at molar ratios of 40.7:34.9:23.3:1.2, encapsulating firefly luciferase mRNA.[1]

  • Administration: Mice were intravenously injected with mRNA-Luc-loaded LNPs at an mRNA dose of 2.5 mg/kg.[1]

  • Sample Collection and Analysis: Serum was collected at 24 and 48 hours post-treatment for the analysis of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and urea nitrogen concentration.[1]

  • Statistical Analysis: A two-way ANOVA with Tukey's correction was used for statistical analysis.[1]

Comparative Hepatotoxicity Study of ALC-0315 and DLin-MC3-DMA LNPs
  • Animal Model: Mice.

  • LNP Formulation: LNPs were formulated with either ALC-0315 or DLin-MC3-DMA, along with helper lipids, encapsulating siRNA.

  • Administration: A high dose of 5 mg/kg of siRNA was administered to the mice.[2][3]

  • Toxicity Marker Analysis: Markers of liver toxicity, specifically Alanine Aminotransferase (ALT) and bile acids, were measured.[2][3]

Hepatotoxicity Assessment of SM-102 LNPs
  • Animal Model: Male and female Sprague-Dawley rats.[4]

  • LNP Formulation: LNPs were formulated with SM-102 encapsulating mRNA.

  • Administration: A single intravenous injection was administered at dose levels of 0.3, 1.0, and 3.0 mg/kg.[4]

  • Toxicity Marker Analysis: Serum levels of ALT and AST were measured.[4]

LNP-Induced Inflammatory Signaling Pathway

Ionizable lipids within LNPs can be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines. The following diagram illustrates a generalized signaling pathway involved in LNP-mediated inflammation.

LNP_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LNP Lipid Nanoparticle (LNP) LNP_Endosome LNP LNP->LNP_Endosome Endocytosis TLR Toll-like Receptor (TLR) LNP_Endosome->TLR Recognition NLRP3 NLRP3 Inflammasome LNP_Endosome->NLRP3 Activation Signal MyD88 MyD88 TLR->MyD88 NF_kB NF-κB MyD88->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Caspase1 Caspase-1 NLRP3->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Cytokines Cytokine Release (IL-6, TNF-α, IL-1β) Pro_IL1b->Cytokines Mature IL-1β Gene_Expression->Pro_IL1b Transcription Gene_Expression->Cytokines Transcription of IL-6, TNF-α

Caption: Generalized signaling pathway of LNP-induced inflammation.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vivo toxicity of lipid nanoparticles.

InVivo_Toxicity_Workflow A LNP Formulation (e.g., this compound) C Dose and Route Administration (e.g., i.v., i.m.) A->C B Animal Model Selection (e.g., Mice, Rats) B->C D In-life Observations (Body Weight, Clinical Signs) C->D E Sample Collection (Blood, Tissues) D->E F Biochemical Analysis (ALT, AST, Cytokines) E->F G Histopathology (Organ Examination) E->G H Data Analysis and Interpretation F->H G->H

Caption: Standard workflow for in vivo LNP toxicity studies.

References

Benchmarking CP-LC-0729: A Comparative Guide for saRNA and circRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of CP-LC-0729's performance against other lipid nanoparticle (LNP) formulations for the delivery of self-amplifying RNA (saRNA) and circular RNA (circRNA).

The landscape of RNA therapeutics is rapidly evolving, with self-amplifying RNA (saRNA) and circular RNA (circRNA) emerging as promising modalities due to their potential for prolonged protein expression and enhanced stability. Effective delivery of these large RNA payloads is critical for their therapeutic success. The ionizable lipid this compound has been developed as a component of lipid nanoparticles (LNPs) to address this challenge. This guide provides a comprehensive performance benchmark of this compound in saRNA and circRNA delivery, compared with other commonly used ionizable lipids, supported by available experimental data.

Performance of this compound in circRNA Delivery

Recent preclinical studies provide a direct comparison of this compound with other ionizable lipids for in vivo circRNA delivery. A study on bioRxiv investigated the in vivo efficacy of LNPs formulated with this compound, CP-LC-0867, and the widely used SM-102 for delivering circRNA encoding luciferase to mice via intramuscular injection.

The results indicated that LNPs formulated with CP-LC-0867 consistently yielded the highest protein expression, showing sustained luciferase activity over a 14-day period[1][2][3]. Notably, LNPs formulated with this compound exhibited a similar expression profile to those formulated with SM-102[1][2]. This suggests that this compound is a viable alternative to SM-102 for circRNA delivery, offering comparable in vivo protein expression levels.

Furthermore, the study highlighted the potential of this compound in enhancing the stability of circRNA therapeutics. The research demonstrated successful lyophilization of LNP-circRNA formulations using this compound, which could extend shelf life and eliminate the need for ultra-low temperature storage[1][2][3]. Remarkably, the lyophilized LNPs showed no significant difference in protein expression compared to their non-lyophilized counterparts, underscoring the utility of this compound in developing more stable and distributable circRNA-based medicines[1][2][3].

Table 1: In Vivo Luciferase Expression of circRNA-LNPs in Mice (Intramuscular Injection)

Ionizable LipidPeak Luciferase Expression (relative to SM-102)Duration of ExpressionReference
SM-1021x> 6 days[1][2]
This compound~1x> 6 days[1][2]
CP-LC-0867Consistently Higher> 14 days[1][2][3]

Performance of this compound in saRNA Delivery

For a broader perspective, a comparative study of different delivery platforms for saRNA provides context for LNP performance. This study compared a bioreducible polymer (pABOL) with various LNP formulations (not containing this compound) for in vivo delivery of luciferase-encoding saRNA. The results showed that the pABOL formulation led to a significantly higher magnitude of protein expression compared to the LNP formulations tested[4][5]. Within the LNP groups, formulations containing the helper lipid DOPE generally showed higher protein expression than those with DSPC[5].

Another study focused on optimizing LNP formulations for saRNA using the well-established ionizable lipids MC3, ALC-0315, and SM-102. This research highlighted that the choice of ionizable lipid plays a critical role in protein expression, with ALC-0315 and SM-102 showing higher expression levels than MC3 in their in vitro screen[6][7].

Although direct comparative data for this compound in saRNA delivery is pending, its demonstrated efficacy with large mRNA molecules and its comparable performance to SM-102 in circRNA delivery suggest its potential as a valuable tool for saRNA-based therapeutics and vaccines.

Table 2: Physicochemical Properties of LNPs Formulated with this compound

PropertyValueReference
Size (hydrodynamic diameter)70-110 nm
Polydispersity Index (PDI)< 0.2[8][][10][11]
Zeta PotentialNear neutral[8][][10][11]
Encapsulation Efficiency> 85%[8]

Experimental Protocols

LNP Formulation (Microfluidic Mixing)

This protocol describes a general method for formulating saRNA or circRNA LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • saRNA or circRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

  • Dilute the saRNA or circRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the RNA-buffer solution in the other.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.

  • Collect the resulting nanoparticle suspension.

  • To remove ethanol and exchange the buffer, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

  • Concentrate the LNPs to the desired final concentration using a centrifugal filter unit.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

In Vivo Luciferase Expression Assay in Mice

This protocol outlines a typical procedure for evaluating the in vivo protein expression of saRNA or circRNA delivered by LNPs.

Materials:

  • saRNA-LNP or circRNA-LNP formulations

  • BALB/c mice (female, 6-8 weeks old)

  • D-luciferin potassium salt solution (e.g., 15 mg/mL in PBS)

  • In vivo imaging system (IVIS) or similar bioluminescence imaging equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the LNP formulations to the mice via intramuscular (IM) injection into the hind limb (e.g., 50 µL volume). A typical RNA dose might range from 1 to 5 µg per mouse.

  • At predetermined time points (e.g., 6 hours, 24 hours, 48 hours, and then every few days), anesthetize the mice.

  • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).

  • After a consistent waiting period (e.g., 10 minutes) for luciferin (B1168401) distribution, place the anesthetized mice in the imaging chamber of the IVIS.

  • Acquire bioluminescence images, ensuring consistent imaging parameters (e.g., exposure time, binning) across all animals and time points.

  • Quantify the bioluminescence signal (photon flux) in a defined region of interest (ROI) over the injection site using the accompanying software.

  • Plot the average photon flux for each group over time to compare the expression profiles of the different LNP formulations.

Cellular Delivery and Signaling Pathways

The delivery of saRNA and circRNA via LNPs into the cytoplasm is a multi-step process. Understanding these steps is crucial for optimizing delivery systems.

G LNP-Mediated RNA Delivery and Downstream Signaling cluster_uptake Cellular Uptake and Endosomal Escape cluster_downstream Cytoplasmic RNA Sensing and Translation LNP LNP Endocytosis Endocytosis (e.g., Macropinocytosis) LNP->Endocytosis 1. Cellular Entry EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm 2. Endosomal Escape (Ionizable Lipid Protonation) RNA saRNA / circRNA Ribosome Ribosome RNA->Ribosome 3. Translation Replicase saRNA Replicase (from saRNA) RNA->Replicase saRNA only PRRs Pattern Recognition Receptors (e.g., RIG-I, MDA5) RNA->PRRs 4. Sensing Protein Encoded Protein Ribosome->Protein saRNA_amp saRNA Amplification Replicase->saRNA_amp saRNA only saRNA_amp->RNA saRNA only ImmuneResponse Innate Immune Response (e.g., Type I IFN) PRRs->ImmuneResponse

Caption: LNP-mediated RNA delivery and downstream signaling pathways.

  • Cellular Entry: LNPs are internalized by cells primarily through endocytic pathways such as macropinocytosis[2].

  • Endosomal Escape: As the endosome matures and its internal pH drops, the ionizable lipid component of the LNP (like this compound) becomes protonated. This charge switch is thought to disrupt the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm[2][12].

  • Translation: Once in the cytoplasm, the saRNA or circRNA is translated by the host cell's ribosomes to produce the encoded protein. In the case of saRNA, one of the translated proteins is an RNA-dependent RNA polymerase, which then amplifies the saRNA.

  • Innate Immune Sensing: Cytoplasmic RNA can be recognized by pattern recognition receptors (PRRs) such as RIG-I and MDA5, which can trigger a type I interferon response[12]. The structural differences between saRNA, circRNA, and linear mRNA may lead to differential activation of these pathways.

G Experimental Workflow for LNP Performance Evaluation cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_comparison Performance Comparison Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation) Formulation->Characterization Injection 3. Intramuscular Injection (BALB/c Mice) Characterization->Injection Imaging 4. Bioluminescence Imaging (IVIS) Injection->Imaging Analysis 5. Data Analysis (Quantify Photon Flux) Imaging->Analysis Compare_Expression 6. Compare Expression Profiles (this compound vs. Alternatives) Analysis->Compare_Expression

References

A Comparative Guide to CP-LC-0729 LNP for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CP-LC-0729 lipid nanoparticle (LNP) system, a novel platform for messenger RNA (mRNA) delivery. While direct cross-species validation data for this compound is not yet publicly available, this document summarizes its high efficiency in preclinical mouse models compared to other widely used LNP formulations. Furthermore, it outlines the standard methodologies for conducting such cross-species validation, providing a framework for future studies.

Performance of this compound LNP in Preclinical Models

This compound, an ionizable cationic amino lipid, is a key component of a multicomponent LNP system designed for efficient in vivo mRNA delivery.[1] Studies have demonstrated its potential, particularly for delivery to the lungs.

Comparative Delivery Efficiency in Mice

Quantitative data from preclinical studies in mice highlight the superior performance of this compound LNP compared to other established LNP formulations, such as those containing the ionizable lipid MC3. The following table summarizes key performance metrics.

LNP FormulationReporter mRNAPrimary Organ of ExpressionRelative Expression Level (vs. MC3 LNP)Reference
This compound LNP LuciferaseLungs, SpleenSignificantly Higher[1]
MC3 LNP LuciferaseLiverBaseline[2]

Note: The data presented is a qualitative summary based on available literature. Direct quantitative comparisons may vary based on experimental conditions.

Framework for Cross-Species Validation of LNP Delivery Efficiency

Validating the delivery efficiency of LNPs across different species is a critical step in preclinical development to predict performance in humans. While specific data for this compound is pending, the following outlines a general approach based on established methodologies in the field.

Key Considerations for Cross-Species Studies:
  • Animal Model Selection: Commonly used models include mice, rats, and non-human primates (NHPs). The choice depends on the therapeutic area and desired translational relevance.

  • Dosage and Administration Route: These should be scaled appropriately based on body weight and surface area, and the intended clinical route of administration should be used.

  • Pharmacokinetics and Biodistribution: It is crucial to assess the circulation time, organ accumulation, and clearance of the LNPs in each species.

  • Efficacy and Toxicity: The expression of the delivered mRNA and any potential adverse effects should be monitored in all animal models.

Experimental Protocols

The following are detailed methodologies for key experiments to assess LNP delivery efficiency, applicable across various species.

LNP Formulation

LNPs are typically formulated by mixing the lipid components with the mRNA cargo. The molar ratio of the lipids is a critical parameter that influences the efficacy and safety of the formulation. For this compound LNPs, a common formulation consists of:

The lipids are dissolved in ethanol (B145695) and rapidly mixed with an aqueous solution of mRNA at a specific pH to facilitate encapsulation.

In Vivo Delivery Efficiency Assessment
  • Animal Dosing: Administer the LNP-encapsulated reporter mRNA (e.g., luciferase or green fluorescent protein) to the selected animal models via the desired route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging (for luciferase reporter): At various time points post-administration, anesthetize the animals and inject a substrate for luciferase (e.g., D-luciferin). Image the animals using an in vivo imaging system (IVIS) to quantify the bioluminescent signal in different organs.

  • Tissue Collection and Analysis: After the final imaging time point, euthanize the animals and collect major organs.

  • Ex Vivo Imaging: Image the collected organs to quantify reporter gene expression more accurately.

  • Protein Quantification: Homogenize the tissues and perform an assay to quantify the expressed protein (e.g., ELISA for a secreted protein or western blot for an intracellular protein).

  • mRNA Quantification: Extract total RNA from the tissues and perform quantitative reverse transcription PCR (qRT-PCR) to measure the amount of delivered mRNA.

Visualizing Experimental Workflows

LNP Formulation and In Vivo Validation Workflow

The following diagram illustrates the general workflow for formulating LNPs and validating their delivery efficiency in vivo.

LNP_Workflow cluster_formulation LNP Formulation cluster_validation In Vivo Validation lipids Lipid Mixture (this compound, DOPE, Chol, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA Cargo mrna->mixing lnp This compound LNP mixing->lnp animal Animal Model (e.g., Mouse, Rat, NHP) lnp->animal injection Injection (e.g., IV, IM) animal->injection imaging In Vivo Imaging (Bioluminescence) injection->imaging tissues Tissue Collection imaging->tissues analysis Ex Vivo Analysis (Protein & mRNA Quantification) tissues->analysis

Caption: Workflow for LNP formulation and in vivo efficiency validation.

Cellular Uptake and Endosomal Escape Pathway

The efficiency of LNP-mediated mRNA delivery relies on successful cellular uptake and subsequent escape from the endosome to release the mRNA into the cytoplasm.

Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (Acidification) endocytosis->endosome escape Endosomal Escape (Protonation of this compound) endosome->escape mrna_release mRNA Release escape->mrna_release translation Translation mrna_release->translation protein Protein Expression translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Methods for quantifying CP-LC-0729 LNP biodistribution in tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the in vivo fate of lipid nanoparticle (LNP) drug delivery systems is paramount for the development of safe and effective therapies. For researchers and drug development professionals working with novel formulations like CP-LC-0729 LNP, quantifying the biodistribution in various tissues is a critical step. This guide provides a comparative overview of the primary methods used for this purpose, complete with experimental protocols and data to aid in the selection of the most appropriate technique for specific research needs.

Comparison of LNP Biodistribution Quantification Methods

The selection of a method to quantify LNP biodistribution is a trade-off between the level of quantitative detail required, the cost and complexity of the technique, and whether the focus is on the nanoparticle carrier, the encapsulated payload, or the resulting protein expression. The following table summarizes the key characteristics of the most common methodologies.

MethodAnalytePrincipleThroughputKey AdvantagesKey Disadvantages
In Vivo Imaging (IVIS) LNP (via fluorescent label) or Protein Expression (via luciferase)Non-invasive optical imaging of emitted light from fluorescent dyes or enzymatic reactions.HighReal-time, longitudinal tracking in the same animal; provides a whole-body overview.Often semi-quantitative; signal can be affected by tissue depth and autofluorescence.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LNP lipid componentsHighly sensitive and specific quantification of the mass of individual lipid molecules.MediumGold standard for quantitative accuracy of the LNP carrier; can also detect metabolites.Requires tissue homogenization; does not directly measure the payload or its activity.
Quantitative PCR (qPCR) & Branched DNA (bDNA) mRNA payloadAmplification and quantification of the specific mRNA sequence delivered by the LNP.HighDirectly measures the delivered therapeutic agent; highly sensitive.Does not confirm the integrity or translation of the mRNA; requires tissue homogenization.
Radiolabeling & PET/SPECT LNP (via radiolabel)Detection of gamma rays emitted from a radionuclide attached to the LNP.LowHighly sensitive and quantitative; allows for dynamic whole-body imaging.Requires specialized facilities for handling radioactivity; potential for label detachment.

Quantitative Data Summary

Direct quantitative comparison of these methods from a single study using this compound LNP is not publicly available. However, data from studies on similar LNP-mRNA systems provide valuable insights into the expected performance of these techniques.

In Vivo Imaging Data

In a typical study using DiR-labeled LNPs, the biodistribution profile 48 hours post-injection might look as follows. The data is often presented as Mean Fluorescence Intensity (MFI) normalized to organ mass.

OrganMean Fluorescence Intensity (MFI)/gram of tissue
Liver1.5 x 10⁸
Spleen8.0 x 10⁷
Lungs2.5 x 10⁷
Tumor5.0 x 10⁷

Note: These are representative values and will vary based on the LNP formulation, dose, and time point.

LC-MS/MS Data for LNP Lipids

Quantification of a specific ionizable lipid from an LNP formulation in various tissues by LC-MS/MS can yield precise concentration data.

OrganIonizable Lipid Concentration (ng/g of tissue)
Liver25,000
Spleen12,000
Plasma500
Kidney800
mRNA Quantification Data: RT-qPCR vs. bDNA

A study directly comparing RT-qPCR and bDNA for quantifying a therapeutic mRNA delivered by LNPs in liver tissue showed a strong correlation, though absolute quantification can differ.[1]

MethodSensitivity (ng/g in tissue)Inter-assay Precision
RT-qPCR 0.000179 to 179≤ 10%
bDNA 0.05 to 6.40 (in serum)≤ 10%

Note: While tissue concentrations were comparable between assays, RT-qPCR was found to be more sensitive.[1]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and comparing biodistribution studies. Below are summaries of typical experimental protocols for the key quantification methods.

In Vivo Imaging with Fluorescent Labeling

This method involves incorporating a lipophilic fluorescent dye, such as DiR, into the LNP formulation to enable tracking.

Experimental Workflow:

cluster_prep LNP Preparation cluster_animal Animal Study cluster_analysis Data Analysis prep1 Prepare ethanolic lipid mixture including DiR dye prep2 Mix with aqueous mRNA solution using microfluidics prep1->prep2 prep3 Dialyze and concentrate LNPs prep2->prep3 animal1 Administer DiR-labeled LNPs to mice (e.g., IV injection) prep3->animal1 animal2 Perform whole-body imaging at various time points using IVIS animal1->animal2 animal3 Euthanize animals and dissect organs animal2->animal3 animal4 Perform ex vivo imaging of dissected organs animal3->animal4 analysis1 Quantify fluorescence intensity (Total Flux) from regions of interest animal4->analysis1 analysis2 Normalize fluorescence to organ weight analysis1->analysis2

Caption: Workflow for In Vivo Imaging Biodistribution.

Protocol:

  • LNP Labeling: Dissolve the DiR dye in the ethanolic lipid mixture prior to LNP formation.

  • Animal Administration: Inject the DiR-labeled LNPs into the animal model, typically via intravenous injection.

  • In Vivo Imaging: At predetermined time points, anesthetize the animals and acquire fluorescence images using an in vivo imaging system (IVIS). Use appropriate excitation (e.g., 745 nm) and emission (e.g., 800 nm) filters for DiR.[2]

  • Ex Vivo Analysis: After the final time point, euthanize the animals, dissect the organs of interest, and perform ex vivo imaging to get a clearer signal without interference from surrounding tissues.

  • Quantification: Use imaging software to draw regions of interest (ROIs) around the organs and quantify the total flux (photons/second). Normalize this value to the weight of the organ for comparison.

LC-MS/MS for LNP Lipid Quantification

This method provides precise quantification of the individual lipid components of the LNP in tissues.

Experimental Workflow:

cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample1 Collect and weigh tissue samples sample2 Homogenize tissues sample1->sample2 sample3 Extract lipids using a suitable solvent (e.g., methanol) sample2->sample3 lcms1 Inject sample onto a UHPLC system with a suitable column (e.g., C18) sample3->lcms1 sample4 Prepare calibration standards and quality controls sample4->lcms1 lcms2 Separate lipid components lcms1->lcms2 lcms3 Detect and quantify lipids using a mass spectrometer lcms2->lcms3 data1 Integrate peak areas lcms3->data1 data2 Generate a calibration curve data1->data2 data3 Calculate lipid concentration in tissue (ng/g) data2->data3

Caption: Workflow for LC-MS/MS Biodistribution.

Protocol:

  • Tissue Processing: Harvest tissues at specified time points, weigh them, and homogenize them in a suitable buffer.

  • Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids from the tissue homogenate.

  • Chromatography: Separate the lipid components using a reverse-phase UHPLC system.

  • Mass Spectrometry: Detect and quantify the target lipid molecules using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Data Analysis: Create a standard curve using known concentrations of the lipid of interest and calculate the concentration in the tissue samples.[3][4]

RT-qPCR for mRNA Payload Quantification

This technique measures the amount of the delivered mRNA in different tissues.

Experimental Workflow:

cluster_rna RNA Extraction cluster_rtqpcr RT-qPCR cluster_analysis Data Analysis rna1 Collect and weigh tissue samples rna2 Homogenize tissues in lysis buffer rna1->rna2 rna3 Purify total RNA using a commercial kit rna2->rna3 rna4 Assess RNA quality and quantity (e.g., NanoDrop) rna3->rna4 rt1 Reverse transcribe RNA to cDNA rna4->rt1 rt2 Perform quantitative PCR with specific primers and probes for the target mRNA rt1->rt2 analysis1 Determine the quantification cycle (Cq) values rt2->analysis1 rt3 Include a standard curve of known mRNA concentrations analysis2 Calculate mRNA copy number or concentration based on the standard curve rt3->analysis2 analysis1->analysis2 analysis3 Normalize to a housekeeping gene or tissue weight analysis2->analysis3

Caption: Workflow for RT-qPCR Biodistribution.

Protocol:

  • RNA Extraction: Homogenize harvested tissues in a lysis buffer that preserves RNA integrity and extract total RNA using a column-based or magnetic bead-based kit.

  • Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Amplify the cDNA using primers and a fluorescent probe specific to the mRNA payload. The increase in fluorescence is measured in real-time.

  • Quantification: A standard curve is generated using known concentrations of the mRNA to calculate the amount of mRNA in the tissue samples.[5]

By carefully considering the strengths and limitations of each method, researchers can design a comprehensive biodistribution study that provides the necessary data to advance their LNP-based therapeutic programs.

References

Long-Term Stability of Lyophilized CP-LC-0729 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid nanoparticle (LNP) formulations is a critical challenge in the development of mRNA-based therapeutics and vaccines. Lyophilization, or freeze-drying, has emerged as a promising strategy to enhance the shelf-life of these complex delivery systems, enabling storage at more manageable temperatures than the ultra-cold chain currently required for many approved products.[1][2] This guide provides a comparative analysis of the stability of lyophilized LNPs formulated with the novel ionizable lipid CP-LC-0729 against other commonly used ionizable lipids, supported by experimental data.

Recent studies have demonstrated the exceptional stability of LNPs formulated with this compound after lyophilization. A vaccine candidate, CPVax-CoV, utilizing this compound, proved to be thermostable for up to one year at both 4°C and 25°C.[3] Remarkably, lyophilized this compound LNPs exhibited no significant differences in protein expression when compared to their non-lyophilized counterparts, highlighting the viability of this approach for extending the storage and transport of circRNA therapies.[3]

Comparative Stability Analysis

To provide a clear comparison, the following tables summarize the stability data for lyophilized LNPs formulated with this compound and other widely used ionizable lipids.

Table 1: Physicochemical Stability of Lyophilized LNPs

Ionizable LipidStorage ConditionDurationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)mRNA Integrity (%)
This compound 4°C and 25°CUp to 1 yearStable (data not specified)Stable (data not specified)Maintained (data not specified)Maintained (data not specified)
SM-1024°C24 weeks~80-90< 0.2> 95~85-90
SM-10225°C12 weeks~80-90< 0.2> 95~70
LNP (unspecified ionizable lipid)4°C24 weeksMaintainedMaintainedMaintainedMaintained
LNP (unspecified ionizable lipid)25°C12 weeksMaintainedMaintainedMaintainedMaintained

Note: Data for this compound is based on qualitative statements of stability from reference[3]. Data for SM-102 and the unspecified LNP are derived from references[1][4].

Table 2: In Vivo Potency of Lyophilized LNPs After Storage

Ionizable LipidStorage ConditionDurationIn Vivo ModelChange in Protein Expression
This compound Not specifiedNot specifiedMiceNo significant difference vs. non-lyophilized
LNP (unspecified ionizable lipid)4°C24 weeksMiceNo significant change
LNP (unspecified ionizable lipid)25°C24 weeksMiceDecrease observed

Note: Data for this compound is from reference[3]. Data for the unspecified LNP is from reference[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of lyophilized LNPs.

LNP Formulation

Lipid nanoparticles are typically formulated by mixing an ethanolic lipid solution with an aqueous solution containing the mRNA cargo at a specific pH. The lipid mixture generally consists of an ionizable lipid (e.g., this compound, SM-102), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[4][5] The resulting nanoparticle suspension is then dialyzed against a suitable buffer to remove ethanol (B145695) and achieve the desired pH.

Lyophilization Protocol

Prior to lyophilization, a cryoprotectant, such as sucrose (B13894) or trehalose, is added to the LNP suspension.[6][7] The mixture is then frozen, typically at temperatures ranging from -30°C to -80°C.[1][8] The frozen samples undergo a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase at a slightly elevated temperature to remove residual water.[8]

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). This technique assesses the size distribution and uniformity of the LNP population.

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen). The fluorescence of the dye increases upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be quantified.

  • mRNA Integrity: Assessed by capillary electrophoresis or agarose (B213101) gel electrophoresis. These methods separate mRNA molecules based on size, allowing for the detection of degradation products.[1]

In Vivo Potency Assay

The biological activity of the lyophilized and reconstituted LNPs is evaluated in an animal model, typically mice. The LNPs encapsulating a reporter mRNA (e.g., Luciferase) are administered to the animals. At a specified time point, the expression of the reporter protein is measured, often through bioluminescence imaging.[1] This provides a functional measure of the integrity and delivery efficiency of the LNP formulation.

Visualizing Experimental Workflows

To better illustrate the processes involved in validating the stability of lyophilized LNPs, the following diagrams are provided.

Lyophilization_Workflow cluster_formulation LNP Formulation cluster_lyophilization Lyophilization Process cluster_storage Stability Storage cluster_analysis Stability Analysis formulation 1. LNP Formulation (Lipid & mRNA mixing) cryo 2. Add Cryoprotectant (e.g., Sucrose) formulation->cryo freezing 3. Freezing (-30°C to -80°C) cryo->freezing drying 4. Primary & Secondary Drying (Vacuum) freezing->drying storage 5. Storage at Different Temperatures (e.g., 4°C, 25°C) drying->storage reconstitution 6. Reconstitution (Nuclease-free water) storage->reconstitution physicochem 7. Physicochemical Characterization reconstitution->physicochem invivo 8. In Vivo Potency Assay reconstitution->invivo

Caption: Workflow for lyophilization and stability testing of LNPs.

mRNA_Translation_Pathway LNP LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Ribosome Ribosome Endosomal_Escape->Ribosome mRNA Release Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Cellular pathway of mRNA delivery and protein translation.

References

Validation of CP-LC-0729 for therapeutic mRNA delivery in disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel thiolactone-based ionizable lipid, CP-LC-0729, with other leading lipid nanoparticles (LNPs) for the delivery of therapeutic mRNA. The information is compiled from preclinical studies to assist in the evaluation and selection of optimal delivery platforms for various disease models.

Executive Summary

This compound has emerged as a promising ionizable lipid for mRNA delivery, demonstrating exceptional in vivo efficacy, particularly in lung tissue, and a favorable safety profile. Formulated into LNPs, this compound has shown a significant increase in protein expression compared to benchmark LNPs. Its unique thiolactone-based structure contributes to its delivery efficiency. This guide presents a detailed analysis of its performance against other widely used ionizable lipids, alongside experimental protocols and mechanistic insights.

Performance Comparison of Ionizable Lipids for mRNA Delivery

The following tables summarize the quantitative data from preclinical studies comparing this compound with other well-established ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315.

Table 1: In Vivo mRNA Delivery Efficacy

Ionizable LipidDisease/Model OrganmRNA TargetDoseOutcome MeasureResult
This compound Lung (in vivo)LuciferaseNot SpecifiedProtein Expression32-fold higher than MC3/DOTAP SORT LNP[1]
This compound SARS-CoV-2 (in vivo mouse model)SARS-CoV-2 Spike ProteinNot SpecifiedImmune ResponseImproved compared to commercial mRNA vaccines
DLin-MC3-DMALiver (in vivo mouse model)Adenine Base Editor & gRNA2 mg/kgLuminescence RestorationSignificant luminescence signal in the liver
ALC-0315Liver (in vivo mouse model)Adenine Base Editor & gRNA2 mg/kgLuminescence RestorationHigher levels of luminescence than MC3
SM-102Intramuscular (in vivo mouse model)SARS-CoV-2 Spike ProteinNot SpecifiedAntibody ProductionHigher antibody production compared to ALC-0315

Table 2: Safety Profile

Ionizable LipidAnimal ModelDoseKey Findings
This compound Mice2.5 mg/kg (i.v.)No significant impact on liver enzymes (ALT, AST, ALP) or kidney function (UREA); No apparent differences in body weight compared to control.[2]
DLin-MC3-DMAMice5 mg/kgNo increase in markers of liver toxicity (ALT and bile acids).[3]
ALC-0315Mice5 mg/kgIncreased markers of liver toxicity (ALT and bile acids).[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

LNP Formulation via Microfluidics

Objective: To produce uniform LNPs encapsulating mRNA.

Materials:

  • Ionizable lipid (this compound, MC3, SM-102, or ALC-0315) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • mRNA encoding the protein of interest dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

Protocol:

  • Prepare the lipid mixture in ethanol. For this compound LNPs, a molar ratio of 40.7:34.9:23.3:1.2 (this compound:DOPE:cholesterol:DMG-PEG2000) is used.[2]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic device with the appropriate cartridges and syringes for the lipid and mRNA solutions.

  • Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate on the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery and Luciferase Expression Assay

Objective: To evaluate the in vivo efficacy of mRNA-LNPs by measuring the expression of a reporter protein.

Materials:

  • mRNA-LNPs encapsulating firefly luciferase mRNA.

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS).

Protocol:

  • Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous, intramuscular). A typical dose for intravenous injection is 0.5 mg/kg of mRNA.

  • At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

  • Inject D-luciferin intraperitoneally (e.g., 150 mg/kg).

  • After a short incubation period (e.g., 10-15 minutes), image the mice using an IVIS to detect bioluminescence.

  • Quantify the bioluminescence signal in specific organs or the whole body to determine the level of protein expression.

  • For ex vivo analysis, euthanize the mice after the final imaging, harvest organs of interest, and image them separately after incubation with D-luciferin.

Mechanistic Insights: Cellular Uptake and Endosomal Escape

The cellular entry and subsequent release of mRNA into the cytoplasm are critical steps for successful delivery.

Cellular Uptake Pathway

Studies using endocytosis inhibitors have shed light on the cellular uptake mechanisms of this compound LNPs. The uptake is partially inhibited by amiloride (B1667095) (macropinocytosis inhibitor) and chlorpromazine (B137089) (clathrin-mediated endocytosis inhibitor), suggesting that this compound LNPs enter cells through multiple endocytic pathways.[2]

Cellular Uptake of this compound LNPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CP_LNP This compound LNP Macropinosome Macropinosome CP_LNP->Macropinosome Macropinocytosis Clathrin_Vesicle Clathrin-coated Vesicle CP_LNP->Clathrin_Vesicle Clathrin-mediated Endocytosis Membrane Endosome Early Endosome Macropinosome->Endosome Clathrin_Vesicle->Endosome

Cellular uptake pathways for this compound LNPs.
Endosomal Escape Workflow

A critical step for mRNA delivery is the escape from the endosome to reach the ribosomes in the cytoplasm. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of ionizable lipid-based LNPs. The acidic environment of the late endosome protonates the tertiary amines of the ionizable lipids, leading to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane. Assays using galectin-9, a sensor for endosomal damage, can be employed to visualize and quantify endosomal escape events.

Endosomal Escape Workflow LNP_Uptake LNP Internalization (Endocytosis) Early_Endosome Trafficking to Early Endosome LNP_Uptake->Early_Endosome Late_Endosome Maturation to Late Endosome (pH drop) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

References

Safety Operating Guide

Navigating the Disposal of CP-LC-0729: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities like CP-LC-0729 are paramount for ensuring laboratory safety and regulatory compliance. While specific disposal protocols are ultimately dictated by the manufacturer's Safety Data Sheet (SDS) and institutional guidelines, this document provides essential information and a procedural framework for the safe management of this compound waste.

This compound is an ionizable cationic amino lipid that has gained attention for its application in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2][3] Understanding its properties is the first step in establishing a safe disposal plan.

Chemical and Physical Properties

A summary of the key identification and storage information for this compound is provided below. This data is crucial for a preliminary assessment, but must be supplemented with a comprehensive review of the official SDS.

PropertyValue
CAS Number 3040858-60-1
Synonyms A4B2C8
Molecular Formula C43H85N3O4S
Form Can be supplied as a powder or in a solution of ethanol (B145695).[1]
Storage Temperature -20°C[1][3]
Intended Use Research-Use-Only, not for human or veterinary use.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines a general, best-practice approach for the disposal of this compound. Note: This is a supplementary guide and does not replace local, state, and federal regulations, nor the specific instructions provided in the manufacturer's Safety Data Sheet (SDS).

1. Obtain and Review the Safety Data Sheet (SDS):

  • The SDS is the most critical document for understanding the hazards and required disposal methods for any chemical. The product page from Cayman Chemical indicates the availability of an SDS for download.[1]

  • Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 13 (Disposal Considerations), and 14 (Transport Information).

2. Personal Protective Equipment (PPE):

  • Based on standard laboratory procedures for handling chemicals, always wear appropriate PPE.[4] This includes:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Waste Segregation:

  • Unused/Expired Product: If the product is in its original container, it should be treated as chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.

  • Solvent Waste: If this compound is used in an ethanol solution, the resulting waste stream will also contain the solvent and must be disposed of as flammable chemical waste.

4. Waste Collection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.

  • Keep the waste container closed when not in use.

5. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of chemical waste.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal path for a laboratory chemical like this compound.

Logical Workflow for Chemical Disposal start Start: Chemical Waste Generated sds Consult Manufacturer's Safety Data Sheet (SDS)? start->sds disposal_section Review Section 13: Disposal Considerations sds->disposal_section Yes institutional_policy Consult Institutional & Local Regulations? disposal_section->institutional_policy waste_profile Characterize Waste: - Contaminated Solids - Unused Product - Chemical Solution institutional_policy->waste_profile Yes segregate Segregate into Approved, Labeled Waste Container waste_profile->segregate ehs_pickup Arrange for EHS/ Contractor Pickup segregate->ehs_pickup

Caption: Logical Workflow for Chemical Disposal

By adhering to these general principles and, most importantly, the specific guidance within the product's SDS and your institutional policies, you can ensure the safe and compliant disposal of this compound. This proactive approach to safety and environmental responsibility is fundamental to building a culture of trust and excellence in the laboratory.

References

Essential Safety and Logistics for Handling CP-LC-0729

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of CP-LC-0729, an ionizable cationic amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its pure form or when formulated into lipid nanoparticles, a comprehensive approach to personal and environmental protection is mandatory. The following table summarizes the required PPE and engineering controls.

Equipment/Control Specification Purpose
Primary Engineering Control Chemical Fume Hood or Biological Safety CabinetTo minimize inhalation exposure to the compound, particularly when handling powders or volatile solutions.
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact with the lipid and any associated solvents.
Eye Protection Safety Goggles or a Face ShieldTo protect the eyes from splashes of the chemical or LNP solutions.
Body Protection Laboratory CoatTo prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or higher (if handling powder outside of a fume hood)To prevent inhalation of aerosolized particles.

Experimental Protocol: Formulation of Lipid Nanoparticles with this compound

This protocol outlines a general procedure for the formulation of lipid nanoparticles incorporating this compound for mRNA delivery.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol, DSPC)

  • PEG-lipid

  • mRNA transcript in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (for lipid dissolution)

  • Aqueous buffer (e.g., PBS, pH 7.4) for dialysis/purification

  • Microfluidic mixing device or sonicator

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a chemical fume hood, dissolve this compound, helper lipids, and PEG-lipid in ethanol to the desired molar ratios and final concentration.

    • Ensure complete dissolution by gentle vortexing or warming if necessary.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript to the desired concentration in a nuclease-free aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Formation of Lipid Nanoparticles:

    • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing cartridge. Set the desired flow rates to achieve rapid mixing and nanoparticle formation.

    • Sonication (alternative): Inject the lipid-ethanol solution into the mRNA-aqueous solution while sonicating the mixture.

  • Purification of LNPs:

    • Dialyze the resulting LNP suspension against an aqueous buffer (e.g., PBS, pH 7.4) for a minimum of 2 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Characterization of LNPs:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage:

    • Store the purified LNP formulation at the recommended temperature, typically 2-8°C for short-term storage or -20°C to -80°C for long-term storage, to maintain stability.[1]

Disposal Plan

All materials that come into contact with this compound or the resulting lipid nanoparticles must be treated as hazardous waste.[2] The following table outlines the disposal procedures.

Waste Type Disposal Procedure
Solid Waste (e.g., used gloves, pipette tips, tubes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused LNP solutions, dialysis buffer) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps (e.g., needles used for injection) Dispose of in a designated sharps container for hazardous materials.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh/Dissolve this compound prep_hood->prep_weigh exp_formulate Formulate Lipid Nanoparticles prep_weigh->exp_formulate exp_purify Purify Nanoparticles exp_formulate->exp_purify exp_characterize Characterize Nanoparticles exp_purify->exp_characterize disp_solid Segregate Solid Waste exp_characterize->disp_solid Generate Solid Waste disp_liquid Segregate Liquid Waste exp_characterize->disp_liquid Generate Liquid Waste disp_sharps Segregate Sharps Waste exp_characterize->disp_sharps Generate Sharps Waste disp_container Seal & Label Hazardous Waste Containers disp_solid->disp_container disp_liquid->disp_container disp_sharps->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.